Ergosterol
Descripción
A steroid of interest both because its biosynthesis in FUNGI is a target of ANTIFUNGAL AGENTS, notably AZOLES, and because when it is present in SKIN of animals, ULTRAVIOLET RAYS break a bond to result in ERGOCALCIFEROL.
This compound has been reported in Agaricus blazei, Gymnopilus spectabilis, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
A steroid occurring in FUNGI. Irradiation with ULTRAVIOLET RAYS results in formation of ERGOCALCIFEROL (vitamin D2).
Structure
3D Structure
Propiedades
IUPAC Name |
(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26-,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVPQKQSNYMLRS-APGDWVJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90878679 | |
| Record name | Ergosterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; Turns yellow on exposure to light and air; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | Ergosterol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14144 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ergosterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
250 °C at 0.01 mm Hg | |
| Record name | ERGOSTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/395 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in ethanol, ethyl ether, petroleum ether; soluble in benzene, chloroform, One gram dissolves in 660 mL alcohol, in 45 mL boiling alcohol, in 70 mL ether, in 39 mL boiling ether, in 31 mL chloroform., 16 mg/mL | |
| Record name | ERGOSTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/395 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ergosterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.04 | |
| Record name | ERGOSTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/395 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
The best crystalline form contains 1 1/2 molecules of water ... | |
| Record name | ERGOSTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/395 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Small hydrated plates from alcohol, in hydrated needles from ether. The best crystalized form contains 1 1/2 mol H2O, Platelets from water, alcohol; needles from ethyl ether, Colorless crystals | |
CAS No. |
57-87-4 | |
| Record name | Ergosterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ergosterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ergosterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04038 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ergosterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ergosterol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERGOSTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z30RAY509F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ERGOSTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/395 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ergosterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
170 °C, MP: 168 °C. Complete removal from water is almost impossible and results in an amorphous mass, melting range 166-183 °C. ... Precipitated by digitonin. Affected by light and air, turns yellow. Oxygen forms peroxides and hydrogen may form polyhydro compounds. | |
| Record name | Ergosterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04038 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ERGOSTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/395 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ergosterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pivotal Role of Ergosterol in Fungal Cell Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ergosterol, a sterol predominantly found in the cell membranes of fungi and some protozoa, is a critical molecule for their survival and pathogenicity.[1] Its structural and functional roles are analogous to cholesterol in mammalian cells, yet its unique presence in fungi makes it a prime target for antifungal therapies.[1][2] This guide provides an in-depth exploration of this compound's function, its biosynthetic pathway as a therapeutic target, and the experimental methodologies used to study it.
Core Functions of this compound in the Fungal Cell Membrane
This compound is indispensable for maintaining the integrity and fluidity of the fungal cell membrane.[2][3] It is involved in a multitude of cellular processes, including the regulation of membrane-bound enzymes and transport proteins.[4][5]
-
Membrane Fluidity and Permeability: this compound modulates the fluidity of the phospholipid bilayer, ensuring it remains in a liquid-ordered state. This is crucial for the proper functioning of embedded proteins and for controlling the passage of ions and small molecules across the membrane.[3][6]
-
Lipid Rafts and Membrane Microdomains: this compound, along with sphingolipids, is a key component of lipid rafts.[7][8] These are specialized microdomains within the membrane that are thought to be important for protein sorting, signal transduction, and cell polarity.[7][9] The primary sterol in fungi, this compound, is considered a better raft-former than cholesterol.[7]
-
Cellular Stress Response: The concentration of this compound in the cell membrane is closely linked to the fungus's ability to withstand environmental stresses such as temperature changes, osmotic stress, and oxidative stress.[4][10] For instance, Saccharomyces cerevisiae can increase its this compound content to counteract membrane damage caused by alcohol.[4]
This compound Biosynthesis: A Prime Antifungal Target
The biosynthesis of this compound is a complex process involving over 25 enzymes, making it an excellent target for antifungal drugs.[3][11] The pathway can be broadly divided into three main stages: the mevalonate pathway, the late pathway, and an alternative pathway.[11] Several classes of antifungal agents work by inhibiting specific enzymes in this pathway.[5][12]
-
Azoles (e.g., fluconazole, miconazole): Inhibit the enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene), which is a critical step in the conversion of lanosterol to this compound.[2][12] This leads to the depletion of this compound and the accumulation of toxic sterol intermediates.[10]
-
Allylamines (e.g., terbinafine): Target squalene epoxidase, an early enzyme in the this compound biosynthesis pathway.[6]
-
Polyenes (e.g., Amphotericin B): This class of antifungals does not inhibit this compound synthesis but rather binds directly to this compound in the fungal membrane.[1][2] This binding creates pores that disrupt the membrane's integrity, leading to leakage of cellular contents and cell death.[1]
Below is a diagram illustrating the this compound biosynthesis pathway and the points of inhibition by major antifungal drug classes.
Caption: this compound biosynthesis pathway with key enzymes and antifungal drug targets.
Quantitative Data on this compound Content
The amount of this compound can vary between different fungal species and even within the same species depending on growth conditions.[13] This variation is important to consider in both research and clinical settings.
| Fungal Species | Average this compound Content (μg/mg dry mass) | This compound Content per Spore/Cell (pg) | Reference |
| Aspergillus fumigatus | 2.6 - 10.4 | 0.00011 - 0.00045 | [13] |
| Penicillium chrysogenum | 5.2 | 0.00028 | [13] |
| Candida albicans | 3.5 - 42 | 0.003 - 17 | [13] |
| Saccharomyces cerevisiae | ~5.0 | Not specified | [4] |
Note: this compound content can be influenced by factors such as growth phase, temperature, and nutrient availability.
Signaling and Regulatory Roles
Recent studies have revealed that this compound's role extends beyond membrane structure. It is also implicated in signaling pathways and the regulation of gene expression. The transcription factor Upc2 in Saccharomyces cerevisiae and Candida albicans is a key regulator of this compound biosynthesis genes.[3][10] It senses the intracellular levels of sterols and activates the transcription of genes required for this compound uptake and synthesis.[3]
Caption: Simplified signaling pathway for the regulation of this compound biosynthesis.
Key Experimental Protocols
Studying this compound requires specific methodologies for its extraction, quantification, and the assessment of antifungal susceptibility.
This protocol is a common method for determining the this compound content in fungal samples.[14][15]
Workflow Diagram:
Caption: Workflow for the quantification of this compound using HPLC.
Detailed Methodology:
-
Sample Preparation: A known amount of fungal biomass (typically 20-50 mg dry weight) is harvested.[15]
-
Saponification: The sample is incubated in a solution of potassium hydroxide in methanol (e.g., 10% w/v) at an elevated temperature (e.g., 80°C) for approximately 30 minutes.[15][16] This process breaks down lipids and releases this compound.
-
Extraction: The nonsaponifiable lipids, including this compound, are extracted using an organic solvent such as n-hexane or heptane.[14][17]
-
Purification (Optional): Solid-phase extraction (SPE) can be used to further purify the this compound extract.[15]
-
HPLC Analysis: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 column. This compound is typically detected by its UV absorbance at around 282 nm.[18]
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to a standard curve generated from known concentrations of pure this compound.[15]
The Sterol Quantitation Method (SQM) is an alternative to traditional broth microdilution assays for determining the susceptibility of fungi to azole antifungals.[17] It measures the inhibition of this compound biosynthesis.
Detailed Methodology:
-
Fungal Growth: The fungal isolate is grown in a suitable broth medium containing various concentrations of the antifungal drug (e.g., fluconazole at 0, 1, 4, 16, and 64 µg/ml).[17]
-
This compound Extraction and Quantification: After a defined incubation period (e.g., 24 or 48 hours), the this compound is extracted and quantified from the fungal cells in each drug concentration, as described in the protocol above.[17]
-
Data Analysis: The percentage of this compound reduction is calculated for each drug concentration relative to the drug-free control. A significant reduction in this compound content at a particular drug concentration indicates susceptibility.[17] For example, susceptible isolates of Candida albicans showed a mean reduction in this compound of 72% after exposure to 1 µg/ml of fluconazole.[17]
Conclusion
This compound is a multifaceted and essential component of the fungal cell membrane. Its critical roles in maintaining membrane integrity, regulating cellular processes, and influencing stress responses underscore its importance for fungal viability. The absence of this compound in animal cells has made it a cornerstone of antifungal drug development. A thorough understanding of its biosynthesis, regulation, and function is paramount for the continued development of novel and effective antifungal therapies. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this vital fungal molecule.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. The Multifunctional Fungal this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in this compound Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Frontiers | Lipid Rafts, Sphingolipids, and this compound in Yeast Vacuole Fusion and Maturation [frontiersin.org]
- 9. This compound distribution controls surface structure formation and fungal pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Regulation of this compound Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 13. This compound Content in Various Fungal Species and Biocontaminated Building Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 16. This compound extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitation of this compound Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Discovery, Isolation, and Biosynthesis of Ergosterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergosterol, a vital sterol found in the cell membranes of fungi and protists, plays a crucial role analogous to that of cholesterol in animals.[1] Its discovery and the subsequent elucidation of its structure and biosynthetic pathway have been pivotal in the development of antifungal therapies and in understanding fungal physiology. This technical guide provides an in-depth exploration of the history of this compound's isolation, detailed experimental protocols for its extraction, a summary of its physicochemical properties, and an overview of its complex biosynthetic pathway.
Discovery and Early Isolation of this compound
This compound was first isolated in 1889 by the French chemist and pharmacist Charles-Joseph Tanret from ergot of rye (Claviceps purpurea).[2][3][4][5][6] Tanret named the crystalline substance "ergostérine" (now this compound) and noted its similarity to cholesterol.[2][3][6] His initial isolation work laid the foundation for over a century of research into this critical fungal metabolite.
Tanret's Historical Isolation Protocol
Tanret's original method, though rudimentary by modern standards, was effective in isolating this compound. The protocol involved a multi-step solvent extraction and purification process.
Experimental Protocol: Tanret's Isolation of this compound (1889)
-
Initial Extraction: The dried and powdered ergot of rye was exhaustively extracted with hot 86% ethanol.[3]
-
Concentration: The ethanolic extract was concentrated by distillation to a smaller volume.
-
Ether Extraction: The resulting aqueous-alcoholic residue was then extracted with diethyl ether to partition the lipophilic compounds, including this compound, into the ether phase.
-
Solvent Evaporation: The ethereal extract was distilled to remove the ether, leaving behind a crude, oily residue.
-
Saponification and Crystallization: The residue was treated with alcoholic potassium hydroxide (KOH) to saponify triglycerides and other esters. Upon cooling, crude this compound crystallized from the alkaline alcoholic solution.
-
Purification: The crystalline this compound was further purified by recrystallization from hot ethanol.[3]
Tanret reported a yield of approximately 0.2 grams of this compound per 1000 grams of ergot (0.02% yield).[6]
Physicochemical Properties of this compound
The early characterization of this compound involved determining its fundamental physical and chemical properties. Modern techniques have since provided more precise data.
| Property | Historical Data (Tanret, 1889) | Modern Data |
| Molecular Formula | C₂₇H₄₂O·H₂O | C₂₈H₄₄O[7] |
| Molecular Weight | Not specified | 396.66 g/mol [8] |
| Melting Point | Not specified | 160-163 °C[1] |
| Appearance | White, crystalline solid | White to off-white crystalline powder |
| Solubility | Soluble in hot alcohol and ether.[2] | Soluble in chloroform, ether, and hot alcohol; sparingly soluble in cold alcohol; insoluble in water.[7][8] |
| Optical Rotation | Levorotatory[6] | Specific rotation varies with solvent |
Modern Methods of this compound Isolation
Modern techniques for this compound isolation offer significantly improved yields, purity, and efficiency compared to historical methods. These methods often involve saponification to release this compound from its esterified forms, followed by extraction and chromatographic purification.
Saponification-Based Extraction from Yeast
This is a widely used method for the quantitative extraction of this compound from fungal biomass, such as yeast.
Experimental Protocol: Saponification-Based this compound Extraction
-
Cell Harvesting: Yeast cells are harvested by centrifugation and washed with distilled water.
-
Saponification: A known mass of dried yeast cells is refluxed with a solution of potassium hydroxide in methanol (e.g., 10% w/v) for 1-2 hours at 80°C.[9][10][11] This hydrolyzes sterol esters and releases free this compound.
-
Extraction: After cooling, the saponified mixture is partitioned with a non-polar solvent such as n-hexane or cyclohexane. The mixture is vortexed vigorously, and the phases are separated by centrifugation. The upper organic layer containing the this compound is collected. This extraction step is typically repeated 2-3 times to ensure complete recovery.[12]
-
Purification: The pooled organic extracts are washed with water to remove residual alkali and polar impurities. The solvent is then evaporated under reduced pressure or a stream of nitrogen.
-
Quantification and Final Purification: The crude this compound can be quantified by UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[9][13] Further purification can be achieved by recrystallization or column chromatography.
Comparative Yields of Extraction Methods
The choice of extraction method can significantly impact the yield of this compound.
| Extraction Method | Starting Material | Reported Yield/Recovery | Reference |
| Tanret's Method | Ergot of Rye | ~0.02% | [6] |
| Saponification with Hexane Extraction | Saccharomyces cerevisiae | >95% recovery | [12] |
| Chloroform-Methanol Extraction | Mycorrhizal Fungi | Consistently higher than other solvent methods | [8][14] |
| Methanol Hydroxide Extraction | Mycorrhizal Fungi | 80-92% lower than chloroform extraction | [8][14] |
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a complex, multi-step pathway that is a primary target for many antifungal drugs. The elucidation of this pathway has been a major focus of biochemical research. The pathway begins with the synthesis of farnesyl pyrophosphate (FPP) from acetyl-CoA via the mevalonate pathway. FPP is then converted to squalene, which undergoes cyclization to form lanosterol. A series of subsequent enzymatic modifications, including demethylations, desaturations, and reductions, convert lanosterol to this compound.[3][7][15][16]
Key Stages and Enzymes in this compound Biosynthesis
The pathway can be broadly divided into three main stages:
-
Mevalonate Pathway: Synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) from acetyl-CoA.
-
Squalene Synthesis: Condensation of IPP and DMAPP to form farnesyl pyrophosphate (FPP), followed by the head-to-head condensation of two FPP molecules to yield squalene.
-
Post-Squalene Pathway: Cyclization of squalene to lanosterol and its subsequent conversion to this compound.
The enzymes in the latter part of this pathway are the targets of major classes of antifungal drugs, such as the azoles (inhibiting lanosterol 14α-demethylase) and the allylamines (inhibiting squalene epoxidase).
Visualizations
Experimental Workflow for this compound Isolation
Caption: A comparison of the experimental workflows for Tanret's historical method and a modern saponification-based method for this compound isolation.
This compound Biosynthesis Pathway
References
- 1. US2865934A - Extraction of this compound and this compound-like sterols from yeast and analogous products - Google Patents [patents.google.com]
- 2. Early Preclinical Studies of this compound Peroxide and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of this compound Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The determination of this compound in yeast. Part II. Determination by saponification and ultra-violet absorption spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 12. Development and validation of an alternative method for this compound determination in alder leaves using liquid-liquid extraction and LC-MS/MS after saponification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of HPLC-MS/MS and HPLC for the Synchronous Determination of this compound and VD2 in White Hypsizygus marmoreus [spkx.net.cn]
- 14. microbiologyresearch.org [microbiologyresearch.org]
- 15. Recent Advances in this compound Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of this compound Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Ergosterol as a Precursor for Vitamin D2: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Ergosterol, a sterol predominantly found in fungi and yeast, serves as the biological precursor to vitamin D2 (ergocalciferol). This technical guide provides a comprehensive overview of the conversion of this compound to vitamin D2, detailing the biosynthetic pathway of this compound, the photochemical and thermal reactions involved in its transformation, and the subsequent physiological role and signaling pathway of vitamin D2. The document includes a compilation of quantitative data from various studies, detailed experimental protocols for key processes, and visual representations of pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development and related scientific fields.
Introduction to this compound and Vitamin D2
This compound is a vital sterol that maintains the integrity and fluidity of fungal cell membranes, analogous to cholesterol in animal cells.[1] Its significance extends beyond its structural role, as it is the provitamin for vitamin D2. Vitamin D2, or ergocalciferol, is a fat-soluble vitamin essential for calcium and phosphate homeostasis, bone metabolism, and immune function in humans.[2][3][4] The production of vitamin D2 from this compound is a multi-step process initiated by ultraviolet (UV) radiation.[1][5] This guide will explore the technical details of this conversion and the biological implications of the resulting vitamin D2.
The Biosynthesis of this compound
The biosynthesis of this compound is a complex enzymatic pathway primarily studied in fungi like Saccharomyces cerevisiae and Aspergillus fumigatus.[6][7] The pathway can be broadly divided into three main stages:
-
Mevalonate Pathway: This initial stage synthesizes farnesyl diphosphate (FPP), a key precursor, from acetyl-CoA.[8]
-
Squalene Synthesis: Two molecules of FPP are condensed to form squalene, a critical step in sterol biosynthesis.[8][9]
-
Late Pathway (Post-Squalene): Squalene undergoes cyclization to lanosterol, which is then converted through a series of enzymatic reactions, including demethylations and desaturations, to ultimately yield this compound.[8][9][10] Key enzymes in this latter part of the pathway include lanosterol 14-α-demethylase (Cyp51/Erg11p), C-5 sterol desaturase (Erg3p), and C-24 sterol reductase (Erg4p).[8][9]
The this compound biosynthesis pathway is a target for many antifungal drugs, highlighting its importance in fungal physiology.[10]
This compound Biosynthesis Pathway Diagram
Caption: Simplified overview of the this compound biosynthesis pathway.
Conversion of this compound to Vitamin D2
The transformation of this compound into vitamin D2 is a non-enzymatic process driven by UV light and heat.[1] It involves two primary steps: a photochemical reaction followed by a thermal isomerization.[11][12]
-
Photochemical Conversion to Previtamin D2: Upon exposure to UV radiation, particularly UV-B (280-320 nm) and UV-C (<280 nm), the B-ring of the this compound molecule undergoes cleavage, leading to the formation of previtamin D2.[11][13] This is an electrocyclic reaction.[14]
-
Thermal Isomerization to Vitamin D2: Previtamin D2 is thermally unstable and undergoes a temperature-dependent isomerization to the more stable vitamin D2 (ergocalciferol).[5][11] This process is enhanced in biological membranes compared to organic solvents.[5][15]
It is important to note that prolonged or intense UV irradiation can lead to the formation of inactive byproducts such as tachysterol and lumisterol, which can reduce the overall yield of vitamin D2.[16][17]
Workflow for this compound to Vitamin D2 Conversion
Caption: General experimental workflow for vitamin D2 production.
Quantitative Data on Vitamin D2 Synthesis
The efficiency of converting this compound to vitamin D2 is influenced by several factors, including the UV wavelength, irradiation intensity, exposure time, temperature, and the matrix containing the this compound. The following tables summarize quantitative data from various studies.
Table 1: Optimal Conditions for Vitamin D2 Synthesis in Mushrooms
| Mushroom Species | UV Type | Intensity | Exposure Time | Temperature (°C) | Resulting Vitamin D2 Content (µg/g dry weight) | Reference |
| Agaricus bisporus (powder) | UV-B | 1.36 W/m² | 10.4 min | 26.33 | 741.50 ± 23.75 | [18][19] |
| Pleurotus florida | UV-B | 2.00 W/cm² | 60 min | 30 ± 2 | Not specified, but maximized | [13] |
| Agaricus bisporus (in ethanol) | UV-C | Not specified | 120 min | Not specified | 1104 | [20] |
| Pleurotus ostreatus (in ethanol) | UV-C | Not specified | 120 min | Not specified | 247 | [21] |
| Agaricus bisporus (extract) | UV-C | 0.31 mW/cm² | 10 min | Not specified | 950 - 1030 | [17] |
Table 2: Conversion Rates and Yields
| Starting Material | UV Type | Exposure Time | Conversion Rate of this compound | Notes | Reference |
| Yeast biomass | UV-C (254 nm) | 15 min | 1.78% | - | [22][23][24] |
| Agaricus bisporus (in ethanol) | UV-C | 120 min | This compound decreased to 54% of initial | Vitamin D2 increased to 1104 µg/g | [20] |
| Pleurotus ostreatus (in ethanol) | UV-C | 120 min | This compound decreased to 15% of initial | Vitamin D2 increased to 247 µg/g | [21] |
Detailed Experimental Protocols
This section provides a generalized methodology for the key experiments involved in the synthesis and quantification of vitamin D2 from this compound-containing materials.
Protocol 1: UV-B Irradiation of Mushroom Powder for Vitamin D2 Synthesis
-
Objective: To convert this compound in mushroom powder to vitamin D2 using UV-B irradiation.
-
Materials:
-
Dried mushroom powder (e.g., Agaricus bisporus)
-
UV-B lamp with a specified intensity output (e.g., 1.36 W/m²)
-
Temperature-controlled chamber
-
Petri dish or a shallow tray
-
-
Procedure:
-
Spread a thin, even layer of the mushroom powder onto the petri dish.
-
Place the dish in the temperature-controlled chamber set to the desired temperature (e.g., 26.33°C).[18][19]
-
Position the UV-B lamp at a fixed distance above the powder to achieve the target intensity.
-
Irradiate the powder for the predetermined optimal time (e.g., 10.4 minutes).[18][19]
-
After irradiation, allow the sample to undergo thermal isomerization. This can be done by holding the sample at room temperature for a period (e.g., several hours), as the conversion from previtamin D2 to vitamin D2 is temperature-dependent.[15]
-
The resulting powder is now enriched with vitamin D2 and can be used for extraction and analysis.
-
Protocol 2: Extraction and Quantification of this compound and Vitamin D2 by HPLC-UV
-
Objective: To extract and quantify this compound and vitamin D2 from a sample matrix.
-
Materials:
-
Vitamin D2-enriched sample
-
Solvents: Ethanol, methanol, hexane, isopropanol (HPLC grade)
-
Saponification reagent: Potassium hydroxide (KOH)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 column
-
This compound and Vitamin D2 standards
-
-
Procedure:
-
Extraction and Saponification:
-
Weigh a known amount of the sample into a flask.
-
Add ethanol and an aqueous solution of KOH.
-
Reflux the mixture at an elevated temperature (e.g., 80°C) for a specified time (e.g., 60 minutes) to saponify lipids and release sterols.
-
-
Liquid-Liquid Extraction:
-
Cool the saponified mixture and transfer it to a separatory funnel.
-
Add water and an organic solvent (e.g., hexane) and shake vigorously.
-
Allow the layers to separate and collect the organic (upper) layer containing the sterols.
-
Repeat the extraction process on the aqueous layer to maximize recovery.
-
-
Sample Preparation for HPLC:
-
Combine the organic extracts and evaporate the solvent to dryness using a rotary evaporator.
-
Reconstitute the dried residue in a known volume of the HPLC mobile phase (e.g., methanol).
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the C18 column.
-
Use an isocratic mobile phase, for example, a mixture of methanol and water.
-
Set the UV detector to the appropriate wavelengths for detecting vitamin D2 (e.g., 265 nm) and this compound.
-
Identify and quantify the peaks by comparing their retention times and peak areas with those of the this compound and vitamin D2 standards.[22][23]
-
-
Biological Role and Signaling Pathway of Vitamin D2
Once ingested, vitamin D2 is metabolized in the body to its active form, 1,25-dihydroxyergocalciferol (ercalcitriol).[1][25] This process involves two hydroxylation steps:
-
In the liver: Vitamin D2 is converted to 25-hydroxyvitamin D2 (ercalcidiol) by the enzyme CYP27A1.[2][26]
-
In the kidneys: Ercalcidiol is further hydroxylated by the enzyme CYP27B1 to form 1,25-dihydroxyvitamin D2 (ercalcitriol), the biologically active form.[2][26][27]
The active form of vitamin D2 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear transcription factor.[2][28][29] The calcitriol-VDR complex then forms a heterodimer with the retinoid-X receptor (RXR).[26][28][29] This complex translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes.[27][29] This binding modulates the transcription of genes involved in:
-
Calcium and phosphate homeostasis: Regulating the absorption of calcium and phosphate from the intestine.[2]
-
Bone health: Maintaining bone density and preventing conditions like rickets and osteomalacia.[2][4]
-
Immune system modulation: VDRs are expressed in various immune cells, and vitamin D plays a role in regulating immune responses.[2][26][30]
Vitamin D2 Signaling Pathway Diagram
Caption: The metabolic activation and signaling pathway of vitamin D2.
Conclusion
This compound is a readily available precursor for the production of vitamin D2, a compound of significant nutritional and pharmaceutical interest. The conversion process, primarily driven by UV irradiation, offers a scalable method for vitamin D2 synthesis. Understanding the nuances of the this compound biosynthetic pathway, the kinetics of the photochemical and thermal conversion reactions, and the subsequent biological activity of vitamin D2 is crucial for optimizing production and for the development of novel therapeutic applications. This guide provides a foundational technical overview to aid researchers and professionals in this field.
References
- 1. UV induced conversion during drying of this compound to vitamin D in various mushrooms: Effect of different drying conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D - Wikipedia [en.wikipedia.org]
- 3. draxe.com [draxe.com]
- 4. Vitamin D - NHS [nhs.uk]
- 5. DSpace [open.bu.edu]
- 6. davidmoore.org.uk [davidmoore.org.uk]
- 7. This compound Biosynthesis Solution - CD Biosynsis [biosynsis.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Optimization of this compound to vitamin D2 synthesis in Agaricus bisporus powder using ultraviolet-B radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimization of this compound to vitamin D2 synthesis in Agaricus bisporus powder using ultraviolet-B radiation [agris.fao.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Quantitative Analysis of Vitamin D2 and this compound in Yeast-Based Supplements Using High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. [PDF] Quantitative Analysis of Vitamin D2 and this compound in Yeast-Based Supplements Using High-Performance Liquid Chromatography with Ultraviolet Detection | Semantic Scholar [semanticscholar.org]
- 25. Ergocalciferol | C28H44O | CID 5280793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Vitamin D Signaling in Inflammation and Cancer: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 29. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
The Central Role of Ergosterol in Fungal Physiology: A Technical Guide for Researchers and Drug Development
An in-depth exploration of the multifaceted functions of ergosterol, its critical role in fungal membrane dynamics, and its exploitation as a premier target for antifungal therapies.
This compound, a sterol unique to fungi and some protists, is an indispensable component of the fungal cell membrane, playing a pivotal role analogous to that of cholesterol in mammalian cells.[1][2] Its presence is fundamental to maintaining membrane integrity, fluidity, and the proper function of membrane-bound proteins.[2][3][4] The absence of this compound in animal cells makes it an ideal target for antifungal drug development, leading to some of the most successful antifungal agents in clinical use.[1][2] This technical guide provides a comprehensive overview of the biological functions of this compound in yeast and fungi, offering insights for researchers, scientists, and drug development professionals.
This compound and the Fungal Cell Membrane: Structure and Function
This compound is the predominant sterol in most fungi, including yeasts and filamentous fungi.[3][4] It is primarily localized in the plasma membrane, where it influences the biophysical properties of the membrane, such as permeability, fluidity, and stability.[2][3] By interacting with phospholipids, this compound helps to regulate the packing of the lipid bilayer, thereby modulating membrane thickness and curvature.[5] This regulation is crucial for a variety of cellular processes, including nutrient uptake, ion transport, and cell signaling.[5][6]
The structure of this compound, with its rigid steroid ring system and flexible side chain, allows it to condense and order the phospholipid acyl chains in the membrane, reducing passive permeability to ions and small molecules.[3] At the same time, it prevents the crystallization of saturated fatty acyl chains at lower temperatures, thus maintaining membrane fluidity across a range of environmental conditions.[3] This dual function is critical for fungal survival and adaptation to stress.[2][3][5]
Quantitative Data on this compound Content
The amount of this compound in fungal cells can vary depending on the species, growth phase, and environmental conditions. This variation has implications for both the physiological fitness of the fungus and its susceptibility to antifungal agents. The following tables summarize the this compound content in various fungal species.
Table 1: this compound Content in Selected Fungal Species
| Fungal Species | This compound Content (μg/mg dry weight) | Reference |
| Aspergillus niger | 4.62 | [7] |
| Candida albicans | 6.29 | [7] |
| Cryptococcus neoformans | 7.08 | [7] |
| Fusarium solani | 9.40 | [7] |
| Aspergillus fumigatus | 10.79 | [7] |
| Mucor sp. | 10.82 | [7] |
| Penicillium sp. | 11.38 | [7] |
| Cryptococcus gattii | 12.60 | [7] |
| Rhizopus sp. | 13.40 | [7] |
| Candida tropicalis | 22.84 | [7] |
Table 2: this compound Content per Spore/Cell in Various Fungi
| Fungal Species | This compound Content (pg/spore or cell) | Reference |
| Aspergillus versicolor | 1.3 | [8] |
| Penicillium brevicompactum | 0.33 | [8] |
| Cladosporium cladosporioides | 0.15 | [8] |
This compound Biosynthesis: A Key Antifungal Target
The this compound biosynthesis pathway is a complex, multi-step process that is highly conserved among fungi.[9] This pathway is the target of several major classes of antifungal drugs, including azoles, polyenes, and allylamines.
The pathway can be broadly divided into three stages:
-
Mevalonate Pathway: Synthesis of the precursor isopentenyl pyrophosphate (IPP) from acetyl-CoA.
-
Squalene Synthesis: Condensation of IPP units to form squalene.
-
Post-Squalene Pathway: Cyclization of squalene to lanosterol and subsequent modifications to produce this compound.
The enzymes in this pathway are prime targets for antifungal drugs due to their essentiality for fungal viability and their distinction from the cholesterol biosynthesis pathway in humans.
Antifungal Drug Action
-
Azoles (e.g., fluconazole, itraconazole): Inhibit the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), which is a critical step in the conversion of lanosterol to this compound. This leads to the depletion of this compound and the accumulation of toxic sterol intermediates.[2]
-
Polyenes (e.g., amphotericin B): Bind directly to this compound in the fungal membrane, forming pores that disrupt membrane integrity and lead to leakage of essential cellular contents and ultimately cell death.[2]
-
Allylamines (e.g., terbinafine): Inhibit the enzyme squalene epoxidase, which catalyzes an early step in the this compound biosynthesis pathway, leading to a deficiency in this compound and an accumulation of squalene.
Role of this compound in Fungal Signaling and Stress Response
Beyond its structural role, this compound is also implicated in various signaling pathways and the response to environmental stress.[2][3][5] this compound-rich membrane domains, often referred to as lipid rafts, are thought to function as signaling platforms, concentrating proteins involved in signal transduction cascades.[3]
This compound plays a crucial role in the fungal response to various stresses, including osmotic stress, oxidative stress, and temperature changes.[2][3] Alterations in this compound content can affect the activity of membrane-bound stress sensors and transporters, thereby influencing the cell's ability to adapt and survive. For example, an increase in this compound content has been observed in some yeasts in response to ethanol stress, which helps to maintain membrane integrity.[5]
Experimental Protocols
Spectrophotometric Quantification of this compound
This method provides a relatively simple and rapid way to estimate the total this compound content in yeast and fungal samples.
Materials:
-
Fungal cell pellet
-
25% Alcoholic potassium hydroxide (KOH) solution (25g KOH in 35mL sterile distilled water, brought to 100mL with 100% ethanol)
-
n-Heptane
-
Sterile distilled water
-
Vortex mixer
-
Water bath (85°C)
-
Spectrophotometer capable of scanning UV wavelengths (230-300 nm)
-
Quartz cuvettes
Procedure:
-
Harvest fungal cells by centrifugation and determine the wet weight of the cell pellet.[10]
-
Add 3 mL of 25% alcoholic KOH to the cell pellet and vortex for 1 minute.[10]
-
Incubate the suspension in an 85°C water bath for 1 hour to saponify the lipids.[10]
-
Allow the tubes to cool to room temperature.
-
Extract the non-saponifiable lipids (including this compound) by adding 1 mL of sterile distilled water and 3 mL of n-heptane.[10]
-
Vortex vigorously for 3 minutes to ensure thorough mixing and extraction.
-
Allow the layers to separate. The upper heptane layer contains the this compound.
-
Carefully transfer the heptane layer to a clean tube.
-
Dilute an aliquot of the heptane extract in 100% ethanol and scan the absorbance from 230 nm to 300 nm using a spectrophotometer.[9] this compound has a characteristic four-peaked spectrum with absorbance maxima at approximately 262, 271, 282, and 293 nm.[9]
-
Calculate the this compound content using the absorbance at 281.5 nm and 230 nm to correct for the presence of 24(28)-dehydrothis compound, another sterol intermediate. The following equations can be used:[9]
-
% this compound + % 24(28)DHE = [(A281.5 / 290) x F] / pellet weight
-
% 24(28)DHE = [(A230 / 518) x F] / pellet weight
-
% this compound = [% this compound + % 24(28)DHE] - % 24(28)DHE
-
Where F is the dilution factor in ethanol, and 290 and 518 are the E values (in percentages per centimeter) for crystalline this compound and 24(28)DHE, respectively.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of this compound content: novel method for determination of fluconazole susceptibility of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in this compound Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Content in Various Fungal Species and Biocontaminated Building Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of this compound Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Ergosterol vs. Cholesterol: An In-depth Technical Guide to Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergosterol and cholesterol, the predominant sterols in fungi and mammals respectively, are fundamental components of cellular membranes, governing their structural integrity and fluidity. While functionally analogous in many respects, their distinct molecular architectures give rise to significant differences in their biophysical properties and roles in cellular signaling. These distinctions are not only crucial for understanding the basic biology of eukaryotic cells but also form the basis for the development of targeted antifungal therapies. This technical guide provides a comprehensive comparison of the structure and function of this compound and cholesterol, presents quantitative data on their physicochemical properties and effects on membrane dynamics, details experimental protocols for their study, and visualizes key signaling pathways and experimental workflows.
Comparative Molecular Structure
This compound and cholesterol share a common four-ring steroid nucleus, but differ in key structural features that profoundly influence their biological activity. The primary distinctions lie in the B-ring and the C-24 position of the sterol side chain.[1]
-
This compound (ergosta-5,7,22-trien-3β-ol): Possesses two additional double bonds compared to cholesterol: one at C7-C8 in the B-ring and another at C22-C23 in the side chain. It also features a methyl group at the C-24 position.[2]
-
Cholesterol: Has a single double bond at C5-C6 in the B-ring and a saturated side chain.
These structural variations, particularly the planarity of the ring system and the conformation of the side chain, dictate how these sterols interact with phospholipids and other membrane components.
Physicochemical Properties
The structural differences between this compound and cholesterol manifest in their physicochemical properties, which are summarized in the table below.
| Property | This compound | Cholesterol | References |
| Molecular Formula | C28H44O | C27H46O | [3] |
| Molecular Weight ( g/mol ) | 396.65 | 386.65 | [3] |
| Melting Point (°C) | 168 - 183 | 148 - 150 | [3] |
| Solubility Limit in PC Membranes (mol%) | 30-35 | 65-70 | [1][4] |
Function and Biological Significance
Both this compound and cholesterol are indispensable for the viability of their respective organisms, primarily through their roles in maintaining the integrity and function of cellular membranes.
Role in Membrane Structure and Function
This compound and cholesterol modulate the fluidity, permeability, and mechanical stability of the plasma membrane. They interdigitate between phospholipids, with their rigid ring structures restricting the movement of fatty acyl chains, thereby influencing the phase behavior of the membrane.[5][6]
The table below summarizes their comparative effects on key membrane properties.
| Membrane Property | Effect of this compound | Effect of Cholesterol | References |
| Membrane Fluidity | Generally decreases fluidity; some studies suggest a less pronounced effect compared to cholesterol in certain lipid compositions. | Decreases fluidity at physiological temperatures by restricting phospholipid motion. | [7][8][9] |
| Membrane Permeability | Decreases permeability to small solutes. | Decreases permeability to small, water-soluble molecules. | [10][11] |
| Lipid Ordering (Acyl Chain Order) | Potent ordering agent, particularly for saturated lipid chains. Some studies suggest a stronger ordering effect than cholesterol in specific contexts. | Increases the conformational order of phospholipid acyl chains, promoting the liquid-ordered (Lo) phase. | [10][12] |
| Membrane Thickness | Can slightly thin POPC and DOPC bilayers, in contrast to cholesterol's thickening effect. | Increases the thickness of various phospholipid bilayers. | [13] |
| Lipid Raft Formation | A key component of lipid rafts in fungal membranes. | A crucial component for the formation and stability of lipid rafts in mammalian membranes. | [7][10] |
Role in Cellular Signaling
Beyond their structural roles, both sterols are implicated in cellular signaling pathways.
This compound: While less defined as a direct signaling molecule compared to cholesterol, this compound distribution and homeostasis are critical for various signaling processes in fungi, including stress responses and pathogenesis.[5] The regulation of this compound biosynthesis is a key signaling-responsive process.[14][15][16][17]
Cholesterol: Plays a more direct role in signaling. It is a precursor for steroid hormones and bile acids. Furthermore, cholesterol is a critical component of the Hedgehog (Hh) signaling pathway, where it covalently modifies the Hh protein, a crucial step for its secretion and activity.[18][19][20][21][22] Cholesterol levels also regulate the SREBP (Sterol Regulatory Element-Binding Protein) pathway, a central mechanism for maintaining cellular lipid homeostasis.[23][24][25][26][27]
Signaling Pathway and Experimental Workflow Diagrams
Cholesterol Signaling: The Hedgehog Pathway
Caption: Cholesterol's role in the Hedgehog signaling pathway.
Cholesterol Homeostasis: The SREBP Pathway
Caption: Regulation of cholesterol synthesis by the SREBP pathway.
This compound Biosynthesis Regulation in Fungi
Caption: Transcriptional regulation of this compound biosynthesis.
Experimental Workflow: Comparing Sterol Effects on Membrane Fluidity
Caption: Workflow for comparing sterol effects on membrane fluidity.
Detailed Experimental Protocols
Determination of Membrane Fluidity using Fluorescence Anisotropy
Principle: This method utilizes the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH), which partitions into the hydrophobic core of the lipid bilayer. The rotational motion of DPH is sensitive to the local microviscosity (fluidity) of the membrane. By measuring the steady-state fluorescence anisotropy, changes in membrane fluidity induced by the incorporation of sterols can be quantified.[28][29][30][31]
Methodology:
-
Liposome Preparation:
-
Prepare lipid films of the desired phospholipid composition (e.g., POPC or DPPC) in glass test tubes by evaporating the solvent under a stream of nitrogen gas.
-
For sterol-containing liposomes, add the desired molar percentage of cholesterol or this compound to the phospholipid solution before solvent evaporation.
-
Hydrate the lipid films with a suitable buffer (e.g., Tris-HCl, pH 7.4) by vortexing, followed by several freeze-thaw cycles to form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles (LUVs), subject the MLV suspension to extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).
-
-
DPH Labeling:
-
Prepare a stock solution of DPH in a suitable organic solvent (e.g., acetone or tetrahydrofuran).
-
Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing to achieve a final probe-to-lipid molar ratio of approximately 1:500.
-
Incubate the mixture in the dark at the desired temperature for at least 30 minutes to allow for complete incorporation of the probe into the liposomes.
-
-
Fluorescence Anisotropy Measurement:
-
Use a spectrofluorometer equipped with polarizers in the excitation and emission paths.
-
Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.
-
Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light, and similarly, the intensities with horizontally polarized excitation light (I_HV and I_HH).
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the grating correction factor (G = I_HV / I_HH).
-
-
Data Analysis:
-
Compare the fluorescence anisotropy values of the control liposomes (without sterol) with those containing cholesterol and this compound.
-
A higher anisotropy value indicates a more ordered (less fluid) membrane environment.
-
Assessment of Membrane Permeability
Principle: The permeability of a lipid bilayer to small molecules can be assessed by monitoring the leakage of a fluorescent dye encapsulated within liposomes. The rate of dye release is indicative of the membrane's permeability.[32][33][34][35][36]
Methodology:
-
Liposome Preparation with Encapsulated Dye:
-
Prepare lipid films as described in the membrane fluidity protocol.
-
Hydrate the lipid films with a buffer containing a high concentration of a self-quenching fluorescent dye, such as carboxyfluorescein.
-
Perform freeze-thaw cycles and extrusion to form LUVs with the encapsulated dye.
-
-
Removal of External Dye:
-
Separate the liposomes from the unencapsulated dye using size-exclusion chromatography (e.g., a Sephadex G-50 column) equilibrated with an iso-osmotic buffer.
-
-
Permeability Assay:
-
Dilute the purified liposome suspension in the iso-osmotic buffer in a cuvette.
-
Monitor the fluorescence intensity over time using a spectrofluorometer at the appropriate excitation and emission wavelengths for the chosen dye.
-
At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse the liposomes and release all the encapsulated dye, representing 100% leakage.
-
The percentage of dye leakage at a given time point (t) is calculated as: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after detergent addition.
-
-
Data Analysis:
-
Compare the leakage rates of liposomes containing no sterol, cholesterol, and this compound to determine the relative effects of these sterols on membrane permeability.
-
Conclusion
The structural dissimilarities between this compound and cholesterol, though subtle, have profound implications for their functional roles in fungal and mammalian cells, respectively. These differences in their interaction with membrane lipids and their involvement in cellular signaling pathways are not only of fundamental biological interest but also provide a critical therapeutic window for the development of selective antifungal agents. The experimental methodologies and comparative data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuanced roles of these essential sterols.
References
- 1. Solubility Limits of Cholesterol, Lanosterol, this compound, Stigmasterol, and β-Sitosterol in Electroformed Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C28H44O | CID 444679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solubility Limits of Cholesterol, Lanosterol, this compound, Stigmasterol, and β-Sitosterol in Electroformed Lipid Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Influence of cholesterol and this compound on membrane dynamics: a fluorescence approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Cholesterol vs this compound: Influence on the Dynamic and Structural Properties of the Cobalt-Based Metallosomal Bilayer Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Molecular Dynamics Study of Lipid Membranes Containing Cholesterol and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Study of the Condensing Effects of this compound and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of this compound Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of this compound Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Cholesterol and Hedgehog Signaling: Mutual Regulation and Beyond [frontiersin.org]
- 19. Item - Schematic overview of the Hedgehog signaling pathway. - Public Library of Science - Figshare [plos.figshare.com]
- 20. researchgate.net [researchgate.net]
- 21. Cholesterol and Hedgehog Signaling: Mutual Regulation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 23. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Regulation of cholesterol biosynthesis by SREBP (SREBF) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. SREBP Pathway → Area → Sustainability [lifestyle.sustainability-directory.com]
- 28. fmph.uniba.sk [fmph.uniba.sk]
- 29. researchgate.net [researchgate.net]
- 30. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 31. taylorfrancis.com [taylorfrancis.com]
- 32. How can the permeability of a cell membrane be investigated in the lab? [sherpa-online.com]
- 33. benchchem.com [benchchem.com]
- 34. scispace.com [scispace.com]
- 35. Methods for Measuring Permeability - Regulation of Endothelial Barrier Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 36. Determination of In Vitro Membrane Permeability by Analysis of Intracellular and Extracellular Fluorescein Signals in Renal Cells | In Vivo [iv.iiarjournals.org]
The Pharmacological Landscape of Ergosterol and Its Derivatives: A Technical Guide for Researchers
An in-depth exploration of the multifaceted pharmacological properties of ergosterol and its derivatives, detailing their therapeutic potential and underlying mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals.
This compound, a vital sterol predominantly found in fungi, has emerged as a molecule of significant interest in pharmacological research.[1][2][3][4] Beyond its fundamental role in maintaining the integrity of fungal cell membranes, this compound and its derivatives exhibit a broad spectrum of bioactive properties, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacological properties of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.
Anticancer Properties
This compound and its derivatives, notably this compound peroxide, have demonstrated potent cytotoxic effects against various cancer cell lines.[1][5][6] These compounds induce apoptosis, trigger cell cycle arrest, and inhibit tumor growth both in vitro and in vivo.[1][7][8]
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of this compound and its derivatives has been quantified through numerous studies. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized below.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound Peroxide | T47D | Breast Cancer | 5.8 µM | [1] |
| This compound Peroxide | MCF-7 | Breast Cancer | 40 µg/mL | [1] |
| This compound Peroxide | A549 | Lung Cancer | 14.32 µg/mL | [9] |
| This compound Peroxide | B16 | Murine Melanoma | 77.9 µM | [9] |
| This compound Peroxide | 786-0 | Renal Cell Carcinoma | ~30 µM | [5] |
| This compound Peroxide Hybrid (EP-A2) | MCF-7 | Breast Cancer | 9.39 µM | [10] |
| This compound Peroxide Hybrid (EP-B2) | MCF-7 | Breast Cancer | 8.60 µM | [10] |
| This compound Peroxide Hybrid (EP-B2) | HepG2 | Liver Cancer | 7.82 µM | [10] |
| This compound Derivative (LH-1) | A375 | Melanoma | 13.42 µM (at 72h) | [4] |
| This compound Derivative (LH-1) | B16-F10 | Murine Melanoma | 16.57 µM (at 72h) | [4] |
Signaling Pathways in Anticancer Activity
The anticancer effects of this compound and its derivatives are mediated through the modulation of several key signaling pathways.
-
PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit the phosphorylation of PI3K and Akt, leading to the suppression of downstream signaling cascades that are crucial for cancer cell survival and proliferation.[7]
-
Wnt/β-catenin Pathway: this compound can suppress the Wnt/β-catenin signaling pathway by inhibiting the nuclear translocation of β-catenin, a key event in the activation of this pathway which is often dysregulated in cancer.[11][12]
-
JAK/STAT Pathway: this compound peroxide can inhibit the phosphorylation of STAT3, a critical transcription factor involved in tumor progression and angiogenesis.[13]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
Caption: Modulation of the Wnt/β-catenin pathway by this compound.
Anti-inflammatory Properties
This compound and its derivatives exert significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[1][14]
Quantitative Data: In Vitro Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives has been evaluated by measuring their ability to inhibit enzymes involved in the inflammatory response, such as 5-lipoxygenase (5-LOX).
| Compound | Assay | IC50 Value | Reference |
| Chlamydosterol A | 5-LOX Inhibition | 3.06 µM | [15] |
| Ergosta-5,7,22-triene-3β-ol | 5-LOX Inhibition | 3.57 µM | [15] |
Signaling Pathways in Anti-inflammatory Activity
-
NF-κB Pathway: this compound and its peroxide derivative have been shown to inhibit the activation of NF-κB, a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes.[1][5]
-
JAK/STAT Pathway: this compound can interfere with the JAK/STAT signaling pathway, which is crucial for cytokine signaling and the inflammatory response.[1]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Interference of the JAK/STAT pathway by this compound.
Antimicrobial Properties
This compound's presence in fungal cell membranes makes its biosynthesis pathway a primary target for antifungal drugs.[16][17] Furthermore, this compound itself and its derivatives exhibit intrinsic antimicrobial activity against a range of pathogens.[1]
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC Value | Reference |
| This compound | Helicobacter pylori | 10–20 μg/mL | [1] |
Experimental Protocols
This section provides an overview of key experimental methodologies for the investigation of this compound and its derivatives.
This compound Extraction and Purification
A common method for extracting this compound from fungal biomass involves saponification followed by solvent extraction and purification.
Caption: General workflow for this compound extraction and purification.
Methodology:
-
Sample Preparation: Lyophilize and grind the fungal biomass to a fine powder.
-
Saponification: Reflux the powdered sample in a solution of potassium hydroxide in methanol at 80°C for 1-2 hours. This process breaks down cell walls and saponifies lipids.
-
Extraction: After cooling, perform a liquid-liquid extraction using a non-polar solvent such as n-heptane or chloroform to separate the non-saponifiable fraction containing this compound.
-
Purification: The crude extract can be further purified using techniques like Solid Phase Extraction (SPE) or High-Performance Liquid Chromatography (HPLC).
-
Quantification: The concentration of this compound is determined using HPLC with UV detection at approximately 282 nm.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT assay to determine anticancer activity.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the test compound (this compound or its derivatives) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
In Vitro Anti-inflammatory Activity Assessment (LPS-induced Macrophages)
This assay evaluates the ability of a compound to reduce the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in appropriate media.
-
Pre-treatment: Pre-treat the cells with different concentrations of the test compound for a specific duration.
-
Stimulation: Stimulate the cells with LPS to induce an inflammatory response.
-
Incubation: Incubate the cells for a defined period.
-
Analysis of Inflammatory Mediators: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA, and nitric oxide (NO) production using the Griess reagent.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under conditions suitable for the growth of the microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound and its derivatives represent a promising class of natural compounds with a wide array of pharmacological activities. Their demonstrated efficacy in preclinical studies, coupled with their diverse mechanisms of action, underscores their potential for the development of novel therapeutic agents for the treatment of cancer, inflammatory disorders, and infectious diseases. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate their therapeutic utility and to translate these promising findings into clinical applications. This guide provides a foundational resource for researchers embarking on the exploration of this exciting class of bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of Candida albicans this compound Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of an this compound derivative with anti-melanoma effect from the sponge-derived fungus Pestalotiopsis sp. XWS03F09 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Action and Mechanism of this compound Peroxide from Paecilomyces cicadae Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. texaschildrens.org [texaschildrens.org]
- 12. This compound inhibits the proliferation of breast cancer cells by suppressing AKT/GSK-3beta/beta-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitation of this compound Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory this compound derivatives from the endophytic fungus Fusarium chlamydosporum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Ergosterol Metabolism in Pathogenic Fungi: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergosterol is an indispensable sterol in fungal cell membranes, analogous to cholesterol in mammals, and a primary target for the majority of clinically used antifungal agents. The biosynthetic pathway of this compound is a complex and highly regulated process, offering multiple targets for therapeutic intervention. Understanding the intricacies of this compound metabolism is therefore paramount for the development of novel antifungal strategies and for combating the rise of drug-resistant fungal pathogens. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in pathogenic fungi, its key enzymes, and its regulation. We present detailed experimental protocols for studying this pathway, a summary of key quantitative data, and visualizations of the core metabolic and regulatory pathways to serve as a valuable resource for researchers in mycology and drug discovery.
Introduction to this compound
This compound is the principal sterol in the cell membranes of fungi, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][2] Its unique structure, differing from mammalian cholesterol, makes the this compound biosynthetic pathway an attractive target for selective antifungal therapy.[3][4] The disruption of this compound synthesis or its direct binding by antifungal agents leads to altered membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.[5] Consequently, the enzymes involved in this pathway are the primary targets of major antifungal drug classes, including azoles, polyenes, and allylamines.[1][2]
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step process that can be broadly divided into three main stages: the mevalonate pathway, the late pathway, and in some cases, an alternative pathway.[3][4] This intricate pathway involves over 20 enzymes, many of which are highly conserved among pathogenic fungi.[4]
Key Enzymes and Intermediates
The this compound biosynthesis pathway begins with the synthesis of farnesyl pyrophosphate (FPP) via the mevalonate pathway. FPP is then converted to squalene, which undergoes a series of cyclization, demethylation, desaturation, and reduction reactions to form this compound. Key enzymes in this pathway include:
-
Squalene epoxidase (Erg1p): Catalyzes the conversion of squalene to 2,3-oxidosqualene. This is the target of allylamine antifungals like terbinafine.
-
Lanosterol 14-α-demethylase (Erg11p/CYP51): A cytochrome P450 enzyme that catalyzes the demethylation of lanosterol. This is the primary target of azole antifungals.[3][4]
-
C-5 sterol desaturase (Erg3p): Involved in the introduction of a double bond at the C-5 position of the sterol ring.
-
C-24 sterol methyltransferase (Erg6p): Adds a methyl group at the C-24 position, a key step that differentiates this compound from cholesterol.[4]
The overall pathway is depicted in the following diagram:
Regulation of this compound Biosynthesis
The synthesis of this compound is tightly regulated to meet the cell's metabolic needs and to respond to environmental stresses, including the presence of antifungal drugs. This regulation occurs primarily at the transcriptional level, with key transcription factors playing a central role.
Upc2 in Candida Species
In Candida species, the zinc cluster transcription factor Upc2 is a key regulator of this compound biosynthesis.[6] Under conditions of this compound depletion, such as exposure to azole drugs, Upc2 is activated and translocates to the nucleus, where it binds to sterol response elements (SREs) in the promoters of ERG genes, leading to their upregulation.[6]
SrbA in Aspergillus Species
In Aspergillus fumigatus, the sterol regulatory element-binding protein (SREBP) homolog, SrbA, is a key transcriptional activator of this compound biosynthesis genes.[7] SrbA is required for adaptation to hypoxic conditions and for virulence. Under low-oxygen conditions, the precursor form of SrbA is proteolytically cleaved, and the active form translocates to the nucleus to activate the expression of ERG genes.[7]
References
- 1. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of Terbinafine against Cutaneous Isolates of Candida albicans and Other Pathogenic Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Patterns of Amphotericin B Killing Kinetics against Seven Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
Ergosterol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis in Ecosystems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergosterol (ergosta-5,7,22-trien-3β-ol) is a vital sterol primarily found in the cell membranes of fungi and some protozoa, where it plays a crucial role analogous to that of cholesterol in animal cells.[1][2] Its presence is fundamental for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[1][3] The absence of this compound in animal cells makes it a prime target for antifungal drug development, with many established antifungal agents functioning by either binding to this compound or inhibiting its synthesis.[1][2] Furthermore, this compound serves as a biological precursor to vitamin D2 (ergocalciferol) upon exposure to ultraviolet (UV) light.[1][2] This guide provides an in-depth overview of the natural sources and distribution of this compound in various ecosystems, detailed methodologies for its quantification, and a look into its biosynthesis pathway, offering a critical resource for researchers in mycology, environmental science, and pharmaceutical development.
Natural Sources and Distribution of this compound
This compound is almost exclusively produced by fungi, making it a reliable biomarker for fungal biomass in environmental samples.[4][5] Its distribution spans a wide range of ecosystems, from soils and aquatic environments to building materials and the atmosphere.
Fungi
Fungi are the primary producers of this compound. The concentration of this compound can vary significantly among different fungal species, their growth stage, and environmental conditions.[6] It is a key component of the cell membranes of both filamentous fungi and yeasts.[2][6]
Lichens and Mosses
Lichens, being symbiotic organisms of fungi (the mycobiont) and algae or cyanobacteria (the photobiont), contain this compound within the fungal partner.[7] this compound content in lichens is often used as an indicator of the mycobiont's viability and metabolic activity.[7]
Other Organisms
While this compound is predominantly a fungal sterol, it has been detected in some protozoa, such as trypanosomes.[2] Its presence in these organisms also presents opportunities for targeted therapies. Reports of this compound in some plant extracts are generally attributed to fungal contamination rather than endogenous production by the plant itself.[8]
Environmental Distribution
As a consequence of fungal growth and decomposition, this compound is widely distributed in various environmental matrices.
-
Soils and Sediments: Fungi are abundant in soil and play a critical role in decomposition. This compound is therefore a common constituent of soil organic matter and its concentration can be used to estimate fungal biomass.[4][9]
-
Aquatic Ecosystems: In aquatic environments, fungi, particularly hyphomycetes, are essential for the decomposition of leaf litter and other organic materials.[10] this compound analysis is a key tool for quantifying fungal biomass and activity in these systems.[10]
-
Atmosphere: Fungal spores are a significant component of atmospheric aerosols. This compound can be measured in air samples to quantify the loading of fungal biomass, which has implications for respiratory health.[11]
-
Building Materials: Fungal contamination of building materials, particularly after water damage, can be assessed by measuring this compound content.[12][13]
Quantitative Data on this compound Distribution
The following tables summarize the reported concentrations of this compound in various fungal species and environmental samples. These values can serve as a reference for researchers in the field.
Table 1: this compound Content in Various Fungal Species
| Fungal Species | This compound Content (μg/mg dry mass) | This compound Content (pg/spore or cell) | Reference(s) |
| Aspergillus versicolor | - | 1.3 | [13] |
| Penicillium brevicompactum | - | 0.33 | [13] |
| Cladosporium cladosporioides | - | 0.15 | [13] |
| Filamentous Fungi (average) | 2.6 - 14 | - | [6] |
| Yeasts (average) | 37 - 42 | 0.125 - 0.397 | [6][14] |
| Alternaria alternata | - | 3.8 | [14] |
| Penicillium expansum | - | 7.5 | [14] |
Table 2: this compound Concentration in Environmental Samples
| Sample Type | This compound Concentration | Reference(s) |
| Building Materials (wood chip, gypsum board, glass wool) | 0.017 - 68 μg/g of dry mass | [12][13] |
| River Sediment | 0.1 μg/g (detection limit) | [4] |
| Atmospheric Aerosols (PM10) | 93.9 - 120.2 pg/m³ | [11] |
| Soil (upper layer) | 3.0 - 29.9 mg/kg dry weight | [9] |
| Soil (deeper layer) | 0.5 - 4.8 mg/kg dry weight | [9] |
| Lichens | 0.1 - 1.8 mg/g dry weight | [7] |
Experimental Protocols for this compound Analysis
The quantification of this compound from environmental samples typically involves three main steps: extraction, purification, and analysis. Several methods have been developed and are detailed below.
This compound Extraction Methodologies
3.1.1. Alkaline Methanol (MeOH) Extraction
This method is commonly used for its simplicity.
-
Protocol:
-
Weigh 300 mg of the sample (e.g., root or growth substrate) into a 50 ml centrifuge tube.[15]
-
Prepare a 10% (w/v) solution of potassium hydroxide (KOH) in HPLC-grade methanol.[15]
-
Add 10 ml of the KOH in methanol solution to each sample tube.[15]
-
Sonicate in an ultrasonic water bath for 15 minutes.[15]
-
Incubate at 80°C for 30 minutes.[15]
-
Allow samples to cool to room temperature.
-
Add 1 ml of Milli-Q water and vortex at maximum speed for 1 minute.[15]
-
The extract is then ready for purification and analysis.
-
3.1.2. Chloroform-Methanol Extraction
This method has been shown to yield consistently higher concentrations of this compound.[15]
-
Protocol:
-
Weigh 300 mg of the sample into a 50 ml centrifuge tube.[15]
-
Add 3 ml of a 2:1 chloroform to methanol solution.[15]
-
Sonicate for 30 minutes at 50°C in a closed tube.[15]
-
Allow the samples to cool to room temperature and then incubate for 18 hours at room temperature.[15]
-
Sonicate again at 50°C for 20 minutes.[15]
-
Centrifuge at 1000 g for 1 minute.[15]
-
The supernatant containing the extracted this compound is collected for further processing.
-
Purification: Solid-Phase Extraction (SPE)
Following lipid extraction, solid-phase extraction is often employed to purify and concentrate the this compound.[10]
-
Protocol (General):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the crude extract onto the cartridge.
-
Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.
-
Elute the this compound with a non-polar solvent (e.g., isopropanol or a high percentage of methanol).
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.
-
Analytical Techniques
3.3.1. High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the most common method for quantifying this compound.[10]
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a UV detector.
-
Mobile Phase: Isocratic elution with methanol or a mixture of methanol and acetonitrile (e.g., 80:20, v/v) is typically used.[4]
-
Detection: this compound is detected at its absorbance maximum of 282 nm.[4]
-
Quantification: Quantification is achieved by comparing the peak area of the sample to a calibration curve prepared with this compound standards.
3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for this compound analysis, often requiring derivatization.[12]
-
Protocol:
-
The extracted and purified this compound is silylated to increase its volatility.
-
The derivatized sample is injected into the GC-MS system.
-
Separation is achieved on a suitable capillary column.
-
Mass spectrometry is used for detection and quantification based on characteristic fragment ions of the this compound derivative.
-
This compound Biosynthesis Pathway
The biosynthesis of this compound is a complex metabolic pathway involving over 20 enzymes.[16][17] It can be broadly divided into three main stages: the mevalonate pathway, the late pathway, and in some cases, an alternative pathway.[17] Understanding this pathway is critical for the development of antifungal drugs that target specific enzymes.
The pathway begins with the synthesis of farnesyl diphosphate (FPP) via the mevalonate pathway.[17] Two molecules of FPP are then condensed to form squalene, which is the precursor for all sterols.[17] The late pathway involves the cyclization of squalene to lanosterol, followed by a series of demethylations, desaturations, and reductions to yield this compound.[17][18] Key enzymes in this pathway, such as lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene), are the primary targets of azole antifungal drugs.[1][17]
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in this compound Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of this compound as an indicator of fungal biomass in various samples using non-discriminating flash pyrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Content in Various Fungal Species and Biocontaminated Building Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potential Beneficial Effects and Pharmacological Properties of this compound, a Common Bioactive Compound in Edible Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 11. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 12. This compound content in various fungal species and biocontaminated building materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Evaluation of this compound content in the air of various environments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. davidmoore.org.uk [davidmoore.org.uk]
- 17. Regulation of this compound Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Fungal Biomass using Ergosterol Analysis by HPLC-UV
Abstract
Ergosterol, a primary sterol found in the cell membranes of fungi, serves as a reliable biomarker for the quantification of fungal biomass in various environmental and industrial samples.[1][2] This application note provides a detailed protocol for the extraction and quantification of this compound from fungal biomass using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described methodology is applicable to researchers, scientists, and drug development professionals working with fungal cultures, contaminated materials, or other matrices where fungal biomass estimation is critical. The protocol includes sample preparation, lipid extraction, and subsequent analysis by a validated HPLC-UV method.
Introduction
Fungi play a significant role in diverse fields, from industrial fermentation and drug development to environmental decomposition and pathogenesis. Accurate measurement of fungal growth is crucial for process optimization, quality control, and research. Direct measurement of fungal biomass can be challenging due to the filamentous nature of many fungi and their growth within solid or semi-solid substrates.[2] this compound (ergosta-5,7,22-trien-3β-ol) is an abundant sterol in most fungi and is largely absent in plants and bacteria, making it an excellent chemical marker for fungal presence.[1][2] The concentration of this compound is directly proportional to the amount of fungal biomass, allowing for indirect quantification.
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this compound analysis due to its sensitivity, specificity, and cost-effectiveness.[3] This method typically involves the extraction of lipids, including this compound, from the fungal biomass, followed by chromatographic separation on a C18 column and detection at approximately 282 nm, the wavelength of maximum absorbance for this compound's conjugated diene system.
Principle of the Method
The quantification of fungal biomass via this compound analysis involves three main steps:
-
Extraction: Lipids, including free and esterified this compound, are extracted from the fungal cells. This is often preceded by alkaline hydrolysis (saponification) to release esterified this compound, ensuring the quantification of total this compound.
-
Chromatographic Separation: The extracted this compound is separated from other lipid components using reverse-phase HPLC.
-
Detection and Quantification: this compound is detected by its UV absorbance at 282 nm. The concentration is determined by comparing the peak area of the sample to a calibration curve generated from this compound standards. The this compound content is then converted to fungal biomass using a conversion factor.
Experimental Workflow
Caption: Workflow for this compound quantification.
Detailed Protocols
Materials and Reagents
-
This compound standard (≥95% purity)
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Potassium hydroxide (KOH)
-
n-Hexane or Cyclohexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Chloroform (HPLC grade)[4]
-
Water (Milli-Q or equivalent)
-
Fungal biomass samples
-
Glass tubes with Teflon-lined screw caps
-
Vortex mixer
-
Water bath or heating block
-
Centrifuge
-
Nitrogen evaporator
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Store at -20°C in an amber vial.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 0.1 to 100 µg/mL.[3] These will be used to generate the calibration curve.
Sample Preparation and this compound Extraction
This protocol is adapted from methods involving alkaline saponification, which is a common and robust technique.[4][5]
-
Homogenization: Lyophilize or oven-dry the fungal biomass sample to a constant weight. Homogenize the dried sample to a fine powder.
-
Weighing: Accurately weigh 20-50 mg of the dried, homogenized sample into a glass tube.[2]
-
Saponification: Add 2 mL of 10% (w/v) potassium hydroxide in methanol to the sample.[4]
-
Incubation: Tightly cap the tubes and incubate in a water bath at 80°C for 30 minutes, with occasional vortexing.[2][4]
-
Cooling: Allow the samples to cool to room temperature.
-
Extraction: Add 1 mL of Milli-Q water and 3 mL of n-hexane (or cyclohexane) to the tube.[4][6] Vortex vigorously for 3 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Collection: Carefully transfer the upper organic phase (containing this compound) to a clean tube.
-
Re-extraction: Repeat the extraction (steps 6-8) two more times, pooling the organic phases.
-
Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of HPLC-grade methanol or isopropanol.[2]
-
Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial.
HPLC-UV Analysis
-
HPLC System: An HPLC system equipped with a UV detector is used for the analysis.
-
Chromatographic Conditions:
-
Analysis Sequence:
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the prepared sample extracts.
-
It is recommended to run a standard periodically to check for retention time shifts and detector response.
-
Data Presentation and Analysis
Calibration Curve
Plot the peak area of the this compound standards against their known concentrations (µg/mL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.999 is desirable.[7]
This compound Quantification
The concentration of this compound in the sample extract (C_extract, in µg/mL) is calculated using the regression equation from the calibration curve.
The total amount of this compound in the original sample (Erg_total, in µg) is then calculated as:
Erg_total = C_extract * V_reconstitution
Where V_reconstitution is the final volume in which the extract was reconstituted (in mL).
The this compound content per unit mass of the sample (Erg_content, in µg/g) is calculated as:
Erg_content = Erg_total / M_sample
Where M_sample is the initial dry mass of the sample (in g).
Conversion to Fungal Biomass
The this compound content can be converted to fungal biomass using a conversion factor. A commonly used conversion factor is 5.5 µg of this compound per mg of fungal dry mass, although this can vary between species and growth conditions.[11]
Fungal Biomass (mg/g) = Erg_content / 5.5
Method Validation Data
The following table summarizes typical validation parameters for the HPLC-UV quantification of this compound, compiled from various studies.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.999 | [7][12] |
| Limit of Detection (LOD) | 0.03 - 2.69 µg/mL | [3][7][13] |
| Limit of Quantification (LOQ) | 0.095 - 8.06 µg/mL | [3][7][13] |
| Recovery | 90 - 99% | [3][9] |
| Intraday Precision (RSD%) | < 1% | [7][13] |
| Interday Precision (RSD%) | < 1.5% | [7][13] |
Logical Relationship Diagram
Caption: Principle of this compound as a biomarker.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low this compound peak | Incomplete extraction | Ensure complete cell lysis; check saponification temperature and time. |
| This compound degradation | Protect samples from light and heat; analyze samples promptly.[14] | |
| Low fungal biomass | Increase the starting sample amount. | |
| Poor peak shape or resolution | Column contamination | Flush the column with a strong solvent; replace the guard column. |
| Inappropriate mobile phase | Ensure mobile phase is properly degassed and of high purity. | |
| Co-eluting compounds | Optimize the mobile phase composition or gradient. | |
| Variable retention times | Fluctuation in flow rate or temperature | Check the HPLC pump for leaks; use a column oven for temperature control. |
| Column degradation | Replace the HPLC column. | |
| Low recovery | Incomplete phase transfer during extraction | Ensure vigorous mixing and complete separation of phases. |
| Loss of sample during evaporation | Evaporate under a gentle stream of nitrogen; avoid overheating. |
Conclusion
The HPLC-UV method described provides a robust and reliable means of quantifying this compound as a proxy for fungal biomass. Careful adherence to the extraction and analysis protocols is essential for obtaining accurate and reproducible results. This application note serves as a comprehensive guide for researchers and scientists in various fields requiring the estimation of fungal biomass.
References
- 1. Determination of this compound as an indicator of fungal biomass in various samples using non-discriminating flash pyrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 3. Development of a Methodology for Estimating the this compound in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A step forward in fungal biomass estimation â a new protocol for more precise measurements of soil this compound with liquid chromatographyâmass spectrometry and comparison of extraction methods [repository.soilwise-he.eu]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Adapting an this compound Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. office2.jmbfs.org [office2.jmbfs.org]
- 14. This compound as a measure of living fungal biomass: persistence in environmental samples after fungal death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Extraction of Ergosterol from Soil Samples as a Biomarker for Fungal Biomass
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ergosterol (ergosta-5,7,22-trien-3β-ol) is a sterol predominantly found in the cell membranes of fungi and is largely absent from other soil microorganisms like bacteria and plants.[1] This specificity makes it an excellent biomarker for quantifying fungal biomass in environmental samples, particularly soil. Accurate measurement of fungal biomass is critical in various research fields, including soil ecology, agriculture, and the development of antifungal agents. This document provides a detailed protocol for the extraction of this compound from soil samples, ensuring high recovery and reproducibility. The method described involves an alkaline extraction to ensure the saponification of this compound esters, followed by purification and quantification using High-Performance Liquid Chromatography (HPLC).
Comparison of Extraction Methodologies
Several methods for this compound extraction from soil have been developed, each with distinct advantages and limitations. The choice of method can significantly impact the yield and purity of the extracted this compound. Common approaches include simple shaking, ultrasonication, microwave-assisted extraction (MAE), and alkaline extraction.[2][3] Alkaline extraction, in particular, has been shown to yield the highest this compound concentrations from various soil types.[4] Below is a summary of quantitative data from comparative studies.
| Extraction Method | Soil Type | This compound Yield (µg/g soil) | Key Findings & Recommendations |
| Alkaline Extraction | Chernozem (agricultural) | ~1.5 | Resulted in the highest this compound concentrations for both tested soils.[2][4] |
| Podzol (forest) | ~11.0 | Recommended for achieving maximum yield, though more labor-intensive.[2][4] | |
| Miniaturized Glass Bead | Chernozem (agricultural) | ~1.4 | Comparable results to alkaline extraction for agricultural soil; recommended for high throughput.[2][4] |
| Podzol (forest) | ~6.0 | Less effective than alkaline extraction for organic-rich soils.[2] | |
| Ultrasonication | Chernozem (agricultural) | ~1.0 | Lower yield compared to alkaline and glass bead methods.[2][4] |
| Podzol (forest) | ~5.5 | Sonication can liberate ester-bound this compound.[5] | |
| Simple Shaking | Chernozem (agricultural) | ~0.8 | Method performance was found to be dependent on soil type.[2][4] |
| Podzol (forest) | ~4.0 | Simplest method but yields are generally lower.[2] | |
| Microwave-Assisted (MAE) | Various | Up to 9x more than refluxing | A rapid method that significantly increases extraction efficiency.[3] |
Detailed Experimental Protocol: Alkaline Extraction of this compound
This protocol is adapted from established methods that utilize saponification in an alcoholic base to maximize the recovery of both free and esterified this compound.[1][5][6]
Materials and Reagents
-
Soil samples (fresh or freeze-dried)
-
This compound standard (for calibration curve)
-
Methanol (HPLC grade)
-
Potassium hydroxide (KOH)
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Milli-Q water or equivalent
-
Scintillation vials or polypropylene tubes (50 ml)
-
Stir bars
-
Heating block or water bath capable of 80°C
-
Vortex mixer
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Vacuum manifold for SPE
-
HPLC system with a UV detector and a C18 column
Procedure
1. Sample Preparation a. For optimal results and improved repeatability, freeze-dry soil samples prior to extraction.[7] This step enhances extraction efficiency by up to 35%.[7] b. Weigh approximately 2-5 g of the prepared soil into a 50 ml tube. Record the exact weight. c. For each extraction series, include a blank sample (e.g., sterile sand) and a spiked sample (blank sample fortified with a known amount of this compound standard) to determine recovery rates.
2. Lipid Extraction and Saponification a. Prepare a 10% (w/v) KOH in methanol solution. b. Add 10 ml of the 10% KOH-methanol solution to each soil sample.[8] c. Add a stir bar, close the vials tightly, and heat the mixture to 80°C for 30 minutes in a heating block or shaking water bath.[1] This step saponifies this compound esters, releasing the free sterol. d. Allow the extracts to cool to room temperature (approximately 20 minutes).
3. This compound Partitioning (Liquid-Liquid Extraction) a. Add 1 ml of Milli-Q water to the cooled extract and vortex for 1 minute.[8] b. Add 3 ml of n-hexane, vortex vigorously for 30 seconds to partition the this compound into the nonpolar hexane phase. c. Centrifuge the tubes at 1,000 g for 5 minutes to separate the phases. d. Carefully transfer the upper hexane layer to a clean vial. e. Repeat the hexane extraction (steps 3b-3d) two more times, pooling the hexane fractions.
4. Purification (Solid-Phase Extraction - SPE) a. Condition a C18 SPE cartridge by passing 5 ml of methanol followed by 5 ml of Milli-Q water through it. b. Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen. c. Redissolve the residue in 1 ml of isopropanol. d. Load the redissolved sample onto the conditioned SPE cartridge. e. Wash the cartridge with an alkaline methanol-water solution to remove interfering substances.[6] f. Elute the this compound from the cartridge with 4 ml of isopropanol into a collection vial.[1]
5. Quantification by HPLC a. Prepare a series of this compound standards (e.g., 0, 5, 10, 20, 40, 80 µg/ml) in isopropanol to generate a standard curve.[1] b. Analyze the purified samples and standards by HPLC. i. Column: C18 reverse-phase column. ii. Mobile Phase: Methanol/water (95:5, v/v) or Methanol/Acetonitrile/Dichloromethane (46:46:8, v/v/v).[7][9] iii. Flow Rate: 1.0 - 2.0 ml/min.[9] iv. Detection: UV at 282 nm. c. Quantify the this compound in samples by comparing peak areas to the standard curve. The identity of the this compound peak can be confirmed by its retention time and by co-injecting a sample with the this compound standard.[1]
Experimental Workflow Diagram
Caption: Workflow for this compound extraction from soil.
References
- 1. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 2. Comparison of commonly used extraction methods for this compound in soil samples [international-agrophysics.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cepajournal.com [cepajournal.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Extraction of this compound from peaty soils and determination by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.muse.it [www2.muse.it]
Application Note: GC-MS Analysis of Ergosterol in Environmental Samples
Introduction
Ergosterol (ergosta-5,7,22-trien-3β-ol) is a sterol predominantly found in the cell membranes of fungi and is largely absent in plants and bacteria.[1][2][3] This specificity makes this compound an effective chemical biomarker for quantifying fungal biomass in a variety of environmental matrices, including soil, water, air, dust, and building materials.[1][4][5][6][7] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the determination of this compound, providing reliable data for environmental monitoring, agricultural studies, and assessing indoor air quality.[7] This application note provides detailed protocols for the extraction, derivatization, and quantification of this compound in environmental samples using GC-MS.
Principle
The analysis involves a multi-step process beginning with the extraction of this compound from the sample matrix, typically through alkaline saponification to lyse fungal cells and hydrolyze this compound esters. The liberated this compound is then isolated using liquid-liquid extraction. To enhance volatility and thermal stability for GC analysis, the extract is often derivatized, most commonly through silylation to form a trimethylsilyl (TMS) ether.[6][8] The derivatized sample is then injected into the GC-MS system. The components are separated on a capillary column and detected by the mass spectrometer, often in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity. Quantification is achieved by using an internal standard and a calibration curve.
Experimental Protocols
1. Sample Preparation and Extraction (Alkaline Saponification)
This protocol is a widely used method for various sample types, including soil, dust, and filters.[2][3][7]
-
Apparatus and Reagents:
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Water bath or heating block
-
Centrifuge
-
Nitrogen evaporation system
-
GC vials
-
Potassium hydroxide (KOH)
-
Methanol (HPLC grade)
-
n-Hexane (HPLC grade)
-
Deionized water
-
Internal Standard (e.g., 7-dehydrocholesterol or ¹³C-labeled this compound)[7][9]
-
-
Procedure:
-
Weigh approximately 10-100 mg of the homogenized solid sample (e.g., dust, soil) or place the filter sample into a glass centrifuge tube.
-
Prepare a 10% (w/v) methanolic KOH solution. For example, dissolve 10 g of KOH in 100 mL of methanol.
-
Add a known amount of internal standard to each sample. The use of an isotopically labeled internal standard like ¹³C-ergosterol is highly recommended to correct for matrix effects and extraction losses, with reported spike-recovery averaging 99.3%.[9]
-
Add 3-5 mL of 10% methanolic KOH to the tube.
-
Tightly cap the tubes and vortex for 1 minute.
-
Incubate the samples in a water bath at 80-85°C for 90 minutes to ensure complete saponification.[3][5][7]
-
Allow the samples to cool to room temperature.
-
Add 1 mL of deionized water and perform a liquid-liquid extraction by adding 2-3 mL of n-hexane.[7]
-
Vortex vigorously for 2 minutes and then centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the extraction (steps 8-10) two more times, combining the hexane extracts.
-
Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.
-
The dried residue is now ready for derivatization or can be reconstituted in a suitable solvent for direct GC-MS analysis if a non-derivatization method is used.[10]
-
2. Derivatization (Silylation)
Derivatization to form TMS ethers improves the chromatographic behavior of this compound.[6][8]
-
Apparatus and Reagents:
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Pyridine or other suitable solvent
-
Heating block
-
-
Procedure:
-
Reconstitute the dried extract from the extraction step in 100 µL of a suitable solvent like pyridine.
-
Add 100 µL of the silylating agent (e.g., BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.[11]
-
After cooling, the sample is ready for GC-MS injection. The this compound-TMS ether is reported to be stable for at least one month when stored in a refrigerator.[6]
-
3. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Procedure:
-
Inject 1-2 µL of the derivatized (or underivatized) sample into the GC.
-
Run the appropriate GC temperature program and MS acquisition method.
-
Identify the this compound peak based on its retention time and mass spectrum relative to a known standard.
-
Quantify the peak area relative to the internal standard.
-
Visualizations
Caption: Workflow for this compound analysis in environmental samples.
Caption: Key steps in the fungal this compound biosynthesis pathway.
Data Presentation
Table 1: Comparison of this compound Extraction and Analysis Methodologies
| Method | Sample Matrix | Key Features | Recovery/Performance | Citation |
| Alkaline Saponification & LLE | Soil, Building Materials, Dust | Robust, traditional method. Saponification lyses cells and hydrolyzes esters. | Generally high recovery. Method standard deviation of 5-10%. | [5][12] |
| Isotopic Dilution GC-MS/MS | House Dust | Use of ¹³C-ergosterol as an internal standard corrects for matrix effects. | Spike-recovery averaged 99.3% (vs. 42.4% with 7-DHC as I.S.). | [9] |
| On-Fiber Derivatization SPME-GC/MS | Soil | Rapid method with reduced sample workup after saponification. | Limit of Detection (LOD): 1.5 ppb. Limit of Quantitation (LOQ): 3 ppb. | [4] |
| Non-discriminating Pyrolysis-GC/MS | Yeast, Dust, Leaves | Eliminates need for solvent extraction and derivatization; very fast. | Detected ~6 µg/g in dust and ~4 mg/g in yeast. | [1] |
| Direct On-Column Injection GC-MS | Grains (Maize, Wheat) | No derivatization or column cleanup required, reducing analysis time. | Recoveries: 96-110%. LOD: <40 µg/kg. | [10] |
Table 2: Typical GC-MS Parameters for this compound Analysis
| Parameter | Setting | Notes | Citation |
| GC Column | Capillary column (e.g., DB-5MS, HP-5MS) | A non-polar or mid-polar column is typical. | N/A |
| Injection Mode | Splitless or Large Volume Injection | Large volume injection can increase sensitivity for trace-level samples. | [6] |
| Injector Temp. | 250 - 280 °C | ||
| Oven Program | Example: Initial 150°C, ramp to 300°C at 10°C/min, hold for 10 min. | Must be optimized for specific column and instrument. | |
| MS Interface Temp. | 280 - 300 °C | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method for GC-MS. | [8] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Tandem MS (MS/MS) | SIM/MS-MS provides higher sensitivity and selectivity than full scan. | [5][6] |
| Key Ions (TMS-Ergosterol) | m/z 468 (M+), 363, 337 | m/z 363 is often the most abundant and used for quantification. | [6][13][14] |
| Key Ions (MS/MS of m/z 363) | Parent ion: m/z 363; Daughter ion: m/z 157 | Provides very high specificity. | [13] |
Table 3: Reported Quantitative Data for this compound in Environmental Samples
| Sample Matrix | Concentration Range | Method | Limit of Detection (LOD) | Citation |
| Indoor/Outdoor Air | 0.03 - 0.96 ng/m³ | GC-MS (Large Volume Injection) | 5 pg absolute | [6] |
| House Dust | 2 - 16.5 ng/mg | GC-MS | Not specified | [7] |
| Soil | Not specified | SPME-GC/MS | 1.5 ppb (µg/kg) | [4] |
| Grains (Maize, Wheat) | 1.0 - 14.4 mg/kg | GC-MS (no derivatization) | < 40 µg/kg | [10] |
| Household Dust | ~6 µg/g | Py-GC/MS | Not specified | [1] |
Conclusion
The GC-MS analysis of this compound is a powerful and reliable method for estimating fungal biomass in diverse environmental samples. The choice of extraction and analytical methodology can be adapted based on the sample matrix, required sensitivity, and available equipment. For high accuracy, especially in complex matrices like dust and soil, alkaline saponification followed by derivatization and quantification using an isotopically labeled internal standard is the recommended approach.[5][9] Faster methods, such as direct injection or pyrolysis-GC/MS, offer high-throughput alternatives when extensive sample cleanup is not necessary.[1][10] Proper validation of the chosen protocol is crucial for obtaining accurate and reproducible results.
References
- 1. Determination of this compound as an indicator of fungal biomass in various samples using non-discriminating flash pyrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Analysis of this compound for the detection of mold in soils by automated on-fiber derivatization headspace extraction-SPME-GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of this compound on mouldy building materials using isotope dilution and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas Chromatography-mass Spectrometric Determination of this compound as a Chemical Marker for Fungal Biomass of Indoor and Outdoor Air by Large-volume Sample Injection [jstage.jst.go.jp]
- 7. journals.asm.org [journals.asm.org]
- 8. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 9. Development of a new isotopically labeled internal standard for this compound measurement by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Rapid Determination of this compound in Grains Using Gas Chromatography–Mass Spectrometry Method Without Derivatization [agris.fao.org]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of commonly used extraction methods for this compound in soil samples [international-agrophysics.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes: Ergosterol as a Biomarker for Mycorrhizal Fungi
Introduction
Ergosterol (ergosta-5,7,22-trien-3β-ol) is a sterol predominantly found in the cell membranes of fungi, where it plays a crucial role in maintaining membrane fluidity and function.[1][2] Its absence in plants and bacteria makes it a valuable biomarker for quantifying fungal biomass in environmental samples such as soil and plant roots.[3] This is particularly useful for studying mycorrhizal fungi, which form symbiotic relationships with the roots of most plants and are key players in nutrient cycling.[1][2][4] By measuring this compound content, researchers can estimate the biomass of arbuscular mycorrhizal (AM) and ectomycorrhizal (ECM) fungi, providing insights into the influence of land management practices and environmental conditions on these vital symbioses.[1][2]
Principle
The quantification of mycorrhizal fungal biomass using this compound relies on the extraction of this lipid from a sample, followed by its separation and measurement, typically using High-Performance Liquid Chromatography (HPLC).[1][4] The amount of this compound detected is then converted to fungal biomass using a conversion factor. It is important to note that this compound degrades relatively quickly after fungal cell death, meaning that its measurement primarily reflects the living fungal biomass.[5]
Data Presentation
The concentration of this compound can vary depending on the fungal species, growth conditions, and the extraction method employed. The following tables summarize quantitative data from comparative studies.
Table 1: Comparison of this compound Extraction Methods from Root and Growth Substrate Samples
| Extraction Method | Mean this compound Yield (µg/g) in Wheat Roots (AM Fungi) | Mean this compound Yield (µg/g) in Oak Roots (ECM Fungi) | Mean this compound Yield (µg/g) in Growth Substrate |
| Chloroform/Methanol | Consistently higher yields | Consistently higher yields | Consistently higher yields |
| Methanol Hydroxide (MeOH) | 80-92% lower than Chloroform | 80-92% lower than Chloroform | 80-92% lower than Chloroform |
| Cyclohexane/Methanol Hydroxide | Intermediate yields | Intermediate yields | Intermediate yields |
| Methanol (Non-alkaline) | Low yields | Low yields | Low yields |
Data synthesized from a comparative study which demonstrated that chloroform-based extraction protocols produced a consistently higher concentration of this compound in both root and growth substrate samples.[1][2][4][6]
Table 2: this compound Content in Mycorrhizal Fungi
| Fungal Type | Species | This compound Content (mg/g dry weight) | Reference |
| Ectomycorrhizal | Various isolates | 3 - 18 | [7] |
| Arbuscular Mycorrhizal | Gigaspora margarita | 0.63 | [8] |
| Arbuscular Mycorrhizal | Glomus intraradices | 0.063 | [8] |
Note: this compound content can be highly variable. Some studies suggest that certain AM fungi may contain sterols other than this compound, which could affect the accuracy of biomass estimations.[8]
Experimental Protocols
Several methods exist for the extraction and quantification of this compound. The choice of method can significantly impact the results, with some protocols offering higher yields and reduced user exposure to hazardous chemicals.[1][2] Below are detailed protocols for a recommended chloroform-based extraction and a traditional alkaline hydrolysis method, followed by HPLC quantification.
Protocol 1: Chloroform-Based this compound Extraction
This method, adapted from Alekseyeva et al., has been shown to yield consistently higher concentrations of this compound with reduced hazard exposure compared to other methods.[1][2]
Materials:
-
Root or soil/growth substrate samples
-
Chloroform
-
Methanol
-
50 ml centrifuge tubes
-
Sonicator water bath
-
Centrifuge
-
HPLC system
Procedure:
-
Weigh 300 mg of dried and ground sample into a 50 ml centrifuge tube.
-
Add 3 ml of a 2:1 chloroform to methanol solution.
-
Sonicate in a closed tube for 30 minutes at 50°C.
-
Allow the samples to cool to room temperature.
-
Incubate at room temperature for 18 hours.
-
Sonicate again at 50°C for 20 minutes.
-
Centrifuge at 1000 g for 1 minute.
-
Carefully collect the supernatant for HPLC analysis.
Protocol 2: Alkaline Hydrolysis Extraction
This is a more traditional method involving saponification to release both free and esterified this compound.
Materials:
-
Root or soil/growth substrate samples
-
Potassium hydroxide (KOH)
-
Methanol
-
50 ml centrifuge tubes
-
Sonicator water bath
-
Incubator or water bath at 80°C
-
Milli-Q water
-
Vortex mixer
Procedure:
-
Weigh 300 mg of dried and ground sample into a 50 ml centrifuge tube.
-
Prepare a 10% (w/v) solution of KOH in HPLC-grade methanol.
-
Add 10 ml of the methanolic KOH solution to each tube.
-
Sonicate for 15 minutes.
-
Incubate at 80°C for 30 minutes.
-
Allow the samples to cool to room temperature.
-
Add 1 ml of Milli-Q water and vortex at maximum speed for 1 minute.
-
The sample is now ready for further purification (e.g., solid-phase extraction) and HPLC analysis.
Protocol 3: HPLC Quantification of this compound
Materials:
-
This compound standard
-
Methanol (HPLC grade)
-
HPLC system with a C18 column and a UV or Diode Array Detector (DAD)
Procedure:
-
Prepare a standard curve: Prepare a series of this compound standards of known concentrations in methanol.
-
HPLC conditions:
-
Analysis: Inject the extracted samples and the standards into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatograms by comparing the retention time with the this compound standard.[9] Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.
Visualizations
This compound Biosynthesis Pathway
The following diagram illustrates the key steps in the this compound biosynthesis pathway in fungi, a complex process involving multiple enzymes.[10][11]
Caption: Key stages of the this compound biosynthesis pathway in fungi.
Experimental Workflow for this compound Analysis
This diagram outlines the general workflow for the quantification of this compound from environmental samples.
Caption: General workflow for this compound-based fungal biomass estimation.
References
- 1. This compound extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 4. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. This compound extraction: a comparison of methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lucris.lub.lu.se [lucris.lub.lu.se]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Ergosterol Extraction from Plant Tissue via Saponification
Introduction
Ergosterol is a principal sterol found in the cell membranes of fungi and is largely absent from higher plants and animals.[1] Consequently, its quantification in plant tissues is a widely accepted biomarker for estimating fungal biomass and studying plant-fungal interactions, such as mycorrhizal associations and pathogenic infections.[2][3] The saponification method is a robust and commonly employed technique for extracting this compound from plant matter. This process involves the hydrolysis of esterified ergosteryl esters using a strong alkali, typically potassium hydroxide (KOH) in an alcohol solvent, to yield free this compound, which can then be purified and quantified.[4]
These application notes provide a detailed overview of the saponification-based this compound extraction method, including comprehensive experimental protocols, a summary of quantitative data, and visual diagrams of the experimental workflow and the this compound biosynthesis pathway. This document is intended for researchers, scientists, and drug development professionals working in mycology, plant pathology, and related fields.
Data Presentation: Quantitative this compound Yields
The following table summarizes this compound yields obtained from various plant and fungal samples using saponification-based extraction methods as reported in the literature. These values can serve as a reference for expected yields and for comparison across different sample types and extraction protocols.
| Sample Type | Extraction Method | This compound Content | Reference |
| Alder Leaves | Methanolic KOH, LLE with cyclohexane, LC-MS/MS | 10 µg/g dw (LOQ) to 500 µg/g dw | [5][6] |
| Decomposing Leaf Disks | KOH/methanol, SPE, HPLC | 39 and 80 µg/ml in extract | [1] |
| Fusarium solani f. sp. dalbergiae | Not specified | 9.8 mg/g | [3] |
| Fungal Infected Dalbergia sissoo Callus | Not specified | 1.56 mg/g | [3] |
| Maize (mildly contaminated) | Saponification, SPE | 1.23 mg/kg | [7] |
| Maize (mildly contaminated) | Saponification, LLE | 2.32 mg/kg | [7] |
| Wheat | Saponification, SPE | 4.26 mg/kg | [7] |
| Wheat | Saponification, LLE | 5.11 mg/kg | [7] |
| Flammulina velutipes Root Waste | Ultrasound-assisted saponification extraction (UASE) | 1.69 ± 0.07 mg/g | [8] |
dw: dry weight; LOQ: Limit of Quantification; LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; HPLC: High-Performance Liquid Chromatography.
Experimental Protocols
This section outlines a standard protocol for this compound extraction from plant tissue using saponification, followed by purification and quantification. Variations in the protocol, such as the choice of solvent and purification method, are also discussed.
Protocol 1: Saponification with Solid-Phase Extraction (SPE) Purification
This protocol is a widely used method that combines alkaline hydrolysis with a robust purification step.
Materials:
-
Plant tissue (fresh, frozen, or lyophilized)
-
Methanol (HPLC grade)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Hexane or Pentane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Solid-Phase Extraction (SPE) columns (e.g., C18)
-
Glass vials with Teflon-lined caps
-
Water bath or heating block
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Saponification (Alkaline Hydrolysis):
-
Extraction of Unsaponifiables:
-
The specific procedure for partitioning the this compound into an organic solvent after saponification can vary. A common approach involves liquid-liquid extraction.
-
Add a volume of water and an organic solvent such as n-hexane to the cooled saponification mixture.
-
Vortex vigorously and then centrifuge to separate the phases.
-
Carefully transfer the upper organic phase containing the this compound to a clean vial.
-
Repeat the extraction of the aqueous phase with the organic solvent two more times to ensure complete recovery of this compound.
-
-
Purification by Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
Acidify the primary alkaline extract before passing it through the reversed-phase SPE column.[10][11]
-
Load the combined organic extracts onto the conditioned SPE cartridge.
-
Wash the cartridge with an alkaline methanol-water solution to remove interfering substances.[10]
-
Dry the sorbent bed thoroughly under a stream of air or nitrogen.[10]
-
Elute the this compound from the cartridge with isopropanol.[1][10]
-
-
Quantification:
-
Evaporate the purified extract to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol or isopropanol).
-
Analyze the sample by HPLC with UV detection at 282 nm.[7]
-
Prepare a standard curve using pure this compound to quantify the concentration in the samples.
-
Protocol 2: Saponification with Liquid-Liquid Extraction (LLE) Purification
This protocol offers a simpler and often faster alternative to SPE for purification.
Materials:
-
Same as Protocol 1, with the addition of cyclohexane (HPLC grade).
Procedure:
-
Sample Preparation and Saponification:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Liquid-Liquid Extraction (LLE):
-
After cooling the saponified mixture, add deionized water and cyclohexane (e.g., in a 2:1 v/v ratio with the methanolic extract).[6]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the mixture to separate the aqueous and organic phases.
-
Carefully collect the upper cyclohexane phase, which contains the this compound.
-
The cyclohexane extract can be directly analyzed by HPLC or evaporated and reconstituted in a suitable solvent.
-
-
Quantification:
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for this compound extraction and the biochemical pathway for this compound biosynthesis.
Caption: Experimental workflow for this compound extraction.
Caption: Simplified this compound biosynthesis pathway in fungi.
References
- 1. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 2. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an alternative method for this compound determination in alder leaves using liquid-liquid extraction and LC-MS/MS after saponification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Solid-Phase Extraction To Determine this compound Concentrations in Plant Tissue Colonized by Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Application Note: High-Purity Ergosterol Purification using Solid-Phase Extraction (SPE)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ergosterol is the primary sterol found in the cell membranes of fungi and is a critical component for maintaining membrane integrity and fluidity.[1][2] Its absence in animal and plant cells makes it an important biomarker for fungal biomass quantification and a key target for antifungal drug development.[3][4] Accurate and efficient purification of this compound from complex biological matrices is therefore essential for a variety of research and development applications. This application note details a robust solid-phase extraction (SPE) method for the purification of this compound, providing high recovery and purity. The protocol is suitable for samples derived from fungal cultures, plant tissues colonized by fungi, and other environmental matrices.[1][5]
Data Presentation
The following table summarizes the quantitative data for this compound recovery rates achieved using the described SPE protocol from various studies.
| Sample Matrix | SPE Sorbent | Recovery Rate (%) | Reference |
| Plant Tissues and Woodland Soil | Reversed-Phase C18 | 85 - 98% | [1][2][5] |
| Spiked Leaf Samples | Not Specified | 44 - 79% | [4] |
| This compound Standard (in KOH/Methanol) | Not Specified | 66 - 90% | [4] |
Experimental Workflow
The overall workflow for the solid-phase extraction of this compound is depicted below. This process involves initial extraction from the sample, followed by purification using an SPE cartridge, and subsequent analysis.
Caption: Experimental workflow for this compound purification using SPE.
Experimental Protocols
This section provides a detailed methodology for the purification of this compound using a reversed-phase C18 SPE cartridge.
1. Materials and Reagents
-
SPE Cartridges: Reversed-phase C18 cartridges
-
Solvents:
-
Methanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl)
-
-
Reagents:
-
0.14 M KOH in methanol
-
0.75 M HCl
-
Alkaline methanol-water solution
-
0.1 M KOH in isopropanol
-
-
Equipment:
-
Vacuum manifold for SPE
-
Nitrogen or air stream for drying
-
Vortex mixer
-
Centrifuge
-
2. Sample Preparation: Alkaline Extraction
-
Homogenize the sample material (e.g., fungal biomass, colonized plant tissue).
-
Perform a lipid extraction using an alcoholic base, such as 0.14 M KOH in methanol.[5] The ratio of sample to solvent should be optimized based on the sample type.
-
Heat the mixture (e.g., 80°C for 30 minutes) with stirring to facilitate cell lysis and extraction of lipids, including this compound.[4]
-
Allow the extract to cool to room temperature.
-
Centrifuge the extract to pellet any solid debris.
-
Carefully transfer the supernatant (the primary alkaline extract) to a clean tube.
3. Sample Preparation: Acidification
-
Prior to loading onto the SPE cartridge, the alkaline extract must be acidified to a pH of 2-3 to ensure this compound binds effectively to the C18 sorbent.[4][5]
-
Add 0.75 M HCl to the extract. The exact volume will depend on the volume and molarity of the KOH solution used for extraction. Monitor the pH using pH paper.[4]
4. Solid-Phase Extraction (SPE) Protocol
-
Cartridge Conditioning:
-
Place the C18 SPE cartridge on a vacuum manifold.
-
Condition the sorbent by passing three volumes of methanol, followed by three volumes of a conditioning solvent (e.g., a mixture of 6 volumes of 0.12 M methanolic KOH and 1 volume of 0.75 M HCl).[5] Do not allow the sorbent bed to dry out during this step.[5]
-
-
Sample Loading:
-
Load the acidified sample extract onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, controlled rate (e.g., <1 ml/min).[4]
-
-
Washing:
-
Drying:
-
Elution:
5. Post-Elution Handling
-
The eluted fraction containing the purified this compound is now ready for downstream analysis, typically by High-Performance Liquid Chromatography (HPLC) with UV detection at 282 nm.[4][5]
This compound as an Antifungal Drug Target
This compound's critical role in fungal cell membrane integrity makes it a primary target for many antifungal drugs. The logical relationship of this targeting is illustrated below.
Caption: this compound as a target for antifungal drugs.
The solid-phase extraction method detailed in this application note provides an efficient and reliable means of purifying this compound from complex matrices. The high recovery rates and purity of the final eluate make this protocol highly suitable for researchers, scientists, and drug development professionals who require accurate quantification of fungal biomass or are investigating this compound as a target for novel antifungal therapies. Careful attention to the critical steps of acidification, sorbent drying, and the use of an alkaline elution solvent are paramount to achieving optimal results.
References
- 1. Use of solid-phase extraction to determine this compound concentrations in plant tissue colonized by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 5. journals.asm.org [journals.asm.org]
Application Note: Non-Alkaline Ergosterol Extraction from Soil for Fungal Biomass Estimation
Introduction
Ergosterol (ergosta-5,7,22-trien-3β-ol) is a sterol predominantly found in the cell membranes of fungi and is widely used as a reliable biomarker to quantify fungal biomass in environmental samples, including soil.[1] Traditional methods for this compound extraction typically involve an alkaline saponification step, usually with potassium hydroxide (KOH) in methanol, to hydrolyze esterified this compound and break down complex soil matrices. While effective, these methods can be time-consuming, involve hazardous reagents, and may not be suitable for high-throughput analyses. This application note details a simplified, non-alkaline extraction protocol that avoids the harsh saponification step, offering a safer, faster, and more streamlined alternative for researchers.
Principle of the Method
This protocol utilizes a one-step direct extraction method that combines mechanical cell disruption with a polar organic solvent (methanol) to efficiently lyse fungal cells and solubilize free this compound from the soil matrix. By eliminating the saponification step, this method reduces sample handling, chemical waste, and overall processing time. The protocol is based on the principle that vigorous mechanical disruption, such as vortexing with glass beads, is sufficient to release this compound from fungal mycelia for subsequent quantification by High-Performance Liquid Chromatography (HPLC).[2] This approach has been shown to be as effective as methods that include saponification, particularly for soils with low to moderate organic matter content.[2][3] Non-alkaline methods are generally simpler, less labor-intensive, and require less chemical use and glassware.[3][4]
Experimental Protocol: Direct Mechanical Extraction
This protocol is adapted from the method described by Gong et al. (2001) and evaluated by de Ridder-Duine et al. (2006).[2]
1. Materials and Reagents
-
Lyophilized or air-dried soil samples, sieved (e.g., <2 mm)
-
HPLC-grade methanol
-
This compound standard (for calibration curve)
-
Acid-washed glass beads (e.g., a mix of 250–500 µm and 710–1180 µm diameters)
-
Scintillation vials or centrifuge tubes (e.g., 20 mL or 50 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or nylon)
-
HPLC vials
-
HPLC system with a UV detector (set to 282 nm) and a C18 column
2. Sample Preparation
-
Homogenize and sieve the soil sample to ensure uniformity.
-
Weigh approximately 1-2 grams of the dried soil into a 20 mL scintillation vial or a 50 mL centrifuge tube. Note: For soils with high organic matter content (>5%), reducing the soil amount may be necessary to ensure extraction efficiency.[2]
-
Record the exact weight of the soil for final concentration calculations.
3. Extraction Procedure
-
To each soil sample, add approximately 4 grams of acid-washed glass beads.[2]
-
Add 6-8 mL of HPLC-grade methanol to the vial.[2]
-
Tightly cap the vial and place it on a vortex mixer.
-
Vortex the sample at maximum speed for 5-10 minutes to ensure vigorous mechanical disruption of fungal hyphae.[2]
-
Following vortexing, centrifuge the vials at a moderate speed (e.g., 2000 x g) for 5 minutes to pellet the soil particles and glass beads.
-
Carefully collect the methanol supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter directly into an HPLC vial.
-
Store the vial at -20°C until analysis to prevent this compound degradation.[5]
4. HPLC Analysis and Quantification
-
Prepare a calibration curve using a certified this compound standard dissolved in methanol at several concentrations (e.g., 1 to 50 µg/mL).
-
Set up the HPLC system with a C18 reverse-phase column.
-
Use an isocratic mobile phase, such as methanol or a methanol/acetonitrile mixture, at a flow rate of 1.0-1.5 mL/min.[3]
-
Set the UV detector to 282 nm, the characteristic absorbance maximum for this compound.
-
Inject 10-20 µL of the filtered sample extract.
-
Identify the this compound peak by comparing its retention time with that of the standard.
-
Quantify the this compound concentration in the sample by integrating the peak area and comparing it against the calibration curve.
-
Calculate the final this compound concentration in the soil as µg of this compound per gram of dry soil (µg/g).
Data Presentation
The following table summarizes a comparison of this compound yields between the traditional alkaline saponification method and a non-alkaline direct extraction method in different soil types.
| Extraction Method | Soil Type | This compound Yield (µg/g dry soil) | Relative Efficiency | Reference |
| Alkaline Saponification | Chernozem (Agricultural) | ~2.5 | 100% | [3] |
| Non-Alkaline (Glass Bead) | Chernozem (Agricultural) | ~2.4 | ~96% | [3] |
| Alkaline Saponification | Podzol (Forest) | ~120 | 100% | [3] |
| Non-Alkaline (Glass Bead) | Podzol (Forest) | ~75 | ~63% | [3] |
| Alkaline Saponification | Sandy/Clayey Soils | Comparable to Non-Alkaline | - | [2] |
| Non-Alkaline (Glass Bead) | Sandy/Clayey Soils | Comparable to Alkaline | - | [2] |
| Microwave-Assisted (MAE) | Various Soils | Up to 9x higher than saponification | Up to 900% | [6] |
Note: Extraction efficiencies can vary based on soil composition, fungal community, and specific laboratory conditions. The miniaturized glass bead method is highly recommended for agricultural soils with low organic matter.[3]
Visualizations
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the non-alkaline extraction protocol and compare it to the traditional alkaline saponification pathway.
Caption: Experimental workflow for the non-alkaline this compound extraction protocol.
Caption: Comparison of traditional alkaline vs. direct non-alkaline extraction pathways.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of commonly used extraction methods for this compound in soil samples [international-agrophysics.org]
- 5. Extraction of this compound from peaty soils and determination by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Ergosterol Assay in Antifungal Drug Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the ergosterol assay to assess the susceptibility of fungi to various antifungal agents. This compound, a vital component of the fungal cell membrane, is the primary target for several classes of antifungal drugs.[1] Measuring the inhibition of this compound biosynthesis provides a quantitative measure of a drug's efficacy.
Principle of the Assay
The this compound assay is based on the principle that many antifungal drugs, particularly azoles and polyenes, interfere with the this compound biosynthesis pathway in fungi.[1][2] Azoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to this compound.[2] This inhibition leads to a depletion of this compound and an accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and function.[2] Polyenes, such as amphotericin B, bind directly to this compound in the fungal cell membrane, creating pores that lead to leakage of cellular contents and cell death.[1] By quantifying the amount of this compound in fungal cells after exposure to an antifungal agent, the drug's inhibitory effect can be determined. A reduction in this compound content compared to untreated control cells indicates susceptibility to the drug.[2][3]
Applications
-
Antifungal Drug Discovery and Development: Screening novel compounds for their ability to inhibit this compound biosynthesis.
-
Susceptibility Testing: Determining the minimum inhibitory concentration (MIC) of antifungal drugs against clinical fungal isolates.
-
Resistance Mechanism Studies: Investigating the mechanisms of antifungal resistance, particularly in relation to the this compound pathway.
-
Fungal Biomass Quantification: Estimating fungal biomass in various environmental and clinical samples.
Data Presentation: Quantitative Analysis of Antifungal Effects
The following tables summarize the quantitative data on the effect of the antifungal drug fluconazole on the this compound content of Candida albicans strains with varying susceptibility profiles.
Table 1: Mean Percent Reduction in this compound Content of Candida albicans Isolates After Exposure to Fluconazole [2][3]
| Fluconazole Concentration (µg/mL) | Susceptible Isolates | Susceptible-Dose Dependent (SDD) Isolates | Resistant Isolates |
| 1 | 72% | 38% | 25% |
| 4 | 84% | 57% | 38% |
| 16 | 95% | 73% | 53% |
| 64 | 100% | 99% | 84% |
Table 2: this compound Content in Fluconazole-Susceptible and -Resistant Candida albicans Relative to MIC [4]
| Fluconazole Concentration (Relative to MIC) | Mean Reduction in this compound (Susceptible Isolates) | Mean Reduction in this compound (Resistant Isolates) |
| ¼ x MIC | 36% | 2.2% |
| ½ x MIC | 42% | 4.5% |
| 1 x MIC | 57% | 8% |
| 2 x MIC | 62% | 18.5% |
Experimental Protocols
Two primary methods for this compound quantification are detailed below: a spectrophotometric method and a High-Performance Liquid Chromatography (HPLC) method.
Protocol 1: Spectrophotometric Quantification of this compound
This method is a rapid and straightforward approach for estimating total sterol content.
Materials:
-
Fungal culture
-
Antifungal agent of interest
-
Sabouraud Dextrose Broth (SDB) or other suitable fungal growth medium
-
Sterile water
-
25% Alcoholic Potassium Hydroxide (KOH) (25g KOH in 100mL of 95% ethanol)
-
n-Heptane
-
100% Ethanol
-
Spectrophotometer capable of scanning UV wavelengths (230-300 nm)
-
Vortex mixer
-
Water bath (85°C)
-
Centrifuge
-
Glass screw-cap tubes
Procedure:
-
Fungal Culture and Drug Exposure:
-
Inoculate the fungal isolate into SDB.
-
Prepare a series of tubes with SDB containing serial dilutions of the antifungal agent. Include a drug-free control.
-
Inoculate the tubes with the fungal suspension to a final concentration of approximately 1 x 10^5 cells/mL.
-
Incubate the tubes at 35°C for 16-24 hours.
-
-
Cell Harvesting and Washing:
-
Harvest the fungal cells by centrifugation at 2,700 x g for 5 minutes.
-
Wash the cell pellet once with sterile water and centrifuge again. Discard the supernatant.
-
-
Saponification:
-
To the cell pellet, add 3 mL of 25% alcoholic KOH.
-
Vortex for 1 minute.
-
Incubate the mixture in an 85°C water bath for 1 hour to saponify the lipids.[5]
-
-
Sterol Extraction:
-
Allow the tubes to cool to room temperature.
-
Add 1 mL of sterile water and 3 mL of n-heptane to each tube.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including this compound) into the heptane layer.
-
Allow the layers to separate.
-
-
Spectrophotometric Analysis:
-
Carefully transfer the upper heptane layer to a clean glass tube.
-
Take an aliquot of the heptane extract and dilute it with 100% ethanol.
-
Scan the absorbance of the diluted extract from 240 nm to 300 nm using a spectrophotometer.[2]
-
The presence of this compound will result in a characteristic four-peaked curve. The height of the peak at approximately 282 nm is proportional to the this compound concentration.
-
-
Calculation of this compound Content:
-
This compound content can be calculated as a percentage of the wet weight of the cells using the following equations:
-
% this compound + % 24(28)DHE = [(A₂₈₁.₅ / 290) x F] / pellet weight
-
% 24(28)DHE = [(A₂₃₀ / 518) x F] / pellet weight
-
% this compound = [% this compound + % 24(28)DHE] - % 24(28)DHE
-
-
Where F is the dilution factor in ethanol, and 290 and 518 are the E values (in percent per centimeter) for crystalline this compound and 24(28)dehydrothis compound, respectively.[6][7]
-
Protocol 2: HPLC Quantification of this compound
This method provides a more specific and accurate quantification of this compound.
Materials:
-
Fungal culture and antifungal agent (as in Protocol 1)
-
25% Alcoholic Potassium Hydroxide (KOH) (methanolic)
-
Methanol (HPLC grade)
-
n-Hexane (HPLC grade)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 5 µm, 4.6 x 250 mm)
-
Syringe filters (0.22 µm)
-
Rotary evaporator or nitrogen evaporator
-
Vortex mixer
-
Reflux apparatus
Procedure:
-
Fungal Culture, Drug Exposure, and Cell Harvesting:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Saponification and Extraction:
-
Add 12.5 mL of 25% methanolic KOH to the dried fungal pellet (approximately 0.5 g).[8]
-
Reflux the mixture in a water bath for 3 hours.[8]
-
After cooling, add an equal volume of sterile water and extract the non-saponifiable lipids three times with n-hexane.
-
Pool the hexane extracts and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.
-
-
Sample Preparation for HPLC:
-
Reconstitute the dried extract in a known volume of methanol.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Quantification:
-
Prepare a standard curve using a series of known concentrations of pure this compound.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with the this compound standard.
-
Quantify the amount of this compound in the samples by integrating the peak area and comparing it to the standard curve.
-
Visualizations
This compound Biosynthesis Pathway and Antifungal Drug Targets
The following diagram illustrates the key steps in the fungal this compound biosynthesis pathway and the points of inhibition for major classes of antifungal drugs.
Caption: this compound biosynthesis pathway and sites of action for major antifungal drugs.
Experimental Workflow for this compound Assay
This diagram outlines the general workflow for performing an this compound-based antifungal susceptibility assay.
Caption: General experimental workflow for the this compound assay.
References
- 1. Quantitation of Candida albicans this compound content improves the correlation between in vitro antifungal susceptibility test results and in vivo outcome after fluconazole treatment in a murine model of invasive candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of this compound Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Quantitation of this compound content and gene expression profile of ERG11 gene in fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. davidmoore.org.uk [davidmoore.org.uk]
- 6. This compound biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Extraction of Ergosterol from Fungal Mycelia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ergosterol is a vital sterol found in the cell membranes of fungi and is a common biomarker used to quantify fungal biomass.[1][2][3] Its extraction and quantification are crucial for various applications, including assessing fungal contamination, studying fungal growth dynamics, and identifying targets for antifungal drug development. Microwave-assisted extraction (MAE) has emerged as a rapid and efficient alternative to traditional extraction methods, which are often time-consuming and require large volumes of hazardous solvents.[4][5][6][7][8] MAE utilizes microwave energy to heat the solvent and sample, leading to faster and more efficient extraction of target analytes.[4] This document provides detailed application notes and protocols for the microwave-assisted extraction of this compound from fungal mycelia.
Data Presentation
The efficiency of microwave-assisted extraction of this compound can be influenced by several factors, including the type of solvent, extraction time, temperature, and the solid-to-liquid ratio. The following tables summarize quantitative data from various studies to provide a comparative overview of different extraction conditions and their outcomes.
Table 1: Comparison of this compound Yields using Microwave-Assisted Extraction (MAE) under Various Conditions
| Fungal Source | Extraction Solvent(s) | MAE Time (minutes) | MAE Temperature (°C) | Solid-to-Liquid Ratio | This compound Yield | Reference |
| Agaricus bisporus by-products | Ethanol | 19.4 | 132.8 | 1.6 g/L | 556.1 ± 26.2 mg/100 g | [9] |
| Functional Mushrooms | Denatured Ethanol | Not specified | Not specified | 40 mg in 25 mL | ~305 mg/100 g dry powder | [10][11] |
| Fungal hyphae and spores | Methanol and aqueous NaOH | 0.58 (35 seconds) | Not specified | Milligram-sized samples | Comparable to classical solvent extraction | [4][5] |
| Fusarium graminearum inoculated grain | Methanol and 2-propan-1-ol with 2M NaOH | 0.67 (4 x 10s cycles) | Not specified | 1 g sample | Significantly higher recovery than previous MAE methods | [6][7] |
Table 2: Comparison of Analytical Methods for this compound Quantification
| Analytical Technique | Column | Mobile Phase | Detection | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| HPLC-UV | Inertsil 100A ODS-3 reverse phase | Acetonitrile:Methanol (70:30, v/v) | 280 nm | Not specified | Not specified | Not specified | [12] |
| HPLC-UV | Not specified | Not specified | 282 nm | <10 | Not specified | Not specified | [4][8] |
| HPLC-PDA | XBridge™ Premier BEH™ C18 | Isocratic elution | Photodiode Array (PDA) | ~5 | Not specified | Not specified | [10] |
| HPLC-UV | Not specified | Not specified | UV detector | 6.66 | 0.1 mg/kg dry weight | 0.5 mg/kg dry weight | [13] |
Experimental Protocols
This section provides a detailed methodology for the microwave-assisted extraction of this compound from fungal mycelia, followed by its quantification using High-Performance Liquid Chromatography (HPLC).
Mycelia Preparation
-
Harvesting: Harvest fungal mycelia from the culture medium by filtration or centrifugation.
-
Washing: Wash the harvested mycelia with distilled water to remove any residual medium components.
-
Drying: Lyophilize (freeze-dry) the mycelia to a constant weight. This is a critical step as water can interfere with the extraction efficiency.
-
Homogenization: Grind the dried mycelia into a fine powder using a mortar and pestle or a mechanical grinder.
Microwave-Assisted Extraction (MAE) of this compound
This protocol is a synthesized methodology based on established procedures.[4][6][7][9]
Materials:
-
Dried, homogenized mycelial powder
-
Extraction solvent: A mixture of methanol and 2-propan-1-ol (1:1, v/v)
-
2M Sodium Hydroxide (NaOH)
-
Microwave extraction system (e.g., CEM Discover Prep System)
-
Microwave extraction vessels
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh approximately 100 mg of the dried mycelial powder and place it into a microwave extraction vessel.
-
Add 4 mL of the methanol:2-propan-1-ol (1:1, v/v) solvent mixture to the vessel.
-
Add 2 mL of 2M NaOH solution. The addition of a base facilitates the saponification of ergosteryl esters, releasing free this compound.
-
Securely cap the vessel and vortex briefly to ensure the sample is fully wetted.
-
Place the vessel in the microwave extractor.
-
Set the microwave program with the following parameters (optimized based on available data):
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Transfer the contents of the vessel to a centrifuge tube.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the solid debris.
-
Carefully collect the supernatant containing the extracted this compound.
Post-Extraction Sample Preparation
-
Neutralization: Neutralize the supernatant with 1M Hydrochloric Acid (HCl).
-
Liquid-Liquid Extraction:
-
Add 5 mL of n-hexane or pentane to the neutralized supernatant.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Carefully collect the upper organic layer (containing this compound) and transfer it to a clean tube.
-
Repeat the extraction with another 5 mL of n-hexane or pentane to maximize recovery.
-
-
Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 50°C.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of HPLC-grade methanol or ethanol. The extract is now ready for HPLC analysis.[7][13]
Quantification of this compound by HPLC
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV or PDA detector.
-
Column: A C18 reversed-phase column (e.g., XBridge™ Premier BEH™ C18, 2.5µm, 4.6 x 50 mm) is commonly used.[10]
-
Mobile Phase: An isocratic mobile phase of acetonitrile:methanol (70:30, v/v) or a slight variation is often effective.[12]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 282 nm, which is the absorbance maximum for this compound.[4]
Procedure:
-
Calibration Curve: Prepare a series of this compound standards of known concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL) in the same solvent used for sample reconstitution.
-
Inject the standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.
-
Sample Analysis: Inject the reconstituted sample extracts into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.
-
Quantify the amount of this compound in the sample by using the calibration curve to convert the peak area of the this compound peak in the sample to a concentration.
-
Calculate the final this compound content in the original mycelial sample, taking into account the initial sample weight and the dilution factors during the extraction and preparation steps.
Visualization
The following diagrams illustrate the key workflows and relationships in the microwave-assisted extraction of this compound.
Caption: Workflow for Microwave-Assisted Extraction and Quantification of this compound.
Caption: Factors Influencing the Optimization of Microwave-Assisted this compound Extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 4. Microwave-assisted extraction of the fungal metabolite this compound and total fatty acids | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Modified microwave-assisted extraction of this compound for measuring fungal biomass in grain cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. waters.com [waters.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. mdpi.com [mdpi.com]
Application Note: Semi-Quantitative Ergosterol Detection Using Thin-Layer Chromatography
Abstract
Ergosterol, the primary sterol in most fungal cell membranes, serves as a crucial biomarker for fungal biomass in various matrices, including environmental samples, agricultural products, and in the context of antifungal drug development. Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and versatile method for the semi-quantitative analysis of this compound. This application note provides a detailed protocol for the extraction, separation, and semi-quantitative detection of this compound using TLC, making it an accessible technique for researchers, scientists, and professionals in drug development. The methodologies outlined are compiled from established research, ensuring robust and reproducible results.
Introduction
The quantification of fungal growth is essential in diverse fields, from monitoring fungal contamination in grains to assessing the efficacy of antifungal agents. This compound's unique presence in fungi and its absence in significant amounts in higher plants and bacteria make it an ideal target for such assessments. While High-Performance Liquid Chromatography (HPLC) is a standard for precise this compound quantification, TLC presents a simpler, high-throughput alternative for screening and semi-quantitative analysis.[1] This document details a streamlined TLC protocol, including sample preparation, chromatographic development, visualization, and data interpretation for the semi-quantitative determination of this compound.
Key Applications
-
Environmental Monitoring: Assessing fungal biomass in soil and litter.[2][3]
-
Agricultural Quality Control: Detecting fungal contamination in stored grains.[1]
-
Drug Development: Screening for antifungal compounds that inhibit this compound biosynthesis.
-
Food Science: Evaluating fungal content in food products.[4]
Experimental Workflow
Caption: Overall experimental workflow for semi-quantitative this compound detection by TLC.
Experimental Protocols
Materials and Reagents
-
Solvents: Ethanol (96%), Methanol, Hexane, Diethyl ether, Acetic acid, Toluene, Ethyl acetate, Petroleum ether, Benzene, Acetonitrile (all analytical grade).
-
Reagents: Potassium hydroxide (KOH), this compound standard (≥98% purity), Phosphomolybdic acid (PMA), Sulfuric acid (H₂SO₄), Paraffin oil.
-
TLC Plates: Silica gel 60 F₂₅₄ or equivalent HPTLC plates.
Protocol 1: Sample Preparation and this compound Extraction
This protocol is a generalized procedure; specific sample matrices may require optimization.
-
Sample Collection and Lysis:
-
For solid samples (e.g., soil, grain), homogenize to a fine powder.
-
For fungal cultures, harvest cells by centrifugation.
-
-
Saponification:
-
To approximately 1 g of homogenized sample or cell pellet, add 5 mL of 1.5 M KOH in 96% ethanol.[3]
-
Incubate in a water bath at 80°C for 30-60 minutes with occasional vortexing to saponify lipids and release this compound.
-
-
Extraction:
-
After cooling to room temperature, add 2 mL of water and 5 mL of n-hexane.
-
Vortex vigorously for 2 minutes to extract the non-saponifiable fraction containing this compound.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a new tube.
-
Repeat the hexane extraction twice more, pooling the hexane fractions.
-
-
Solvent Evaporation:
-
Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen or in a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small, precise volume (e.g., 100-500 µL) of a suitable solvent like methanol or the TLC mobile phase. The reconstituted sample is now ready for TLC analysis.
-
Protocol 2: Thin-Layer Chromatography
-
TLC Plate Preparation:
-
Handle TLC plates carefully by the edges to avoid contamination.
-
Using a pencil, lightly draw an origin line approximately 1.5 cm from the bottom of the plate.
-
-
Sample Application:
-
Using a capillary tube or micropipette, spot 2-5 µL of the reconstituted sample extract and a series of this compound standards (e.g., 10, 20, 40, 80, 160 ng) onto the origin line.
-
Ensure spots are small and uniform, allowing the solvent to evaporate completely between applications.
-
-
Chromatographic Development:
-
Prepare the chosen mobile phase (see Table 2 for options) and pour it into a developing chamber to a depth of 0.5-1 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.
-
Close the chamber and allow it to equilibrate for at least 30 minutes.
-
Carefully place the spotted TLC plate into the equilibrated chamber and replace the lid.
-
Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
Protocol 3: Visualization and Semi-Quantification
-
View the dried TLC plate under UV light (254 nm and/or 365 nm).
-
This compound will appear as a dark spot on a fluorescent background at 254 nm or may exhibit autofluorescence.[3]
-
Photograph the plate under UV illumination for a permanent record.
-
Semi-quantification is achieved by visually comparing the intensity and size of the sample spots to the this compound standard spots. A quantification limit of 16 ng can be achieved with this method.[2][3]
-
Prepare a 10% (w/v) solution of PMA in methanol.
-
Spray the dried TLC plate evenly with the PMA solution.
-
Heat the plate at 80-120°C for 5-10 minutes until blue-green spots appear against a yellow-green background.[5] For robust detection, heating at a lower temperature (40-80°C) for a longer duration (>20 minutes) is recommended.[5]
-
This compound and other sterols will be visualized as distinct spots.
-
Compare the intensity of the sample spots to the standards for semi-quantitative estimation.
Data Presentation and Interpretation
The primary output of this method is a semi-quantitative estimation of this compound concentration. This is achieved by bracketing the sample's spot intensity and size between two standards of known concentration.
Quantitative Data Summary
| Parameter | Method | Result | Reference |
| Quantification Limit | Fluorodensitometry | 8 ng | [2],[3] |
| Quantification Limit | Visual Evaluation (UV) | 16 ng | [2],[3] |
| Recovery from Spiked Grain | TLC-UV | 84-98% | [1] |
| Recovery from Ethanol to Paraffin Oil | Pre-soaking Extraction | 94-100% | [2],[3] |
Mobile Phase Compositions and this compound Rf Values
| Mobile Phase Composition (v/v) | Typical Rf Value | Notes | Reference |
| Benzene:Acetonitrile (9:1) | ~0.3 | Good for preparative TLC. | [1] |
| Hexane:Diethyl Ether:Acetic Acid (80:40:2) | Variable | Used for HPTLC analysis of sterols. | [3],[6] |
| Toluene:Ethyl Acetate (4:1) | Variable | General purpose for sterol separation. | [3] |
| Ethyl Acetate:Petroleum Ether (6:4) | ~0.45 | Developed for HPTLC with densitometry. | [4],[7] |
Note: Rf values are approximate and can vary based on experimental conditions such as temperature, humidity, and plate type.
Logical Relationships in Method Selection
Caption: Decision tree for selecting an appropriate this compound analysis method.
Conclusion
Thin-Layer Chromatography provides a powerful and accessible tool for the semi-quantitative detection of this compound. Its simplicity, low cost, and high throughput make it an ideal choice for screening large numbers of samples, particularly in resource-limited settings or for initial assessments in drug discovery pipelines. By following the detailed protocols and referencing the comparative data presented, researchers can confidently implement this technique to estimate fungal biomass and evaluate the activity of potential antifungal compounds.
References
- 1. cerealsgrains.org [cerealsgrains.org]
- 2. Simplified and rapid method for extraction of this compound from natural samples and detection with quantitative and semi-quantitative methods using thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ergosterol Recovery from Clay-Rich Soils
Welcome to the technical support center for ergosterol analysis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this compound recovery, particularly from challenging soil matrices like clay-rich soils. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your laboratory workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound recovery consistently low when working with clay-rich soils?
Low this compound recovery from clay-rich soils is a common issue. Clay particles have a large surface area and a net negative charge, which can lead to the strong adsorption of organic molecules like this compound. This binding makes it difficult to efficiently extract the this compound from the soil matrix. One study found that while this compound was quantitatively recovered from some soils, only about 66% was recovered from a subsoil with a high clay content[1].
Q2: Can sample pre-treatment improve this compound recovery from clay soils?
Yes, pre-treatment can be beneficial. Lyophilization (freeze-drying) of soil samples prior to extraction has been shown to increase this compound yields in some cases.[1] This process removes water, which may improve the access of the extraction solvent to the fungal biomass within the soil aggregates. However, it's important to note that this effect is not universal across all soil types.[1] To prevent potential losses of this compound during lyophilization, rapid freezing of the soil samples before freeze-drying is recommended.[1]
Q3: What is the most effective extraction solvent system for clay-rich soils?
Alkaline extraction methods, typically using potassium hydroxide (KOH) in methanol, have been shown to yield higher concentrations of this compound from various soil types, including those with high clay content.[1][2] The alkaline conditions help to break down the fungal cell walls and saponify lipids, releasing both free and esterified this compound, which can improve overall yield.[3] Chloroform-based extraction has also been reported to produce consistently higher concentrations of this compound compared to some other methods.[4]
Q4: My soil extract is difficult to filter and is causing issues with my HPLC analysis. What can I do?
Clay-rich soil extracts often contain fine particulate matter that can clog syringe filters and HPLC columns.[5] To address this, consider the following:
-
Centrifugation: Before filtration, centrifuge the extract at a higher speed or for a longer duration to pellet the fine clay particles.
-
Pre-filtration: Use a multi-step filtration approach. Start with a larger pore size filter to remove larger particles, followed by a smaller pore size filter (e.g., 0.45 µm or 0.2 µm for UHPLC) to clarify the extract for HPLC analysis.[5]
-
Solvent Rinsing: Rinsing the filter with a small amount of the extraction solvent before filtering your sample can help reduce potential impurities from the filter itself.[6]
Q5: Are there alternative methods to traditional solvent extraction for clay soils?
Physical disruption methods, such as shaking with glass beads, can be an effective alternative. This technique physically breaks down the fungal mycelium in the soil, releasing this compound. It has been recommended as a rapid method for agricultural soils with low organic matter.[2][7] This approach may help to overcome the strong adsorption of this compound to clay particles by disrupting the soil structure.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low this compound Yield | Strong adsorption of this compound to clay particles. | * Switch to an alkaline extraction method (e.g., methanolic KOH) to improve the release of this compound from the soil matrix.[1][2] * Consider lyophilizing the soil sample prior to extraction, ensuring rapid freezing beforehand to prevent this compound loss.[1] * For soils with low organic matter, a physical disruption method with glass beads may be effective.[2] |
| Incomplete cell lysis. | * Ensure adequate sonication or heating time as specified in the protocol. Alkaline extraction protocols often include a heating step to facilitate cell wall breakdown.[4] | |
| Poor Chromatographic Resolution/Peak Shape | Co-eluting contaminants from the soil matrix. | * Improve the clean-up of your extract. Solid-phase extraction (SPE) can be used to remove interfering compounds before HPLC analysis. * Optimize your HPLC mobile phase to better separate this compound from contaminants. |
| Particulate matter in the injected sample. | * Ensure your sample is properly filtered before injection. Use a 0.2 µm or 0.45 µm syringe filter. For clay-rich extracts, pre-centrifugation is highly recommended.[5] | |
| High Backpressure in HPLC System | Clogging of the HPLC column or guard column with fine clay particles. | * Immediately stop the analysis and flush the system with an appropriate solvent. * Review your sample filtration procedure. For clay-rich soils, a more rigorous filtration protocol may be necessary (see FAQs).[5] * Always use a guard column to protect your analytical column. |
| Inconsistent or Irreproducible Results | Variation in soil moisture content. | * Lyophilizing samples can improve consistency by removing water as a variable.[1] * If not lyophilizing, ensure that the moisture content of your soil samples is determined and accounted for in your calculations. |
| Degradation of this compound. | * this compound is sensitive to light and oxidation. Protect your samples and extracts from light and store them at low temperatures. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound extraction, providing a comparison of different methods.
Table 1: Comparison of this compound Recovery from Different Soil Types
| Soil Type | Extraction Method | This compound Recovery | Reference |
| Marshan and Zurich soils | Alkaline Extraction | Quantitative | [1] |
| Batavia subsoil (high clay) | Alkaline Extraction | ~66% | [1] |
| Chernozem (agricultural soil) | Alkaline Extraction | Highest among tested methods | [2] |
| Podzol (forest soil) | Alkaline Extraction | Higher than Chernozem | [2] |
Table 2: Comparison of this compound Yields with Different Extraction Methods
| Extraction Method | Relative this compound Yield | Notes | Reference |
| Alkaline Extraction (Methanolic KOH) | High | Effective for various soil types. | [1][2] |
| Chloroform-based Extraction | High | Consistently higher than some other methods. | [4] |
| Non-alkaline Methanol Extraction | Variable | Can be less effective for finer soil matrices. | [4] |
| Miniaturized Glass Bead Method | Comparable to Alkaline Extraction in Chernozem | Recommended for agricultural soils with low organic matter. | [2] |
Experimental Protocols
Below are detailed methodologies for key this compound extraction techniques.
Protocol 1: Alkaline Extraction (Methanolic KOH)
This protocol is adapted from methods that have shown high this compound yields.[4]
-
Sample Preparation: Weigh approximately 300 mg of lyophilized, sieved soil into a 50 ml centrifuge tube.
-
Solvent Preparation: Prepare a 10% (w/v) solution of potassium hydroxide (KOH) in HPLC-grade methanol.
-
Extraction:
-
Add 10 ml of the 10% methanolic KOH solution to the soil sample.
-
Sonicate in an ultrasonic water bath for 15 minutes.
-
Incubate at 80°C for 30 minutes.
-
Allow the sample to cool to room temperature.
-
-
Phase Separation:
-
Add 1 ml of Milli-Q water and vortex at maximum speed for 1 minute.
-
Centrifuge at 1000 x g for 1 minute to pellet the soil particles.
-
-
Collection: Carefully transfer the supernatant to a clean vial for further purification or direct HPLC analysis.
Protocol 2: Chloroform-Based Extraction
This method has been reported to yield high concentrations of this compound.[4]
-
Sample Preparation: Weigh approximately 300 mg of lyophilized, sieved soil into a 50 ml centrifuge tube.
-
Extraction:
-
Add 3 ml of a 2:1 chloroform:methanol solution to the soil sample.
-
Sonicate for 30 minutes at 50°C in a closed tube.
-
Allow the sample to cool to room temperature.
-
Incubate at room temperature for 18 hours.
-
Sonicate again at 50°C for 20 minutes.
-
-
Collection:
-
Centrifuge at 1000 x g for 1 minute.
-
Carefully transfer the supernatant to a clean vial for HPLC analysis.
-
Protocol 3: Physical Disruption with Glass Beads
This is a rapid, non-alkaline method suitable for some soil types.[7]
-
Sample Preparation: Weigh approximately 4 g of moist soil into a scintillation vial.
-
Disruption:
-
Add 4 g of acid-washed glass beads of mixed sizes (e.g., 2 g of 212-300 µm and 2 g of 710-1180 µm).
-
Add 6 ml of methanol.
-
-
Extraction:
-
Shake vigorously on an orbital shaker for 1 hour at 320 rpm.
-
-
Collection:
-
Centrifuge the vial at 2190 x g for 10 minutes.
-
Carefully collect the supernatant for HPLC analysis.
-
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in troubleshooting.
Caption: General workflow for this compound extraction from soil samples.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of commonly used extraction methods for this compound in soil samples [international-agrophysics.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 过滤在(U)HPLC和LC-MS性能优化中的重要性 [sigmaaldrich.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Interference in Ergosterol HPLC Analysis
Welcome to the technical support center for ergosterol analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the HPLC analysis of this compound, with a specific focus on overcoming matrix interference.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation & Extraction
Q1: My this compound recovery is low. What are the most common causes related to extraction?
A1: Low recovery of this compound often stems from the initial extraction and sample preparation steps. Here are the primary factors to consider:
-
Inadequate Cell Lysis: Fungal cell walls must be thoroughly disrupted to release this compound. Ensure your homogenization or sonication process is sufficient for your sample type.
-
Improper Solvent Selection: The choice of extraction solvent is critical. Chloroform-based extraction procedures have been shown to produce consistently higher concentrations of this compound from both root and growth substrate samples compared to methanol-hydroxide based methods.[1][2] For some matrices, a mixture of chloroform and methanol (e.g., 2:1 v/v) is effective.[3]
-
Incomplete Saponification: this compound can exist in both free and esterified forms. Saponification (alkaline hydrolysis) is crucial to release this compound from its esters, ensuring the quantification of total this compound.[4] Inadequate saponification, due to insufficient potassium hydroxide (KOH) concentration or reaction time/temperature, will lead to lower yields.
-
This compound Degradation: this compound is sensitive to light and oxidation.[5] All extraction and sample handling steps should be performed under limited light conditions. The use of antioxidants, such as butylated hydroxytoluene (BHT), during extraction can help prevent degradation.[6]
Q2: I'm seeing many interfering peaks in my chromatogram. How can I clean up my sample extract before HPLC analysis?
A2: Matrix interference is a common challenge in this compound analysis, especially with complex samples like soil, plant tissue, or food matrices.[7] Here are two effective cleanup strategies:
-
Solid-Phase Extraction (SPE): SPE is a widely used technique for purifying this compound extracts.[4][8][9] A reversed-phase (C18) SPE column can be used to retain this compound while allowing more polar interfering compounds to be washed away. It's crucial to optimize the loading, washing, and elution steps for your specific sample type to ensure good recovery and removal of interferences.
-
Liquid-Liquid Extraction (LLE): LLE is an alternative to SPE for sample cleanup.[10][11] After saponification in a methanolic solution, this compound can be partitioned into a nonpolar solvent like n-hexane or cyclohexane.[10][12] This separates the nonpolar this compound from polar, interfering substances that remain in the aqueous/methanolic phase.
HPLC Analysis & Troubleshooting
Q3: My this compound peak is broad and/or shows tailing. What are the likely causes and solutions?
A3: Poor peak shape is often a sign of issues with the HPLC system or methodology. Consider the following:
-
Mobile Phase Incompatibility: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase.[13] Injecting the sample in a solvent much stronger than the mobile phase can lead to peak distortion. Whenever possible, dissolve the final extract in the initial mobile phase.[13]
-
Column Contamination or Degradation: Interfering compounds from the matrix can accumulate on the column, leading to poor peak shape. Use a guard column to protect your analytical column and replace it regularly. If the analytical column is contaminated, try washing it with a strong solvent.
-
Inappropriate Mobile Phase Composition: The mobile phase composition is critical for good chromatography. For reversed-phase HPLC of this compound, methanol is commonly used, sometimes in combination with acetonitrile or water.[3][5][8][12] Optimizing the solvent ratio can significantly improve peak shape.[14]
Q4: The retention time of my this compound peak is shifting between injections. What should I check?
A4: Retention time instability can be caused by several factors:[13]
-
Pump Issues: Leaks in the pump or check valves can cause fluctuations in the flow rate, leading to shifting retention times. Check for any salt buildup around pump fittings, which can indicate a leak.[13]
-
Mobile Phase Changes: Ensure your mobile phase is well-mixed and degassed. Changes in the mobile phase composition, even minor ones, can affect retention times.
-
Temperature Fluctuations: Column temperature can influence retention times. Using a column oven will provide a stable temperature environment and improve reproducibility.[13]
Q5: I suspect a co-eluting peak is interfering with my this compound quantification. How can I confirm this and resolve the issue?
A5: Co-elution with matrix components is a significant source of inaccurate quantification.[7][15]
-
Confirmation with a More Selective Detector: HPLC with UV detection is common, but it can be prone to interference.[7][15] If available, using a more selective detector like a Diode Array Detector (DAD) to check the peak purity or a Mass Spectrometer (MS) can confirm the presence of co-eluting compounds.[5][7][10] LC-MS/MS provides the highest selectivity and can definitively identify and quantify this compound even in complex matrices.[7]
-
Method Optimization:
-
Mobile Phase Gradient: If you are using an isocratic elution, switching to a gradient elution can often resolve co-eluting peaks.[5]
-
Mobile Phase Composition: Adjusting the solvent strength or using a different organic modifier (e.g., switching from methanol to acetonitrile) can alter the selectivity of the separation.[14]
-
Column Chemistry: If method optimization is insufficient, consider trying a column with a different stationary phase chemistry.
-
Experimental Protocols
Protocol 1: this compound Extraction with Saponification and Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and may need optimization for your specific sample matrix.
-
Sample Homogenization: Weigh an appropriate amount of your sample (e.g., 100-500 mg) into a glass tube.
-
Saponification:
-
Cooling and Dilution:
-
Allow the samples to cool to room temperature.
-
Add 1 mL of deionized water and vortex for 1 minute.[1]
-
-
Liquid-Liquid Extraction:
-
Drying and Reconstitution:
-
Combine the n-hexane extracts.
-
Evaporate the n-hexane to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of HPLC-grade methanol for analysis.
-
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol is a general procedure for cleanup after an initial extraction (e.g., after saponification and neutralization).
-
Column Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of deionized water.
-
Sample Loading:
-
Ensure your sample extract is in a solvent that is compatible with the SPE column (typically a polar solvent with a low percentage of organic modifier). The primary alkaline extract should be acidified before loading onto the C18 column.[4][9]
-
Load the sample onto the conditioned cartridge at a slow, steady flow rate.
-
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., water or a low percentage of methanol in water) to remove polar interfering compounds.
-
Elution: Elute the this compound from the cartridge with a stronger, non-polar solvent like methanol or isopropanol.[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the HPLC mobile phase.
Data Presentation
Table 1: Comparison of this compound Extraction Solvents
| Extraction Method | Relative this compound Yield (%) | Reference |
| Chloroform-based | Consistently higher yields | [1][2] |
| Methanol Hydroxide (without cyclohexane) | 80-92% reduction compared to chloroform | [1][2] |
Table 2: Typical HPLC Parameters for this compound Analysis
| Parameter | Setting | Reference |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | [5] |
| Mobile Phase | 100% Methanol | [3][8] |
| Acetonitrile:Methanol (70:30, v/v) | [12] | |
| Flow Rate | 1.0 - 1.4 mL/min | [5][8][12] |
| Detection Wavelength | 282 nm | [5][8] |
| Injection Volume | 20 µL | [5] |
| Column Temperature | 25°C | [5] |
Visualizations
Caption: A typical workflow for this compound analysis from sample preparation to data analysis.
Caption: A decision tree for troubleshooting common issues related to matrix interference.
References
- 1. This compound extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Adapting an this compound Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Development of a Methodology for Estimating the this compound in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an alternative method for this compound determination in alder leaves using liquid-liquid extraction and LC-MS/MS after saponification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. mastelf.com [mastelf.com]
- 15. researchgate.net [researchgate.net]
Preventing ergosterol degradation during sample storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing ergosterol degradation during sample storage. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to ensure the integrity of your samples and the accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during storage?
A1: this compound is susceptible to degradation from several factors, primarily:
-
Oxidation: As a sterol with double bonds, this compound is prone to autoxidation, especially in the presence of oxygen.[1]
-
Light: Exposure to light, particularly UV radiation, can lead to photoconversion and significant degradation of this compound.[2][3][4] Studies have shown that light can cause a 43% decrease in this compound content within 24 hours.[4]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[5][6]
-
Enzymatic Activity: In biological samples, endogenous enzymes can contribute to this compound breakdown if not properly inactivated.
Q2: What is the optimal temperature for long-term storage of samples for this compound analysis?
A2: For long-term storage, it is highly recommended to store samples at -20°C or, for even greater stability, at -80°C.[5][7] Lower temperatures significantly reduce the rate of oxidative and enzymatic degradation.[1][5] Stock solutions of this compound are stable for up to 6 months at -80°C.[7]
Q3: How can I protect my samples from light-induced degradation?
A3: To prevent photoconversion, always use amber glass vials or wrap sample containers in aluminum foil to block out light.[2] It is also crucial to minimize the exposure of samples to direct sunlight or harsh laboratory lighting during handling and processing.[8]
Q4: Is it necessary to use antioxidants to prevent this compound degradation?
A4: While not always mandatory if other storage conditions are optimized (i.e., low temperature, exclusion of light and oxygen), the use of antioxidants can provide an extra layer of protection against oxidative degradation. This compound itself has antioxidant properties, but in certain sample matrices or during long-term storage, adding an antioxidant like BHT (butylated hydroxytoluene) during extraction can be beneficial.[9][10][11]
Q5: Can repeated freeze-thaw cycles affect the this compound content of my samples?
A5: Yes, repeated freeze-thaw cycles can compromise sample integrity and lead to this compound degradation.[8] It is best practice to aliquot samples into smaller volumes for single-use to avoid the need for repeated thawing and freezing of the entire sample.
Q6: What is the best solvent for storing extracted this compound?
A6: this compound extracts are commonly stored in methanol or a mixture of chloroform and methanol.[12] For long-term storage of extracts, it is recommended to store them at -20°C.[12] If samples are to be stored before extraction, they can be frozen in a KOH/methanol solution.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no this compound detected in samples. | 1. This compound degradation during storage.[8] 2. Inefficient extraction. 3. Low initial fungal biomass. | 1. Review storage procedures. Ensure samples were stored at ≤ -20°C, protected from light, and freeze-thaw cycles were minimized.[5][8] 2. Optimize the extraction protocol. Ensure complete cell lysis and sufficient extraction time. 3. Increase the initial sample amount if possible. |
| High variability in this compound levels between replicate samples. | 1. Inconsistent sample handling and storage. 2. Non-homogenous distribution of fungal biomass in the sample. 3. Differential exposure to light or temperature. | 1. Standardize all sample handling and storage procedures. 2. Thoroughly homogenize the sample material before taking aliquots. 3. Ensure all replicates are stored under identical conditions (e.g., same location in the freezer, same type of light-blocking container). |
| This compound levels decrease over time in stored extracts. | 1. Ongoing oxidative degradation in the extract. 2. Exposure to light during storage or analysis. 3. Evaporation of the storage solvent. | 1. Purge the headspace of the storage vial with an inert gas (e.g., nitrogen or argon) before sealing.[13] Consider adding an antioxidant. 2. Store extracts in amber vials at -20°C or -80°C.[2][7] 3. Use vials with tight-fitting caps to prevent solvent evaporation. |
Data Summary
Table 1: Effect of Storage Temperature on this compound Stability
| Storage Temperature | Observation | Recommendation | Reference(s) |
| 37°C | Significant degradation observed in tomato paste over 10 months. | Avoid storage at elevated temperatures. | [6] |
| 28°C | Considerable degradation observed in tomato paste over 10 months. | Not recommended for sample storage. | [6] |
| 20°C (Room Temp) | Degradation is faster than at lower temperatures. | Suitable for short-term storage only (e.g., during sample processing). | [2] |
| 4°C | More stable than at room temperature, but some degradation can still occur over time. | Acceptable for short to medium-term storage (a few weeks).[14] | [2][14] |
| -20°C | Significantly lower this compound oxidation observed. Recommended for medium to long-term storage.[1][5] | Ideal for preserving sample integrity for several months to years.[15][16] | [1][5][15][16] |
| -80°C | Optimal for long-term stability of this compound stock solutions (up to 6 months). | The best option for archival storage and long-term studies. | [7] |
| -130°C (Liquid Nitrogen Vapor) | Recommended for long-term viability of fungal cultures, which would preserve this compound. | Used for archival preservation of fungal strains (10+ years). |
Table 2: Impact of Light Exposure on this compound Degradation
| Light Condition | Duration | This compound Degradation | Recommendation | Reference(s) |
| Sunlight | 24 hours | 43% decrease | Strict exclusion of sunlight is crucial for sample integrity. | [4] |
| UV Radiation | Variable | Leads to the conversion of this compound to vitamin D2 and other photoproducts. | Avoid exposure to UV light sources. | [2][17] |
| Ambient Laboratory Light | Prolonged | Can contribute to gradual degradation. | Minimize exposure during sample processing. | [8] |
Experimental Protocols
Protocol 1: Sample Preparation and Storage for this compound Analysis
-
Sample Collection: Collect samples and process them as quickly as possible to minimize degradation. If immediate processing is not possible, place samples on ice.
-
Homogenization: If the sample is solid (e.g., soil, tissue), homogenize it to ensure a representative subsample can be taken.
-
Aliquoting: Divide the homogenized sample into pre-weighed, single-use aliquots in amber glass vials. This prevents the need for repeated freeze-thaw cycles.[8]
-
Immediate Freezing: For samples not immediately undergoing extraction, flash-freeze the aliquots in liquid nitrogen or place them directly into a ≤ -20°C freezer. For pre-extraction storage, samples can be placed in a KOH/methanol solution and then frozen at -20°C.[8]
-
Long-Term Storage: For long-term storage, transfer the frozen aliquots to a -80°C freezer.[7] Ensure all vials are clearly labeled.
Protocol 2: Alkaline Extraction of this compound
This protocol is a modified method suitable for many sample types.
-
Sample Preparation: Place a known weight (e.g., 300 mg) of the sample into a 50 ml centrifuge tube.
-
Alkaline Methanol Addition: Add 10 ml of 10% (w/v) potassium hydroxide (KOH) in HPLC-grade methanol to each tube.[16]
-
Sonication and Incubation: Sonicate the samples in an ultrasonic water bath for 15 minutes, followed by incubation at 80°C for 30 minutes to lyse the fungal cells and saponify lipids.[16]
-
Cooling: Allow the samples to cool to room temperature.
-
Water Addition and Vortexing: Add 1 ml of Milli-Q water and vortex at maximum speed for 1 minute.[16]
-
Centrifugation: Centrifuge the samples at 1000 x g for 1 minute to pellet any debris.[16]
-
Supernatant Collection: The supernatant contains the extracted this compound and is ready for further purification (e.g., solid-phase extraction) and analysis by HPLC.
Visualizations
Caption: Key pathways of this compound degradation.
Caption: Recommended workflow for this compound sample handling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of this compound content in the air of various environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a measure of living fungal biomass: persistence in environmental samples after fungal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Storage temperature and UV-irradiation influence on the this compound content in edible mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of temperature and packaging types on this compound and Howard mold count values of tomato paste during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant Properties of this compound and Its Role in Yeast Resistance to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant Properties of this compound and Its Role in Yeast Resistance to Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. This compound Content in Various Fungal Species and Biocontaminated Building Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbiologyresearch.org [microbiologyresearch.org]
- 17. Controlling antifungal activity with light: Optical regulation of fungal this compound biosynthetic pathway with photo-responsive CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing saponification time for ergosterol extraction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the saponification step during ergosterol extraction from fungal samples.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Yield | Incomplete Saponification: Insufficient time, temperature, or potassium hydroxide (KOH) concentration may lead to incomplete hydrolysis of this compound esters.[1][2] | Increase saponification time, temperature, or KOH concentration.[1] A common starting point is 0.14 M KOH in methanol.[2] For solid materials, saponification can be extended for up to 24 hours.[1] |
| This compound Degradation: this compound is sensitive to light and can degrade. | Keep samples protected from direct sunlight at all times during the extraction process.[3] | |
| Oxidation: this compound can be oxidized during the extraction process. | Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[4] | |
| Formation of a Thick Emulsion During Extraction | Presence of Polar Lipids: Hydrolyzed products from fresh biomass can lead to the formation of emulsions that are difficult to separate.[1] | 1. Gently stir the emulsion with a glass stir rod.[1]2. Add more sodium chloride (NaCl) solution to "salt out" the polar materials.[1]3. Freeze the sample and then allow it to thaw slowly while gently stirring.[1]4. Centrifuge the sample at approximately 2000 rpm for 10 minutes.[1] |
| Inconsistent Recovery Rates | Variability in Solid-Phase Extraction (SPE): Incomplete drying of the SPE column or insufficient acidification of the sample before loading can lead to poor recovery.[2] | Ensure the SPE column is thoroughly dried under a stream of air before eluting the this compound.[2] Confirm the pH of the primary alkaline extract is acidified before loading it onto the C18 SPE column to ensure proper binding.[2] |
| Sample Matrix Effects: The composition of the sample material can interfere with the extraction efficiency. | Perform recovery experiments by spiking a known amount of this compound standard into your sample matrix to determine the extraction efficiency.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of saponification in this compound extraction?
A1: Saponification is a crucial step that involves hydrolyzing this compound esters into free this compound using a strong base, typically potassium hydroxide (KOH) in an alcoholic solution.[2][5] This ensures that the total this compound content (both free and esterified) is measured, leading to a more accurate quantification of fungal biomass.[2][4]
Q2: What are the typical conditions for saponification?
A2: Saponification conditions can vary depending on the sample type. A common method involves heating the sample in a solution of alcoholic KOH. For example, incubating the sample in 25% alcoholic KOH at 85°C for 1 hour has been reported.[5] Another protocol suggests heating at 80°C for 30 minutes in a KOH/methanol solution.[3] The concentration of KOH is also a critical factor, with 0.14 M KOH in methanol being sufficient for quantitative extraction from some samples.[2]
Q3: Can I skip the saponification step?
A3: While some rapid methods like microwave-assisted extraction aim to avoid saponification, studies have shown that omitting this step can lead to significantly lower this compound yields, potentially underestimating the fungal biomass by almost double.[4][6] Saponification is generally recommended for accurate determination of total this compound.[2]
Q4: How can I prevent the degradation of this compound during the experiment?
A4: this compound is sensitive to light, so it is important to protect your samples from direct sunlight throughout the entire procedure.[3] Additionally, storing samples in a KOH/methanol solution at -20°C can help preserve the this compound if immediate analysis is not possible.[3]
Q5: What should I do if my saponification is incomplete?
A5: If you suspect incomplete saponification, you can try increasing the temperature, time, or the concentration of KOH in your reaction mixture.[1] For particularly resistant samples, acid hydrolysis can be considered as an alternative.[1]
Experimental Protocols
Protocol: Saponification and Liquid-Liquid Extraction of this compound
This protocol is a synthesis of commonly used methods for the extraction of this compound from fungal-colonized material.
Reagents:
-
25% Alcoholic Potassium Hydroxide (KOH): Dissolve 25 g of KOH in 35 mL of sterile distilled water and bring the volume to 100 mL with 100% ethanol.[5]
-
n-Heptane or Hexane
-
Sterile Distilled Water
-
5% Sodium Bicarbonate (NaHCO3) solution (optional)
-
Anhydrous Sodium Sulfate (Na2SO4) (optional)
Procedure:
-
Sample Preparation: Harvest and weigh the fungal biomass or colonized sample material.
-
Saponification:
-
Extraction:
-
Phase Separation:
-
If an emulsion forms, refer to the Troubleshooting Guide.
-
Allow the layers to separate. The upper organic layer contains the this compound.
-
-
Sample Neutralization and Drying (Optional but Recommended):
-
Analysis:
Visualization
References
- 1. web.gps.caltech.edu [web.gps.caltech.edu]
- 2. journals.asm.org [journals.asm.org]
- 3. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of this compound Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. Determination of this compound as a measure of fungal growth using Si 60 HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low ergosterol yields in fungal cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during fungal ergosterol production experiments.
Troubleshooting Guide: Low this compound Yields
This guide addresses specific issues that can lead to lower-than-expected this compound yields.
Question: Why is my this compound yield unexpectedly low?
Answer: Low this compound yield can stem from several factors throughout your experimental workflow, from culture conditions to the extraction and analysis procedures. To diagnose the issue, consider the following key areas:
-
Suboptimal Fungal Growth: this compound is a primary component of the fungal cell membrane, so its yield is intrinsically linked to biomass. Poor growth will inevitably lead to low this compound content.
-
Environmental Stress: Fungi alter their metabolism in response to environmental stressors, which can impact this compound biosynthesis.
-
Inefficient Extraction: The chosen extraction method may not be efficiently liberating this compound from the fungal biomass.
-
This compound Degradation: this compound is sensitive to light and oxidation, and improper handling can lead to sample loss.
The following sections will delve into each of these areas to help you pinpoint the source of the problem. A logical workflow for troubleshooting is presented below.
Frequently Asked Questions (FAQs)
Culture Conditions
Q1: Which fungal species generally produce high levels of this compound?
A1: this compound content varies significantly among species. Generally, yeasts like Saccharomyces cerevisiae are known for high this compound production, with some strains capable of producing up to 10% of their dry mass as this compound under optimized conditions.[1] Filamentous fungi such as Aspergillus and Penicillium are also good producers, with reported this compound content typically ranging from 2 to 14 µg/mg of dry biomass.[2]
Q2: How do carbon and nitrogen sources in the culture medium affect this compound yield?
A2: The composition of the culture medium is critical.
-
Carbon: Glucose is a commonly used carbon source that supports robust fungal growth and this compound synthesis.[3] High glucose concentrations (around 10%) have been shown to increase this compound yields, though excessively high levels can inhibit cell growth.[3]
-
Nitrogen: Ammonium salts are a common nitrogen source. Insufficient nitrogen will stunt fungal growth and, consequently, reduce this compound production.
Q3: What is the optimal pH and temperature for this compound production?
A3: The optimal pH and temperature are species-dependent. For Saccharomyces cerevisiae, a common model organism, optimal conditions are often around a pH of 5.0-5.5 and a temperature of 30°C.[3][4] For a species like Aspergillus niger, the optimal temperature for mycelial growth is around 30°C, with a preferred slightly acidic pH of 6.
Q4: How does aeration impact this compound synthesis?
A4: this compound biosynthesis is an oxygen-dependent process.[5] Adequate aeration is crucial for maximizing yield. In bioreactors, maintaining a sufficient dissolved oxygen level is a key parameter for high-density cell fermentation and enhanced this compound production.[4] Under hypoxic (low oxygen) conditions, fungi may activate transcription factors like Upc2 to upregulate this compound biosynthesis genes as a survival mechanism.[6]
Extraction and Analysis
Q5: My fungal culture grew well, but the this compound yield is still low. Could my extraction method be the problem?
A5: Yes, the extraction method's efficiency is a common reason for low yields. The most traditional method involves a saponification step with alcoholic potassium hydroxide (KOH) to hydrolyze ergosteryl esters, followed by extraction with a nonpolar solvent like n-hexane. However, comparisons have shown that other methods may be more effective. Chloroform-based extraction procedures have been reported to produce consistently higher concentrations of extracted this compound compared to methanol hydroxide-based methods.[7][8]
Q6: I'm observing a very low concentration of this compound with my methanol hydroxide extraction. Why might this be?
A6: Methanol hydroxide extraction without the addition of a nonpolar solvent like cyclohexane can result in significantly reduced this compound quantification, with some studies reporting an 80-92% reduction compared to chloroform-based extractions.[7][8] This is a critical factor to consider when selecting an extraction protocol.
Q7: Can this compound degrade during the extraction process?
A7: Yes, this compound is susceptible to degradation, particularly from light and oxidation. It is crucial to protect samples from direct light throughout the extraction and analysis process.[9] Using fresh solvents and standards is also important for accurate quantification.
Biochemical Pathways
Q8: What are the key regulatory points in the this compound biosynthesis pathway?
A8: The this compound biosynthesis pathway is tightly regulated at the transcriptional level. Key regulators include:
-
Sterol Regulatory Element Binding Proteins (SREBPs): These transcription factors, such as SrbA in Aspergillus fumigatus, are critical for activating genes involved in this compound synthesis, particularly under hypoxic conditions.
-
Upc2 and Ecm22: In Saccharomyces cerevisiae, these transcription factors bind to sterol regulatory elements in the promoters of this compound biosynthesis genes to enhance their expression.[5]
The pathway begins with the production of acetyl-CoA and proceeds through the mevalonate pathway to produce key intermediates. A simplified diagram of the pathway is provided below, highlighting major stages.
Data Presentation
Table 1: Comparison of this compound Content in Various Fungal Species
| Fungal Species | Typical this compound Content (µg/mg dry mass) | Reference |
| Saccharomyces cerevisiae | Can reach up to 2-10% (20-100 µg/mg) with optimization | [1] |
| Candida albicans | 2 - 14 | [2] |
| Aspergillus fumigatus | 2 - 14 | [2] |
| Aspergillus niger | 2.6 - 14 | [2][10] |
| Penicillium spp. | 2 - 14 | [2] |
| Yeasts (average) | 37 - 42 | [2] |
Table 2: Comparison of this compound Extraction Methodologies
| Extraction Method | Relative this compound Recovery | Key Considerations | Reference |
| Chloroform-based | Consistently higher | Reduced hazard exposure and processing time compared to other methods. | [7][8] |
| Methanol Hydroxide (with Cyclohexane) | Moderate | Standard alkaline hydrolysis method. | [7][8] |
| Methanol Hydroxide (alone) | Very low (80-92% reduction) | Not recommended due to poor recovery. | [7][8] |
| Methanol (non-alkaline) | Variable (0.6 - 75%) | Reliability can be low due to a wide range of recovery rates. | [7][8] |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis and Extraction of this compound
This protocol is a standard method for extracting this compound from fungal biomass.
Materials:
-
Fungal biomass (lyophilized)
-
Methanol (HPLC grade)
-
Potassium hydroxide (KOH)
-
n-Hexane (HPLC grade)
-
Deionized water
-
Glass centrifuge tubes with screw caps
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Weigh approximately 20-50 mg of lyophilized fungal biomass into a glass centrifuge tube.
-
Prepare a fresh solution of 10% (w/v) KOH in methanol.
-
Add 2 ml of the methanolic KOH solution to the biomass.
-
Incubate the mixture in a water bath at 80°C for 60-90 minutes to saponify the ergosteryl esters. Vortex every 15-20 minutes.
-
Allow the tubes to cool to room temperature.
-
Add 1 ml of deionized water and 2 ml of n-hexane to the tube.
-
Vortex vigorously for 2-3 minutes to extract the this compound into the hexane phase.
-
Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a new clean glass tube.
-
Repeat the extraction (steps 6-9) two more times, pooling the hexane fractions.
-
Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen gas.
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 1 ml) for HPLC analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
Equipment and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Methanol (HPLC grade) as the mobile phase
-
This compound standard (≥95% purity)
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/ml).
-
Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/ml).
-
-
HPLC Conditions:
-
Mobile Phase: 100% Methanol
-
Flow Rate: 1.0 ml/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µl
-
Detection Wavelength: 282 nm
-
-
Analysis:
-
Inject the prepared standards to generate a standard curve by plotting peak area against concentration.
-
Inject the re-dissolved sample extracts.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the standard curve.
-
Calculate the final this compound concentration in the original biomass (e.g., in µg/mg of dry weight).
-
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. High-cell-density fermentation for this compound production by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in this compound Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. | MDPI [mdpi.com]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. This compound extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Storage temperature and UV-irradiation influence on the this compound content in edible mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Reducing Variability in Ergosterol Quantification Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in ergosterol quantification assays.
Frequently Asked Questions (FAQs)
Q1: What is the most significant source of variability in this compound assays?
A1: The extraction method is a primary source of variability. The choice of solvent and lysis technique can significantly impact this compound yield depending on the sample matrix. For instance, studies have shown that chloroform-based extraction can produce consistently higher concentrations of this compound from root and growth substrate samples compared to methanol-hydroxide based methods.[1][2][3] Alkaline extraction has been found to yield the highest this compound concentrations in both agricultural and forest soils.[4][5]
Q2: How do different analytical techniques compare in terms of accuracy and susceptibility to interference?
A2: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common method, but it can be susceptible to interference from co-eluting compounds in complex matrices, which can lead to inaccurate quantification.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer higher selectivity and are less prone to matrix interference, with LC-MS/MS being the recommended procedure to avoid erroneous results.[6][7] Spectrophotometric methods are also available but are generally less sensitive than chromatographic techniques.[8]
Q3: What is the role of an internal standard, and which one should I use?
A3: An internal standard (IS) is crucial for correcting for sample loss during preparation and for matrix effects that can suppress or enhance the analytical signal. The use of an isotopically labeled internal standard, such as 13C-ergosterol, is highly recommended.[9][10][11][12] Studies have shown that using 13C-ergosterol results in significantly better spike recovery (averaging 99.3%) compared to other internal standards like 7-dehydrocholesterol (7-DHC), which had an average recovery of only 42.4% in house dust samples.[9][10][11][12]
Q4: Can sample storage conditions affect this compound quantification?
A4: Yes, improper storage can lead to the degradation of this compound. It is recommended to freeze samples at -20°C in a solution of potassium hydroxide in methanol (KOH/methanol) if they will not be analyzed immediately to prevent degradation.[13]
Troubleshooting Guides
Issue 1: Low or No this compound Detected
Possible Causes & Solutions
-
Inefficient Extraction:
-
Question: Is the chosen extraction method suitable for your sample type?
-
Answer: The efficiency of different extraction methods varies with the sample matrix. For soil samples, alkaline extraction often yields the best results.[4][5] For plant roots, chloroform-based extractions have shown higher yields.[1][2][3] Consider trying alternative extraction protocols if you suspect poor recovery.
-
-
This compound Degradation:
-
Question: Were the samples and extracts protected from light and heat?
-
Answer: this compound is sensitive to light, heat, and air.[14] All steps of the extraction and analysis should be performed under limited light conditions, and samples should be kept cool.
-
-
Insufficient Fungal Biomass:
-
Question: Is the amount of fungal material in your sample above the detection limit of your assay?
-
Answer: If you are working with samples with very low fungal content, you may need to concentrate your sample or use a more sensitive analytical method like LC-MS/MS.[15]
-
-
Instrumental Issues (HPLC/GC):
-
Question: Has the instrument been properly calibrated and is the detector functioning correctly?
-
Answer: Run a standard curve with a certified this compound reference material to ensure the instrument is performing as expected.[13][16] Check the lamp and detector performance according to the manufacturer's guidelines.
-
Issue 2: High Variability Between Replicates
Possible Causes & Solutions
-
Inhomogeneous Sample:
-
Question: Was the sample thoroughly homogenized before taking aliquots for extraction?
-
Answer: Fungal distribution within a sample can be heterogeneous. Ensure your sample is finely ground and well-mixed to ensure that each aliquot is representative of the whole.
-
-
Inconsistent Extraction Procedure:
-
Question: Are all steps of the extraction protocol, such as incubation times and temperatures, being performed consistently for all samples?
-
Answer: Small variations in the extraction procedure can lead to significant differences in yield. A standardized protocol with precise timing and temperature control is essential. For example, saponification, the process of heating the sample in an alkaline solution to release this compound, requires consistent temperature and duration.[13]
-
-
Matrix Effects:
-
Question: Are you using an appropriate internal standard to correct for variations in sample processing and analysis?
-
Answer: Matrix effects can cause ion suppression or enhancement in mass spectrometry-based methods, leading to variability.[9][10][11][12] The use of an isotopically labeled internal standard that co-elutes with this compound is the most effective way to mitigate this variability.[9][10][11][12]
-
-
Pipetting Errors:
-
Question: Are your pipettes calibrated and being used correctly?
-
Answer: Inaccurate pipetting of samples, standards, and solvents is a common source of error. Ensure all pipettes are properly calibrated and that proper pipetting technique is used.
-
Data Presentation
Table 1: Comparison of this compound Extraction Methods from Soil Samples
| Extraction Method | This compound Yield (µg/g soil) - Chernozem | This compound Yield (µg/g soil) - Podzol |
| Alkaline Extraction | ~3.1 | ~124.5 |
| Miniaturized Glass Bead | ~2.8 | ~75.0 |
| Ultrasonication | ~1.5 | ~55.6 |
| Simple Shaking | ~1.0 | ~60.0 |
Data synthesized from a study comparing extraction methods in two different soil types. Absolute values can vary based on fungal content.[5]
Table 2: Impact of Internal Standard on this compound Recovery in House Dust Samples (GC/MS Analysis)
| Internal Standard | Average Spike Recovery (%) |
| 13C-Ergosterol | 99.3 |
| 7-Dehydrocholesterol (7-DHC) | 42.4 |
This table clearly demonstrates the superior performance of an isotopically labeled internal standard in correcting for matrix effects and sample loss.[9][10][11][12]
Experimental Protocols
Protocol 1: Alkaline Extraction of this compound from Soil
-
Sample Preparation: Air-dry and sieve the soil sample (2 mm mesh).
-
Saponification: To 1 g of soil, add 10 mL of 10% potassium hydroxide in methanol.
-
Incubation: Incubate in a shaking water bath at 80°C for 30 minutes.
-
Extraction: After cooling, add 10 mL of n-hexane and vortex for 1 minute.
-
Phase Separation: Centrifuge at 2000 x g for 5 minutes.
-
Collection: Transfer the upper hexane layer to a new tube.
-
Repeat Extraction: Repeat the hexane extraction (steps 4-6) two more times.
-
Drying: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or isopropanol) for analysis.
Protocol 2: HPLC-UV Analysis of this compound
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[16]
-
Mobile Phase: Isocratic elution with 100% methanol is commonly used.[13]
-
Detection Wavelength: 282 nm.[16]
-
Injection Volume: 20 µL.[16]
-
Quantification: Create a standard curve using a certified this compound reference standard at concentrations ranging from 0.1 to 100 µg/mL.[16]
Mandatory Visualization
Caption: A generalized workflow for this compound quantification.
Caption: A decision tree for troubleshooting low this compound signals.
References
- 1. This compound extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of commonly used extraction methods for this compound in soil samples [international-agrophysics.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cerealsgrains.org [cerealsgrains.org]
- 9. Development of a new isotopically labeled internal standard for this compound measurement by GC/MS - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 10. Development of a new isotopically labeled internal standard for this compound measurement by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a new isotopically labeled internal standard for this compound measurement by GC/MS - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 14. journals.asm.org [journals.asm.org]
- 15. Development and validation of an alternative method for this compound determination in alder leaves using liquid-liquid extraction and LC-MS/MS after saponification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a Methodology for Estimating the this compound in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ergosterol Detection by LC-MS/MS
Welcome to the technical support center for the analysis of ergosterol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows and enhance the sensitivity of this compound detection.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No this compound Signal | Inefficient Extraction: The chosen extraction protocol may not be optimal for the sample matrix, leading to poor recovery of this compound. | - Optimize Extraction Solvent: Different extraction methods have varying efficiencies. Chloroform-based extractions have been shown to yield higher concentrations of this compound compared to methanol-hydroxide methods[1]. Consider comparing different protocols, such as those using cyclohexane, pentane, or chloroform/methanol mixtures, to find the most suitable for your sample type[1][2].- Ensure Complete Saponification: If your protocol includes a saponification step with KOH, ensure it is complete to release this compound from lipid esters. Incubation time and temperature (e.g., 70-80°C) are critical parameters[1][3]. |
| Poor Ionization: this compound can exhibit weak signals, especially with electrospray ionization (ESI), due to its susceptibility to oxidation and the formation of unexpected adducts[4]. | - Select the Appropriate Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for less polar compounds like this compound and can provide better sensitivity and more stable ionization[2][5].- Optimize Mobile Phase: The composition of the mobile phase can influence ionization. For ESI, the proportion of acetonitrile can affect in-source oxidation[4][6]. Using a post-column infusion of a solvent like acetonitrile with formic acid can improve ionization in ESI mode[3]. | |
| Suboptimal MS Parameters: Incorrect mass spectrometer settings will lead to poor detection. | - Optimize Precursor and Product Ions: For this compound, the [M+H-H₂O]⁺ ion (m/z 379.3) is a common and abundant precursor ion in positive ion mode[2][5]. Optimize collision energy to obtain characteristic and intense product ions for Multiple Reaction Monitoring (MRM)[7].- Tune Source Parameters: Systematically tune source parameters such as nebulizer gas pressure, temperature, and capillary voltage to maximize the signal for your specific instrument and method[5][8]. | |
| High Background Noise or Matrix Interference | Co-eluting Matrix Components: Complex sample matrices can contain compounds that co-elute with this compound, causing ion suppression or enhancement, which compromises quantification[2]. | - Improve Chromatographic Separation: Optimize the LC gradient, flow rate, and column chemistry to separate this compound from interfering compounds. A C18 reversed-phase column is commonly used[2][3].- Enhance Sample Cleanup: Implement a more rigorous sample cleanup procedure. Liquid-liquid extraction (LLE) can be a simpler and effective alternative to solid-phase extraction (SPE) for removing matrix components[9][10].- Utilize MRM: The high selectivity of MRM mode in tandem mass spectrometry is crucial for distinguishing this compound from background noise and co-eluting interferences, making it the recommended procedure for complex matrices[2][7]. |
| Contaminated Solvents or System: Impurities in solvents or a contaminated LC-MS system can contribute to high background noise. | - Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases[11].- System Maintenance: Regularly clean the ion source and perform system checks to ensure optimal performance[12]. | |
| Poor Reproducibility and Inaccurate Quantification | Inconsistent Sample Preparation: Variability in extraction efficiency and sample handling can lead to poor reproducibility. | - Use an Internal Standard: Incorporating an internal standard is critical for accurate quantification. An isotopically labeled this compound (e.g., ¹³C-ergosterol) is the ideal choice as it co-elutes and experiences similar matrix effects[13]. 7-dehydrocholesterol is another commonly used internal standard[10].- Standardize Protocols: Ensure all sample preparation steps are performed consistently across all samples. |
| This compound Degradation: this compound can be sensitive to light and temperature, leading to degradation and inaccurate results. | - Protect Samples from Light: Work in low-light conditions and use amber vials for sample storage.- Control Temperature: Keep samples cool during processing and storage. An autosampler temperature of 10°C can help prevent degradation during analysis[5]. |
Frequently Asked Questions (FAQs)
Q1: Which ionization technique is better for this compound analysis, ESI or APCI?
A1: While Electrospray Ionization (ESI) can be used, this compound is known to be susceptible to in-source oxidation, which can lead to weak and inconsistent signals[4][6]. Atmospheric Pressure Chemical Ionization (APCI) is often more suitable for less-polar molecules like this compound and has been successfully used to achieve high sensitivity[2][5]. It is recommended to test both ionization sources with your specific sample matrix and LC conditions to determine the optimal choice.
Q2: What are the most common precursor and product ions for this compound in positive ion mode MRM?
A2: In positive ion mode, this compound typically loses a water molecule. The most commonly monitored precursor ion is the [M+H-H₂O]⁺ adduct at m/z 379.3. Another potential precursor is the [M+H-2H₂]⁺ ion[5]. A major product ion observed upon fragmentation is m/z 69[7]. It is essential to optimize the collision energy to maximize the signal of the chosen product ion on your specific instrument.
Q3: How can I overcome matrix effects in my samples?
A3: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex samples. To mitigate these effects:
-
Improve Sample Cleanup: Use techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances[9][10].
-
Optimize Chromatography: Adjust your LC method to achieve baseline separation of this compound from co-eluting matrix components.
-
Use an Internal Standard: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard, such as ¹³C-ergosterol, which behaves nearly identically to the analyte during sample preparation, chromatography, and ionization[13]. If an isotopic standard is unavailable, a structural analog like 7-dehydrocholesterol can be used[10].
Q4: Is derivatization necessary to improve the sensitivity of this compound detection?
A4: While derivatization is a common strategy to enhance the sensitivity of certain analytes in LC-MS/MS, it is not typically required for this compound. Optimizing the extraction, chromatography, and mass spectrometry parameters, particularly using APCI and MRM mode, can achieve very low limits of detection[5]. Chemical derivatization can add complexity and potential variability to the sample preparation workflow[14].
Q5: What are the key differences in sensitivity between HPLC-UV and LC-MS/MS for this compound detection?
A5: LC-MS/MS is significantly more sensitive and selective than HPLC-UV for this compound analysis. One study found their LC-APCI-MS/MS method to be approximately 25 times more sensitive than their HPLC-UV method, with a limit of quantitation (LOQ) of 5.0 nM (2 ng/mL)[5]. Furthermore, HPLC-UV is more prone to interference from co-eluting compounds in complex matrices, which can lead to false-positive results[2][9]. The high selectivity of LC-MS/MS, especially in MRM mode, minimizes these interferences[2][7].
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantitation (LOQ) for this compound using different analytical methods as reported in the literature.
Table 1: Comparison of Detection Limits for this compound
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| LC-MS (ESI+, SIR) | 0.005 µg/mL | 0.0025 µg/mL | [3] |
| HPLC-UV (282 nm) | 0.33 ng on column | - | [2] |
| LC-MS (SIM) | 0.13 ng on column | - | [2] |
| LC-APCI-MS/MS | 1.5 nM | 5.0 nM (2 ng/mL) | [5] |
Experimental Protocols
Protocol 1: this compound Extraction using Alkaline Saponification and Liquid-Liquid Extraction
This protocol is adapted from methods described for soil and wetland matrices[2][3].
-
Sample Preparation: Weigh approximately 0.25 g of freeze-dried and homogenized sample into a screw-cap glass tube.
-
Internal Standard Spiking: Add the internal standard (e.g., ¹³C-ergosterol or 7-dehydrocholesterol) to each sample.
-
Saponification: Add 4 mL of 10% (w/v) potassium hydroxide in methanol (KOH-MetOH).
-
Incubation: Tightly cap the tubes and incubate at 70°C for 1 hour. Sonicate for 15 minutes before or after incubation to improve extraction efficiency[3].
-
Extraction: After cooling to room temperature, add 1 mL of cyclohexane (or pentane) and vortex vigorously for 1 minute[2][3].
-
Phase Separation: Centrifuge at 1000 x g for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper organic layer (cyclohexane or pentane) to a new tube.
-
Repeat Extraction: Repeat the extraction step (steps 5-7) two more times, pooling the organic layers.
-
Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol or mobile phase, filter through a 0.2 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for this compound Analysis
This protocol is a general guideline based on common parameters found in the literature[2][5]. Optimization for your specific instrument is crucial.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 100% methanol or acetonitrile with 0.1% formic acid[5].
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
-
Mass Spectrometry (APCI source):
-
Ionization Mode: Positive.
-
Nebulizer Gas: 40 psi.
-
Source Temperature: 500°C.
-
Nebulizer Current: 3 µA.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Precursor Ion (Q1): m/z 379.3 ([M+H-H₂O]⁺).
-
Product Ion (Q3): m/z 69.
-
-
Visualizations
Caption: Workflow for this compound extraction and analysis.
Caption: Logic diagram for troubleshooting low this compound signals.
References
- 1. This compound extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Adapting an this compound Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of this compound using liquid chromatography/electrospray ionization mass spectrometry: Investigation of unusual in-source reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an alternative method for this compound determination in alder leaves using liquid-liquid extraction and LC-MS/MS after saponification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. Development of a new isotopically labeled internal standard for this compound measurement by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Technical Support Center: Ergosterol Stability in Organic Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ergosterol in organic solvents.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
This compound is soluble in several organic solvents, including ethanol, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), chloroform, and acetone.[1][2][3] The choice of solvent often depends on the downstream application. For stock solutions, ethanol or DMSO are commonly used.[1][3] It's important to note that this compound has limited solubility in aqueous buffers.[1] To achieve solubility in aqueous solutions, it is recommended to first dissolve this compound in ethanol and then dilute it with the aqueous buffer.[1]
2. What are the optimal storage conditions for this compound solutions?
To ensure stability, this compound solutions should be stored at low temperatures and protected from light.[4] For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), -80°C is advisable.[4] Aqueous solutions of this compound are not recommended for storage longer than one day.[1] It is also good practice to purge the solvent with an inert gas before dissolving the this compound to minimize oxidation.[1]
3. How stable is this compound at room temperature?
This compound is prone to degradation at room temperature, especially when in solution.[5] One study indicated that a complete degradation of this compound in solution occurred within 9 days at room temperature, leading to the formation of seven transformation products.[5] Therefore, storage at room temperature is not recommended.
4. What factors can cause this compound to degrade?
Several factors can lead to the degradation of this compound:
-
UV Radiation: Exposure to ultraviolet light can convert this compound into vitamin D2 and other byproducts.[5][6]
-
Heat: Elevated temperatures can accelerate the degradation process.[5][7]
-
Oxidation: this compound is susceptible to oxidation, which can be initiated by exposure to air.[5] Purging solvents with an inert gas can help mitigate this.[1]
-
Light Exposure: Similar to UV radiation, general light exposure can also contribute to this compound degradation, causing it to turn yellow.[8][9]
Troubleshooting Guide
Issue 1: this compound powder is not dissolving.
-
Possible Cause: The chosen solvent may not be appropriate, or the concentration is too high.
-
Solution:
-
Refer to the solubility data to select a suitable solvent. Chloroform and dimethylformamide generally offer higher solubility compared to ethanol and DMSO.[1][8]
-
Try gentle heating or sonication to aid dissolution, but be mindful of potential degradation with excessive heat.[4]
-
For difficult-to-dissolve samples intended for HPLC, a small amount of a high-solubility solvent like acetone can be used to initially dissolve the this compound, followed by dilution with the mobile phase.[3]
-
Issue 2: HPLC analysis shows unexpected peaks or a decrease in the this compound peak over time.
-
Possible Cause: This is likely due to the degradation of this compound in the solution.
-
Solution:
-
Prepare fresh solutions: Always prepare this compound solutions fresh for analysis.
-
Protect from light: Use amber vials or cover vials with aluminum foil to protect the solution from light during storage and handling.[10]
-
Control temperature: Keep solutions on ice or in a cooled autosampler to minimize thermal degradation during analysis.
-
Check for oxidation: If not already practiced, purge the solvent with an inert gas before preparing the solution.
-
Issue 3: Inconsistent results in this compound quantification.
-
Possible Cause: Inconsistent sample handling, storage, or extraction procedures can lead to variability.
-
Solution:
-
Standardize protocols: Ensure that all samples are handled and stored under the same conditions (temperature, light exposure).
-
Optimize extraction: If extracting this compound from a matrix, ensure the extraction method is validated for efficiency and reproducibility. Saponification followed by liquid-liquid extraction is a common and effective method.[11][12]
-
Use an internal standard: Incorporating an internal standard during sample preparation can help to correct for variations in extraction efficiency and injection volume.
-
Data Presentation
Table 1: Solubility of this compound in Various Organic Solvents
| Organic Solvent | Approximate Solubility | Reference |
| Dimethylformamide (DMF) | ~2 mg/mL | [1] |
| Ethanol | ~0.5 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ~0.1 mg/mL | [1] |
| Chloroform | 1 g in 31 mL | [8] |
| Boiling Ethanol | 1 g in 45 mL | [8] |
| Ether | 1 g in 70 mL | [8] |
| Boiling Ether | 1 g in 39 mL | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of crystalline this compound in a tared, amber glass vial.
-
Select an appropriate organic solvent (e.g., ethanol, DMSO) based on the required concentration and downstream application.
-
Purge the solvent with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove dissolved oxygen.
-
Add the purged solvent to the vial containing the this compound to achieve the target concentration.
-
If necessary, gently warm or sonicate the mixture until the this compound is completely dissolved. Avoid excessive heat.
-
Store the stock solution at -20°C for short-term use or -80°C for long-term storage, protected from light.[4]
Protocol 2: General Procedure for Assessing this compound Stability by HPLC
-
Solution Preparation: Prepare a solution of this compound in the organic solvent of interest following Protocol 1.
-
Initial Analysis (Time 0): Immediately after preparation, inject an aliquot of the solution into an HPLC system equipped with a UV detector (detection at 282 nm is common).[2][9]
-
Sample Storage: Store the remaining solution under the desired test conditions (e.g., room temperature with light exposure, 4°C in the dark, etc.).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14 days), withdraw an aliquot of the stored solution and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Quantify the this compound peak area at each time point. The stability of this compound is determined by comparing the peak area at each time point to the peak area at Time 0. A decrease in the peak area indicates degradation.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Factors leading to this compound degradation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of this compound content in the air of various environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C28H44O | CID 444679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Development of a Methodology for Estimating the this compound in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of a Simple HPLC Method for the Analysis of this compound and UV-Enriched Vitamin D₂ in Mushroom Powders [mdpi.com]
Minimizing co-elution of interfering compounds in ergosterol chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ergosterol chromatography. Our goal is to help you minimize the co-elution of interfering compounds and ensure accurate quantification of this compound in your samples.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound analysis experiments.
Question: My this compound standard shows a shoulder peak or is split. What could be the problem?
Answer: A shoulder peak or a split peak in your standard injection is a sign of a problem that needs to be addressed before analyzing your samples.[1] Possible causes include:
-
Column Contamination: The column may be dirty. Try flushing the column with a strong solvent. If the problem persists, you may need to replace the column.[2]
-
Injection Solvent Mismatch: this compound can be difficult to dissolve in aqueous mobile phases. If you dissolve your standard in a strong organic solvent (like 100% organic) and inject a large volume into a more aqueous mobile phase, it can cause peak distortion.[1] Try injecting a smaller volume or dissolving your standard in a solvent that is closer in composition to your initial mobile phase.[2]
-
Column Void: A void at the head of the column can cause peak splitting. This can happen from sudden pressure shocks. If you suspect a void, the column will likely need to be replaced.[3]
Question: I am seeing a peak at the retention time of this compound in my blank (solvent-only) injection. What should I do?
Answer: This is known as a "ghost peak" and can arise from several sources. Here's how to troubleshoot:
-
Contaminated Mobile Phase: Prepare fresh mobile phase and flush the system.
-
Carryover from Previous Injections: If you previously injected a high-concentration sample, some of it may be carried over to the next injection. Run several blank injections to see if the ghost peak decreases in size. If so, optimize your wash steps between injections.
-
Contaminated System: The injector, tubing, or detector may be contaminated. A systematic cleaning of the HPLC system components is recommended.[4]
Question: The retention time of my this compound peak is drifting or changing between runs. Why is this happening?
Answer: Fluctuating retention times can compromise the accuracy of your results.[5] Potential causes include:
-
Inconsistent Mobile Phase Composition: If you are mixing solvents online, the pump's proportioning valves may not be working correctly.[5] You can test this by preparing your mobile phase manually (pre-mixing) and seeing if the retention times stabilize.[5]
-
Column Temperature Fluctuations: Ensure your column oven is maintaining a stable temperature. Even small temperature changes can affect retention times.
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using a gradient.[5]
-
Changing Column Backpressure: An increasing backpressure can indicate a column clog, which can affect retention times.[5]
Question: My chromatogram is complex, and I suspect a compound is co-eluting with this compound. How can I confirm this and resolve it?
Answer: Co-elution is a common challenge, especially with complex sample matrices.[2][6] Here are steps to confirm and resolve co-elution:
-
Peak Purity Analysis: If you are using a Photodiode Array (PDA) detector, you can use the peak purity analysis tool in your chromatography software to check for co-eluting peaks.
-
Spiking: Spike a sample extract with a known amount of this compound standard. If the peak shape worsens or the peak area is not additive, it is a strong indication of co-elution.
-
Method Optimization:
-
Change Mobile Phase Composition: Adjust the ratio of your mobile phase solvents. For a C18 column, changing the organic modifier (e.g., from methanol to acetonitrile) or its proportion can alter selectivity.[2]
-
Modify the Gradient: If you are using an isocratic method, switching to a shallow gradient can often resolve closely eluting compounds.[2][7]
-
Try a Different Column: If optimizing the mobile phase is not successful, try a column with a different stationary phase chemistry.
-
-
Enhance Sample Preparation: Incorporate a cleanup step like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds before HPLC analysis.[2][8][9][10]
-
Use a More Selective Detector: If chromatographic resolution is not achievable, using a mass spectrometer (MS) as a detector can often solve the problem. By using techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), you can selectively detect and quantify this compound even if it co-elutes with another compound, as long as they have different mass-to-charge ratios.[2][11]
Frequently Asked Questions (FAQs)
What are the most common interfering compounds in this compound analysis?
Structurally similar sterols are the most common interferences. These include lanosterol, cholesterol, and other phytosterols like campesterol, brassicasterol, and stigmasterol.[11][12] In complex samples, other lipids and non-polar compounds extracted from the matrix can also co-elute with this compound.[11]
What is the best extraction method to minimize interferences?
The choice of extraction method depends on your sample matrix.
-
Saponification followed by Liquid-Liquid Extraction (LLE): This is a classic method that effectively breaks down esterified forms of this compound and removes many interfering lipids.[9][13]
-
Solid-Phase Extraction (SPE): SPE can be a very effective cleanup step after an initial solvent extraction.[8][9][10] It allows for the separation of lipids into different classes, which can remove many interfering compounds before they are introduced to the HPLC system.
-
Chloroform-Methanol Extraction: This method is effective for extracting a broad range of lipids, including this compound.[14][15][16] A subsequent partitioning step with water can help remove some non-lipid interferences.[14]
When should I use a C18 column for this compound analysis?
A C18 column is the most common choice for reversed-phase HPLC analysis of this compound and is suitable for a wide range of applications.[8][17] It provides good retention and separation for moderately non-polar compounds like this compound.
Is an isocratic or gradient HPLC method better for this compound?
-
Isocratic methods are simpler, faster, and often sufficient for clean samples where this compound is well-separated from other components.
-
Gradient methods are more powerful for resolving this compound from interfering compounds in complex sample matrices.[7] A gradient allows for a wider range of solvent strengths during a single run, which can improve the separation of compounds with different polarities.
What detection method is most reliable?
-
UV Detection at 282 nm: This is the most common and cost-effective method for this compound quantification, as this compound has a characteristic UV absorbance at this wavelength.[8][9][17] However, it is susceptible to interference from other compounds that also absorb at this wavelength.[11]
-
Mass Spectrometry (MS): MS detection, especially tandem MS (MS/MS), is highly selective and can unambiguously identify and quantify this compound even in the presence of co-eluting compounds.[11][16] This makes it the most reliable method for complex samples where co-elution is a problem.[11]
Data Presentation
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) | Method 3 (Normal Phase) |
| Column | C18, 5 µm, 250 x 4.6 mm[8][17] | C18, 3 µm, 250 x 2 mm[7] | Silica (Si60)[13] |
| Mobile Phase A | - | 85% Methanol, 5 mM Ammonium Acetate[7] | - |
| Mobile Phase B | 100% Methanol[8] | 100% Methanol, 5 mM Ammonium Acetate[7] | n-Hexane |
| Elution Type | Isocratic | Gradient | Isocratic |
| Flow Rate | 1.4 mL/min[8] | 0.2 mL/min (example) | 1.0 mL/min (example) |
| Gradient Program | N/A | Start with 100% B for 2 min, ramp to 100% A over 13 min, hold for 10 min[7] | N/A |
| Detection | UV at 282 nm[8] | ESI-MS/MS[7] | UV at 282 nm[13] |
| Injection Volume | 20 µL[17] | 10 µL[7] | 20 µL |
| Column Temp. | 25 °C[17] | 35 °C (example) | Room Temperature |
Experimental Protocols
Protocol 1: Saponification and Liquid-Liquid Extraction (LLE)
This protocol is adapted for the extraction of this compound from fungal biomass or contaminated feed.
-
Weigh approximately 15 g of the homogenized sample into a round-bottom flask.
-
Add 45 mL of methanol, 15 mL of ethanol, and 6 g of potassium hydroxide (KOH).[9]
-
Reflux the mixture for 30 minutes at 80°C with stirring.[9]
-
Cool the mixture to room temperature.
-
Transfer the saponified mixture to a separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of n-hexane. Shake vigorously and allow the layers to separate.
-
Collect the upper n-hexane layer, which contains the this compound.
-
Repeat the extraction of the aqueous layer with n-hexane two more times.
-
Combine the n-hexane extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the HPLC mobile phase for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol is a cleanup step that can be used after an initial solvent extraction (e.g., with methanol or chloroform/methanol).
-
Condition a C18 SPE cartridge by washing it with methanol followed by water.
-
Load the sample extract onto the SPE cartridge.
-
Wash the cartridge with a polar solvent (e.g., a high percentage of water in methanol) to elute polar interfering compounds.
-
Elute the this compound from the cartridge using a non-polar solvent, such as isopropanol or 100% methanol.[8]
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the purified extract in the initial mobile phase for HPLC analysis.
Visualizations
Caption: A logical workflow for troubleshooting co-elution issues in this compound chromatography.
Caption: General experimental workflow for this compound sample preparation and analysis.
References
- 1. This compound HPLC - Chromatography Forum [chromforum.org]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. phenomenex.com [phenomenex.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. lipotype.com [lipotype.com]
- 13. Determination of this compound as a measure of fungal growth using Si 60 HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound extraction: a comparison of methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Adapting an this compound Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a Methodology for Estimating the this compound in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ergosterol Extraction from Lyophilized Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of lyophilization on ergosterol extraction efficiency. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and comparative data to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: Does lyophilization (freeze-drying) affect this compound extraction efficiency?
A1: Yes, lyophilization can significantly impact this compound extraction efficiency. The effect can be either negative, leading to reduced recoveries, or in some cases, positive, by improving the extractability of this compound. Some studies have reported this compound losses of approximately 20% to 80% in lyophilized plant material.[1] However, for certain sample types like soil, a lyophilization step prior to extraction has been shown to increase this compound yields.[2] The outcome often depends on the sample matrix and the specific lyophilization and extraction procedures used.
Q2: What causes this compound loss during lyophilization?
A2: this compound loss during lyophilization can be attributed to several factors. The primary cause is believed to be oxidative degradation, as this compound is sensitive to light, heat, and chemical reagents.[3] The freezing process itself is a critical step; slow freezing can lead to the formation of large ice crystals that can damage cell structures and potentially expose this compound to degradative enzymes or oxidative conditions.[4][5]
Q3: How can I prevent or minimize this compound degradation during lyophilization?
A3: To minimize this compound loss, it is crucial to implement specific handling procedures. One of the most effective methods is rapid freezing of the samples, for instance, using an acetone-dry ice bath or liquid nitrogen, before starting the lyophilization process.[2] Additionally, protecting samples from light and heat throughout the process is essential.[3][6]
Q4: Is it better to use fresh or lyophilized samples for this compound analysis?
A4: The choice between fresh and lyophilized samples depends on the experimental goals and sample type. Direct extraction of fresh samples in a solvent like methanol is often considered the least destructive method.[1] However, lyophilization allows for long-term sample storage and can facilitate easier homogenization. If lyophilization is necessary, it is highly recommended to perform a validation study comparing this compound recovery from both fresh and lyophilized subsamples to determine the effect of freeze-drying on your specific samples.
Q5: Can lyophilization improve this compound extraction?
A5: In some cases, yes. For certain soil types, a lyophilization treatment prior to extraction has been shown to increase this compound yields.[2] The formation of ice crystals during freezing can disrupt the cell walls of fungi, potentially making the this compound more accessible to extraction solvents. This effect is, however, highly dependent on the sample matrix.
Troubleshooting Guide
Issue 1: Low or no detectable this compound in lyophilized samples.
| Possible Cause | Recommended Solution |
| This compound Degradation | This compound is labile; degradation may have occurred during sample handling or lyophilization. Ensure samples are rapidly frozen before lyophilization and protected from light and heat at all stages.[2][6] |
| Inefficient Extraction | The extraction protocol may not be suitable for lyophilized material. Lyophilized samples are often less dense and may require different solvent volumes or agitation methods for complete extraction. Consider comparing different extraction solvents (e.g., methanol, chloroform-methanol, cyclohexane) and methods (e.g., saponification, direct solvent extraction).[7][8] A microwave-assisted extraction can be a rapid alternative that avoids saponification. |
| Incomplete Saponification | If using an alkaline hydrolysis (saponification) step, it may be incomplete. Ensure the concentration of KOH in methanol is correct (typically 10% w/v) and that the incubation time and temperature (e.g., 80°C for 30 minutes) are sufficient.[7] For some samples, direct saponification can yield almost double the this compound compared to non-alkaline extraction.[9] |
| Analytical Sensitivity | The concentration of this compound in the final extract may be below the limit of detection (LOD) of your analytical instrument (e.g., HPLC-UV).[10] Concentrate the extract or use a more sensitive detection method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11] |
Issue 2: High variability in this compound concentrations between replicate samples.
| Possible Cause | Recommended Solution |
| Sample Inhomogeneity | Lyophilized samples can be difficult to homogenize. Ensure the entire sample is ground to a fine, uniform powder. Grinding in liquid nitrogen can prevent thawing and aid in creating a homogenous sample.[11] |
| Inconsistent Lyophilization | Variations in the freezing rate and drying efficiency across samples can lead to different levels of this compound degradation. Standardize the freezing protocol for all samples.[4] |
| Variable Extraction Recovery | The efficiency of the extraction may vary between samples. Incorporate an internal standard to account for losses during the extraction and purification steps.[9] |
Quantitative Data Summary
The following table summarizes the reported effects of different sample pre-treatment methods on this compound recovery.
| Pre-treatment Method | Sample Type | Effect on this compound Recovery | Reference |
| Lyophilization | Decaying Plant Material | Reduced recovery by 20% to 80% | [1] |
| Oven Drying | Decaying Plant Material | Reduced recovery | [1] |
| Freezing | Decaying Plant Material | Reduced recovery | [1] |
| Direct placement in Methanol | Decaying Plant Material | Least destructive method | [1] |
| Lyophilization | Marshan Soil | Increased yields | [2] |
| Lyophilization | Zurich and Batavia Soils | No significant change in yields | [2] |
| Rapid Freezing before Lyophilization | Soil Samples | Prevented losses of this compound | [2] |
Experimental Protocols
Protocol: this compound Extraction from Lyophilized Fungal Biomass via Alkaline Hydrolysis
This protocol is a widely used method involving saponification to release this compound from fungal cell membranes.
1. Sample Preparation:
-
Weigh approximately 150-300 mg of lyophilized and finely ground sample into a glass centrifuge tube.[7][11]
-
To assess recovery, a control sample spiked with a known amount of this compound standard can be included.[6]
2. Saponification (Alkaline Hydrolysis):
-
Prepare a 10% (w/v) solution of potassium hydroxide (KOH) in HPLC-grade methanol.
-
Add 10 mL of the methanolic KOH solution to each sample tube.[7]
-
Vortex the tubes thoroughly and place them in a heating block or water bath at 80°C for 30 minutes.[6][7]
-
Allow the samples to cool to room temperature.
3. Liquid-Liquid Extraction:
-
Add 1 mL of deionized water and vortex the sample.[7]
-
Add 5 mL of n-hexane, vortex vigorously for 1 minute to partition the lipids into the hexane phase.[12]
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the hexane extraction on the aqueous layer to maximize recovery and combine the hexane fractions.[12]
4. Purification and Concentration:
-
Dry the combined hexane extracts by passing them through a small column of anhydrous sodium sulfate.[12]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of HPLC-grade methanol or isopropanol for analysis.
5. Quantification by HPLC:
-
Analyze the reconstituted extract using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV detector set to 282 nm.[3]
-
Quantify the this compound concentration by comparing the peak area to a standard curve prepared from a certified this compound standard.
Visualizations
Caption: Workflow for this compound extraction from lyophilized samples.
Caption: Troubleshooting guide for low this compound recovery.
References
- 1. Fundamental Procedures for Determining this compound Content of Decaying Plant Material by Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Effect of the Freezing Step on Primary Drying Experiments and Simulation of Lyophilization Processes [mdpi.com]
- 5. A study of the impact of freezing on the lyophilization of a concentrated formulation with a high fill depth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 7. This compound extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
Validation & Comparative
Validating Ergosterol as a Reliable Fungal Biomass Indicator: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately quantifying fungal biomass is a critical aspect of various fields of study, from environmental microbiology to infectious disease research. Ergosterol, a sterol predominantly found in fungal cell membranes, has emerged as a widely used biomarker for this purpose. This guide provides an objective comparison of the this compound assay with other common methods for fungal biomass determination, supported by experimental data and detailed protocols.
Principles of Fungal Biomass Estimation
The selection of an appropriate method for quantifying fungal biomass depends on the specific research question, the type of sample, and the available resources. Indirect methods estimate biomass by measuring components of fungal cells or their metabolic activity. Direct methods, on the other hand, involve the physical measurement of fungal structures. This guide focuses on the validation of this compound as a reliable indicator by comparing it with other prominent techniques.
Comparison of Fungal Biomass Quantification Methods
The this compound assay offers a sensitive and specific method for quantifying fungal biomass, particularly living fungal biomass.[1] However, its accuracy can be influenced by species-specific variations in this compound content and the potential for the molecule to persist after cell death under certain conditions. A comprehensive evaluation requires comparison with alternative methods, each with its own set of advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| This compound Assay | Quantification of this compound, a primary sterol in most fungal cell membranes, typically by HPLC.[2][3] | Specific to fungi, indicates living fungal biomass, high sensitivity.[1] | This compound content can vary between species and with growth conditions; may not degrade immediately after fungal death.[4][5] |
| Chitin Analysis | Quantification of chitin, a major structural component of fungal cell walls, often through hydrolysis to glucosamine.[6] | Abundant in most fungi, stable molecule representing total (living and dead) biomass.[7] | Also present in other organisms like insects and some algae; chitin content can vary between fungal species.[8][9] |
| Quantitative PCR (qPCR) | Amplification and quantification of fungal-specific DNA sequences, such as the ITS region or 18S rRNA gene.[10][11] | Highly sensitive and specific, can be used for species-level identification. | DNA can persist after cell death, leading to overestimation of living biomass; requires careful primer design and optimization.[12] |
| Direct Microscopy | Microscopic observation and measurement of fungal structures, such as hyphal length or spore counts. | Provides direct visual confirmation and morphological information. | Can be subjective, time-consuming, and difficult to apply to complex samples; may not accurately reflect biomass. |
Quantitative Data Comparison
The correlation between this compound content and fungal biomass, as well as its comparison with other indicators, has been the subject of numerous studies. The following tables summarize key quantitative data from the literature.
Table 1: this compound and Chitin Content in Various Fungal Species
| Fungal Species | This compound Content (µg/mg dry mass) | Chitin Content (% of dry weight) |
| Agaricus bisporus | - | 19% |
| Aspergillus fumigatus | 10.79 | - |
| Aspergillus niger | 4.62 | 12% |
| Candida albicans | 6.29 | 0.5-5% (as yeast) |
| Cryptococcus neoformans | 7.08 | - |
| Fusarium culmorum | 2.6 - 14 | - |
| Fusarium solani | 9.40 | - |
| Ganoderma lucidum | - | 44% |
| Mucor rouxii | - | 20% |
| Penicillium chrysogenum | 2.6 - 14 | - |
| Rhizopus sp. | 13.40 | - |
Note: this compound and chitin content can vary significantly based on the fungal species, growth stage, and culture conditions.[4][7][9] The data presented here are compiled from various sources for comparative purposes.
Table 2: Correlation of this compound with Other Biomass Indicators
| Comparison | Fungal Species/Sample Type | Correlation Coefficient (r) | Reference |
| This compound vs. Fungal Dry Mass | Six fungal species in vitro | r² = 0.95 | [13] |
| This compound vs. Viable Fungal Concentrations | Wood chip samples | r > 0.66 | |
| This compound vs. Viable Fungal Concentrations | Gypsum board samples | r > 0.48 | [4] |
| This compound vs. qPCR | Heterobasidion annosum in planta | High correlation | [12] |
| This compound vs. qPCR | Airborne fungal spores (Spring) | Correlation found | [14] |
| This compound vs. ATP | Decomposing leaves (lab) | Significant positive correlation |
Table 3: this compound-to-Biomass Conversion Factors
| Fungal Group/Condition | Conversion Factor (mg dry biomass / µg this compound) | Reference |
| General (Aquatic Hyphomycetes) | 182 | [15] |
| Six soil fungal species | 250 | [13] |
| General (Gessner, 2020) | ~182 (5.5 µg this compound / mg biomass) | [16] |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and reproducible results. The following sections outline the key steps for the this compound, chitin, and qPCR assays.
This compound Extraction and Quantification Protocol
This protocol is based on a common method involving saponification, solid-phase extraction (SPE), and high-performance liquid chromatography (HPLC).[2]
-
Sample Preparation: Lyophilize and weigh the fungal sample (20-50 mg dry weight).
-
Saponification: Add 10 mL of 10% KOH in methanol to the sample. Heat at 80°C for 30 minutes in a sealed vial with a stir bar.
-
Cooling: Allow the extract to cool to room temperature (approximately 20 minutes).
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol.
-
Load the saponified extract onto the cartridge.
-
Wash the cartridge with ultrapure water.
-
Elute the this compound with isopropanol.
-
-
HPLC Analysis:
-
Prepare a standard curve with known concentrations of this compound.
-
Inject the sample extract into an HPLC system equipped with a C18 column and a UV detector set to 282 nm.
-
The mobile phase is typically 100% methanol.[17]
-
-
Quantification: Calculate the this compound concentration in the sample based on the peak area and the standard curve. Convert the this compound concentration to fungal biomass using an appropriate conversion factor.
Chitin Analysis Protocol
This protocol describes a common method for chitin quantification based on the hydrolysis of chitin to glucosamine.[6]
-
Sample Preparation: Homogenize the fungal sample.
-
Alkaline Treatment: Treat the homogenate with concentrated KOH (e.g., 21.1 M) to remove soluble materials and deacetylate chitin to chitosan.
-
Acid Hydrolysis: Hydrolyze the resulting chitosan with an acid (e.g., 0.5 M H₂SO₄) to break it down into glucosamine monomers.
-
Deamination: Deaminate the glucosamine monomers by adding NaNO₂.
-
Reduction and Quantification: The resulting 2,5-anhydromannose is reduced with a radiolabeled reducing agent (e.g., NaB[³H]₄) to 1-[³H] 2,5-anhydromannitol. This product is then separated by chromatography and quantified using liquid scintillation.
Quantitative PCR (qPCR) Protocol for Fungal DNA
This protocol provides a general workflow for quantifying fungal DNA using qPCR.[10]
-
DNA Extraction: Extract total DNA from the sample using a suitable kit or protocol.
-
DNA Quantification and Quality Control: Measure the concentration and purity of the extracted DNA using a spectrophotometer or fluorometer.
-
Primer and Probe Design: Design or select primers and a probe (for TaqMan assays) that are specific to a fungal DNA target (e.g., ITS region or 18S rRNA gene).
-
Standard Curve Preparation: Prepare a serial dilution of a known amount of fungal DNA to generate a standard curve.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing DNA polymerase, dNTPs, primers, probe (if applicable), and the DNA sample or standard.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values for the samples and standards. Quantify the amount of fungal DNA in the samples by comparing their Ct values to the standard curve.
Mandatory Visualizations
This compound Extraction and Quantification Workflow
Caption: Workflow of this compound extraction and HPLC quantification.
Comparative Logic for Method Selection
Caption: Decision tree for selecting a fungal biomass estimation method.
References
- 1. benchchem.com [benchchem.com]
- 2. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 3. This compound extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Content in Various Fungal Species and Biocontaminated Building Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Culture Conditions on this compound as an Indicator of Biomass in the Aquatic Hyphomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a chitin assay for the quantification of fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fungal and Microalgal Chitin: Structural Differences, Functional Properties, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fungal chitinases: diversity, mechanistic properties and biotechnological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 11. Quantitative PCR for bacterial and fungal abundances [bio-protocol.org]
- 12. Suitability of Quantitative Real-Time PCR To Estimate the Biomass of Fungal Root Endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound-to-Biomass Conversion Factors for Aquatic Hyphomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
Microbial Analysis: A Comparative Guide to Ergosterol and Phospholipid Fatty Acids (PLFA)
For researchers, scientists, and drug development professionals, the accurate assessment of microbial biomass and community structure is paramount. Two prominent biochemical markers, ergosterol and phospholipid fatty acids (PLFA), offer powerful tools for this analysis. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
At their core, both methods leverage the analysis of cellular components to quantify and characterize microbial populations. This compound, the primary sterol in most fungi, serves as a specific biomarker for fungal biomass.[1][2][3][4] In contrast, PLFA analysis provides a broader snapshot of the entire microbial community, including bacteria and fungi, by examining the diverse fatty acid profiles within their cell membranes.[5][6][7][8]
The choice between these methods hinges on the specific research question. This compound analysis is the preferred method for studies focusing exclusively on fungal biomass, offering high specificity.[9][10] However, its utility is limited to fungi. PLFA analysis, while less specific for individual microbial groups, provides a comprehensive overview of the microbial community structure, including the fungal-to-bacterial ratio, and can indicate the physiological status of certain bacteria.[7][11]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and PLFA analysis, providing a basis for comparison.
Table 1: this compound Content in Various Fungal Species
| Fungal Species | This compound Content (μg/mg dry weight) | Reference |
| Aspergillus niger | 4.62 | [2][3] |
| Candida albicans | 6.29 | [2][3] |
| Cryptococcus neoformans | 7.08 | [2][3] |
| Fusarium solani | 9.40 | [2][3] |
| Aspergillus fumigatus | 10.79 | [2][3] |
| Mucor sp. | 10.82 | [2][3] |
| Penicillium sp. | 11.38 | [2][3] |
| Cryptococcus gattii | 12.60 | [2][3] |
| Rhizopus sp. | 13.40 | [2][3] |
| Candida tropicalis | 22.84 | [2][3] |
| Average of 59 strains from mangrove soil | 4.4 ± 1.5 | [12] |
Table 2: Proposed Conversion Factors for Biomass Estimation
| Biomarker | Conversion Factor | Reference |
| This compound | 95.3 g fungal C g⁻¹ this compound | [9] |
| This compound | 250 μg dry biomass μg⁻¹ this compound | [13] |
| PLFA 18:2ω6,9 | 32.0 mg fungal C µmol⁻¹ PLFA | [9] |
Table 3: Comparison of Key Performance Characteristics
| Characteristic | This compound Analysis | PLFA Analysis |
| Specificity | High for most fungi.[1][9] | Broad, covers bacteria and fungi.[5][6][7] |
| Information Provided | Fungal biomass.[4] | Total microbial biomass, community structure (e.g., fungal:bacterial ratio), physiological stress in some bacteria.[7][11] |
| Biomarker Stability | Relatively stable, but degrades after cell death. | Degrades rapidly upon cell death, reflecting living biomass.[7][11] |
| Interspecific Variability | This compound content can vary significantly between fungal species.[1][10] | PLFA profiles vary between microbial groups, but some fatty acids are common across many species.[9][14] |
| Potential Interferences | Some plants contain sterols that can interfere, though this compound is largely specific to fungi.[15] | Plant-derived fatty acids can sometimes overlap with microbial PLFAs, requiring careful interpretation, especially in root-associated studies.[14][15][16] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following sections outline the key steps for this compound and PLFA analysis.
This compound Analysis Protocol
The quantification of this compound typically involves extraction from the sample matrix, followed by analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][17]
1. Sample Preparation:
-
Lyophilize (freeze-dry) the sample to remove water.[18]
-
Grind the dried sample to a fine powder to increase the surface area for extraction.
2. Extraction:
-
Alkaline Saponification: Reflux the sample in an alcoholic potassium hydroxide solution.[17][19] This step hydrolyzes esterified ergosterols, releasing free this compound.
-
Liquid-Liquid Extraction: Partition the saponified mixture with an organic solvent, such as n-hexane or chloroform, to extract the this compound.[17][19]
3. Purification and Quantification:
-
Evaporate the organic solvent.
-
Redissolve the extract in a suitable solvent (e.g., methanol).
-
Analyze the extract using HPLC with UV detection (typically at 282 nm) or GC-MS for quantification.[20][21]
PLFA Analysis Protocol
PLFA analysis involves a multi-step process of lipid extraction, fractionation to isolate the phospholipid fraction, and derivatization to fatty acid methyl esters (FAMEs) for gas chromatography analysis.[22][23][24]
1. Lipid Extraction:
-
Extract total lipids from the sample using a one-phase solvent mixture, typically chloroform:methanol:phosphate buffer.[23][24][25]
2. Lipid Fractionation:
-
Separate the total lipid extract into neutral lipids, glycolipids, and phospholipids using solid-phase extraction (SPE) with a silica gel column.[15]
-
Elute the different lipid classes with solvents of increasing polarity (e.g., chloroform for neutral lipids, acetone for glycolipids, and methanol for phospholipids).[15]
3. Derivatization (Transesterification):
-
Subject the phospholipid fraction to mild alkaline methanolysis to cleave the fatty acid chains from the glycerol backbone and form fatty acid methyl esters (FAMEs).[22][23]
4. Quantification and Identification:
-
Analyze the FAMEs using gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS).[5][22]
-
Identify individual FAMEs based on their retention times compared to known standards.
-
Quantify the abundance of each PLFA.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for this compound and PLFA analysis.
Caption: Experimental workflow for this compound analysis.
Caption: Experimental workflow for PLFA analysis.
Conclusion
Both this compound and PLFA analysis are robust methods for microbial characterization. The selection of one over the other should be guided by the specific research objectives. For studies requiring a focused quantification of fungal biomass, this compound analysis is the more direct and specific approach.[10] For broader ecological studies aiming to understand the entire microbial community structure and dynamics, PLFA analysis offers a more comprehensive, albeit less specific, tool.[6] In some cases, a combined approach, utilizing both techniques, may provide the most complete picture of the microbial landscape.[26]
References
- 1. This compound Content in Various Fungal Species and Biocontaminated Building Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Phospholipid fatty acid profiling of microbial communities--a review of interpretations and recent applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbe.com [microbe.com]
- 8. Phospholipid-derived fatty acids - Wikipedia [en.wikipedia.org]
- 9. biorxiv.org [biorxiv.org]
- 10. A comparison of this compound and PLFA methods for monitoring the growth of ligninolytic fungi during wheat straw solid state cultivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. microbe.com [microbe.com]
- 12. Evaluation of this compound composition and esterification rate in fungi isolated from mangrove soil, long-term storage of broken spores, and two soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CO Meeting Organizer EGU2020 [meetingorganizer.copernicus.org]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. This compound extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Rapid ultrasonication method to determine this compound concentration in soil: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 20. Quantitation of this compound Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Extraction and Analysis of Microbial Phospholipid Fatty Acids in Soils [jove.com]
- 23. Phospholipid Fatty Acid (PLFA) Analysis | Ohio University [ohio.edu]
- 24. Phospholipid fatty acid (PLFA) analysis [protocols.io]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and GC-MS Methods for Ergosterol Quantification
For Researchers, Scientists, and Drug Development Professionals
Ergosterol, a sterol predominantly found in fungal cell membranes, serves as a critical biomarker for quantifying fungal biomass in a variety of matrices, from environmental samples to pharmaceutical preparations. The accurate and precise measurement of this compound is paramount for quality control, contamination assessment, and research into fungal-related processes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most prevalent analytical techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs.
Principles and Methodological Overview
Both HPLC and GC-MS offer robust platforms for the separation and quantification of this compound, yet they operate on fundamentally different principles. HPLC separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase, making it well-suited for a wide range of non-volatile and thermally labile compounds like this compound in its native form.[1][2] In contrast, GC-MS is ideal for volatile or semi-volatile compounds.[1][2] For non-volatile molecules like this compound, a chemical derivatization step is typically required to increase its volatility for gas-phase separation.[3][4]
The general workflow for both methods involves sample preparation, chromatographic separation, detection, and data analysis. Sample preparation is a critical step and often involves saponification to release this compound from the fungal cell matrix, followed by liquid-liquid or solid-phase extraction to isolate the analyte.[3][5][6][7]
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are crucial for reproducible and reliable results. Below are representative protocols synthesized from various studies.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is a composite of methodologies described for the analysis of this compound in fungal cultures and environmental samples.[5][8][9][10]
-
Sample Preparation (Saponification and Extraction):
-
Weigh 20-50 mg of lyophilized and ground sample into a glass tube.
-
Add 5 mL of 10% (w/v) potassium hydroxide in methanol.
-
Incubate in a water bath at 80°C for 30 minutes to saponify the lipids and release this compound.
-
After cooling, add 3 mL of n-hexane and vortex vigorously for 1 minute to extract the this compound.
-
Centrifuge to separate the phases and carefully transfer the upper n-hexane layer to a clean tube.
-
Repeat the extraction twice more with 3 mL of n-hexane.
-
Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of HPLC-grade methanol.
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and acetonitrile (e.g., 80:20, v/v).[11]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at 282 nm.[11]
-
Quantification: Based on a calibration curve generated from this compound standards of known concentrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on methods developed for the analysis of this compound in various sample types, which require derivatization.[3][4][12]
-
Sample Preparation (Saponification, Extraction, and Derivatization):
-
Follow the same saponification and extraction steps as described for the HPLC protocol.
-
After evaporating the n-hexane extract to dryness, add a derivatizing agent. A common agent is a mixture of N-trimethylsilylimidazole (TMSI) and trimethylchlorosilane (TMCS).
-
Incubate the sample with the derivatizing agent at room temperature or with gentle heating to convert this compound to its more volatile trimethylsilyl (TMS) ether derivative.
-
The derivatized sample is then ready for injection into the GC-MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at an initial temperature (e.g., 150°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C).
-
Injector Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of the this compound-TMS derivative (e.g., m/z 363, 337, 468) for enhanced sensitivity and selectivity.[3][4]
-
Quantification: Based on a calibration curve of derivatized this compound standards.
-
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS often depends on the specific analytical requirements, including sensitivity, selectivity, and sample throughput. The following table summarizes key performance parameters collated from various studies.
| Parameter | HPLC-UV | GC-MS | References |
| Principle | Separation of non-volatile compounds in a liquid phase. | Separation of volatile/derivatized compounds in a gas phase. | [1],[2] |
| Derivatization | Not required. | Typically required for this compound. | [3],[4] |
| Selectivity | Good, but can be susceptible to co-eluting interferences from complex matrices. | Excellent, especially in SIM mode, providing high confidence in compound identification. | [13] |
| Sensitivity (LOD) | 0.03 - 0.1 µg/mL | ~5 pg on-column (as TMS derivative) | [14],[3] |
| **Linearity (R²) ** | > 0.999 | > 0.99 | [9],[12] |
| Precision (RSD) | < 5% | < 15% | [4] |
| Accuracy (Recovery) | 86 - 105% | 88 - 97% | [9],[4] |
| Analysis Time | Can be rapid with modern UPLC/UHPLC systems (e.g., 5 minutes). | Generally longer due to temperature programming, but can be optimized. | [15] |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance. | |
| Ease of Use | Generally considered more straightforward to operate. | Can be more complex due to vacuum systems and derivatization steps. |
Visualizing the Workflow and Comparison
To further clarify the methodologies and their comparison, the following diagrams are provided.
Caption: General experimental workflow for this compound analysis by HPLC and GC-MS.
Caption: Logical comparison of HPLC and GC-MS methods for this compound analysis.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound.
-
HPLC-UV is often the method of choice for routine analysis due to its simplicity, lower cost, and high throughput, especially when dealing with relatively clean sample matrices. The absence of a derivatization step simplifies the sample preparation process.
-
GC-MS excels in situations requiring high selectivity and sensitivity, particularly for complex matrices where co-eluting compounds may interfere with UV detection. The mass spectrometric detection provides a higher degree of confidence in the identification of this compound.
The selection of the most appropriate method should be guided by the specific research question, the nature of the sample matrix, the required level of sensitivity and selectivity, and the available instrumentation and resources. For method validation and in cases of dispute, the high selectivity of GC-MS makes it an excellent confirmatory technique.
References
- 1. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 2. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 3. Gas Chromatography-mass Spectrometric Determination of this compound as a Chemical Marker for Fungal Biomass of Indoor and Outdoor Air by Large-volume Sample Injection [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Determination of this compound as a measure of fungal growth using Si 60 HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 7. This compound extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. journals.caass.org.cn [journals.caass.org.cn]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of a Methodology for Estimating the this compound in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
Ergosterol vs. Chitin: A Comparative Guide to Quantifying Fungal Biomass
For researchers, scientists, and drug development professionals, accurately quantifying fungal biomass is critical for a wide range of applications, from assessing the efficacy of antifungal agents to monitoring fungal growth in industrial processes and environmental studies. Two of the most common biochemical markers used for this purpose are ergosterol and chitin. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Executive Summary
This compound, a sterol unique to fungal cell membranes, is often considered a marker for living fungal biomass due to its presumed rapid degradation upon cell death. In contrast, chitin, a structural component of the fungal cell wall, is more stable and can represent both living and dead fungal matter. The choice between these two markers, therefore, fundamentally depends on the specific research question. While the this compound assay is generally considered more sensitive, the chitin assay can provide a more comprehensive measure of total fungal presence. The combination of both assays can offer a more nuanced understanding of fungal population dynamics, including the ratio of living to dead cells.
Quantitative Data Comparison
The following table summarizes key quantitative parameters for this compound and chitin as fungal biomass markers, compiled from various studies. It is important to note that conversion factors can vary significantly depending on the fungal species, growth conditions, and extraction efficiency.
| Parameter | This compound | Chitin | References |
| Biomarker for | Primarily living fungal biomass | Total (living and dead) fungal biomass | [1] |
| Typical Content | 2.3 - 11.5 mg/g dry mass | 8.3 - 46 µg/mg dry mass | [2][3] |
| Conversion Factor (to biomass) | Overall average: 182 (mg biomass / mg this compound); Species-specific factors are recommended. | Varies widely; often determined by establishing a standard curve with known fungal mass. | [2] |
| Sensitivity | Generally considered more sensitive for detecting early fungal growth.[4] | May lack sensitivity for initial growth stages.[5] | [4][5] |
| Specificity | Highly specific to fungi. | Present in other organisms like insects and some invertebrates. | [6] |
| Stability | Can be degraded by light and may not persist long after cell death, though some studies show surprising stability.[7][8] | Highly stable and persists after cell death.[9] | [7][8][9] |
| Assay Complexity | Can be less labor-intensive than chitin assays.[10] | Can be more laborious and time-consuming. | [10] |
Experimental Protocols
This compound Quantification via High-Performance Liquid Chromatography (HPLC)
This protocol is a generalized procedure based on common methodologies.[11]
I. Sample Preparation:
-
Lyophilize (freeze-dry) the fungal sample to a constant weight.
-
Grind the lyophilized sample to a fine powder.
II. Extraction and Saponification:
-
Weigh a precise amount of the powdered sample (e.g., 20-50 mg) into a glass tube.
-
Add 2 ml of 10% (w/v) potassium hydroxide in methanol.
-
Incubate at 80°C for 30-90 minutes to saponify the lipids and release this compound.
III. Liquid-Liquid Extraction:
-
After cooling, add 1 ml of distilled water and 2 ml of n-hexane.
-
Vortex vigorously for 1 minute to extract the this compound into the hexane phase.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the hexane extraction on the aqueous phase two more times, pooling the hexane extracts.
IV. Evaporation and Reconstitution:
-
Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., methanol or isopropanol).
V. HPLC Analysis:
-
Inject the reconstituted sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use a mobile phase of 100% methanol at a flow rate of 1.0 ml/min.
-
Detect this compound by its UV absorbance at 282 nm.
-
Quantify the this compound concentration by comparing the peak area to a standard curve prepared with pure this compound.
Chitin Quantification via Glucosamine Assay
This protocol is based on the acid hydrolysis of chitin to glucosamine, followed by colorimetric quantification.[12]
I. Sample Preparation:
-
Dry the fungal sample to a constant weight.
-
Grind the sample to a fine powder.
II. Deproteinization (Optional but Recommended):
-
Treat the sample with a hot alkaline solution (e.g., 1 M NaOH at 90°C for 2 hours) to remove proteins.
-
Wash the pellet with distilled water until the pH is neutral.
III. Acid Hydrolysis:
-
Add a known volume of concentrated acid (e.g., 6 M HCl) to a precise weight of the deproteinized sample.
-
Hydrolyze at a high temperature (e.g., 110°C) for a sufficient time (e.g., 3-12 hours) to break down the chitin polymer into glucosamine monomers. The optimal hydrolysis time should be determined empirically for the specific sample type.[12]
IV. Neutralization and Dilution:
-
After cooling, carefully neutralize the hydrolysate with a strong base (e.g., NaOH).
-
Dilute the neutralized sample to a suitable concentration for the colorimetric assay.
V. Colorimetric Assay (e.g., MBTH method):
-
This is an example of a colorimetric method. Other methods exist.
-
To an aliquot of the diluted sample, add 3-methyl-2-benzothiazolinone hydrazone (MBTH) solution.
-
Incubate to allow for the reaction to occur.
-
Add a ferric chloride solution to develop the color.
-
Measure the absorbance at a specific wavelength (e.g., 650 nm) using a spectrophotometer.
-
Quantify the glucosamine concentration by comparing the absorbance to a standard curve prepared with pure glucosamine.
VI. Conversion to Chitin:
-
Convert the measured glucosamine mass to chitin mass using the following formula: Chitin Mass = Glucosamine Mass × (203.19 / 179.17) where 203.19 is the molecular weight of N-acetylglucosamine and 179.17 is the molecular weight of glucosamine.[12]
Mandatory Visualizations
Discussion and Recommendations
Advantages of this compound Assay
-
Indicator of Living Biomass: this compound's lability makes it a good proxy for metabolically active fungi.[1]
-
High Specificity: It is almost exclusively found in fungi, reducing the likelihood of false positives from other organisms.
-
Sensitivity: The HPLC-based detection is highly sensitive, allowing for the quantification of small amounts of fungal biomass.[4]
Disadvantages of this compound Assay
-
Variability in Content: this compound levels can vary between fungal species, growth stages, and environmental conditions, making a universal conversion factor problematic.[3][13]
-
Potential for Degradation: As an unstable molecule, this compound can degrade during extraction if not handled properly, leading to an underestimation of fungal biomass.[7]
-
Not Representative of Total Fungal Presence: It does not account for dead fungal cells or spores.
Advantages of Chitin Assay
-
Measures Total Biomass: Chitin's stability provides a measure of the total fungal biomass, including both living and dead components.[1]
-
Robustness: The polymer is highly resistant to degradation, making it a stable marker.
-
Applicability to a Wide Range of Fungi: Chitin is a fundamental component of the cell walls of most fungi.
Disadvantages of Chitin Assay
-
Lack of Specificity: Chitin is also found in other organisms, which can be a significant issue in environmental samples.[6]
-
Harsh Hydrolysis Conditions: The acid hydrolysis step is aggressive and can lead to the degradation of the resulting glucosamine if not carefully controlled.[12]
-
Labor-Intensive: The overall procedure can be more time-consuming and laborious compared to the this compound assay.[10]
Conclusion
The selection of this compound or chitin as a fungal biomass marker should be guided by the specific research objectives. For studies focused on the efficacy of fungicidal treatments or the metabolic activity of a fungal population, the This compound assay is generally the more appropriate choice. For research requiring an estimation of the total fungal load, including non-viable structures, the chitin assay is more suitable.
For a more comprehensive understanding of fungal dynamics, employing both assays can be highly informative. The chitin-to-ergosterol ratio can serve as an index of the proportion of living to dead fungal biomass, providing valuable insights into the physiological state of the fungal community. Researchers should also be mindful of the inherent variability in the content of both markers and, where possible, establish species- and condition-specific conversion factors to ensure the most accurate quantification of fungal biomass.
References
- 1. Chitin and this compound combined to measure total and living fungal biomass in ectomycorrhizas | The New Phytologist | Cambridge Core [cambridge.org]
- 2. This compound-to-Biomass Conversion Factors for Aquatic Hyphomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of pollutants on the this compound content as indicator of fungal biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of a chitin assay for the quantification of fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound as a measure of living fungal biomass: persistence in environmental samples after fungal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. trace.tennessee.edu [trace.tennessee.edu]
- 13. This compound Content in Various Fungal Species and Biocontaminated Building Materials - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-laboratory Comparison of Ergosterol Analysis Protocols
For researchers, scientists, and drug development professionals, the accurate quantification of ergosterol, a key biomarker for fungal biomass, is critical. This guide provides an objective comparison of common this compound analysis protocols, supported by experimental data, to aid in methodology selection and standardization.
The variability in this compound analysis protocols across laboratories can lead to significant discrepancies in results, hindering comparative studies and the establishment of standardized benchmarks. This guide outlines the performance of different extraction and analytical methods, drawing on available single-laboratory validation and inter-laboratory comparison data.
Comparative Performance of this compound Analysis Protocols
The selection of an appropriate this compound analysis protocol is dependent on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the performance of various methods based on published data.
| Extraction Method | Analytical Method | Matrix | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Inter-laboratory Variability (RSDwr) | Reference |
| Methanolic KOH Reflux | HPLC-UV | Cereals | 81-105% | - | - | 4.2-10.2% | [1] |
| Methanolic KOH Reflux & SPE | HPLC-UV | Vegetal Feeds | ~90% | - | - | 10-55% (in a previous study) | [2] |
| Methanolic KOH & LLE | HPLC-UV | Vegetal Feeds | >95% | - | - | - | [2] |
| Saponification & LLE | HPLC-DAD | Mushrooms | 97-99% | 0.1 mg/kg | 0.5 mg/kg | - | [3] |
| Saponification & LLE | LC-MS/MS | Alder Leaves | 95.1-100.2% | - | 10 µg/g | <10% (within-lab) | [4] |
| Direct Saponification & Hexane Extraction | LC | Cereals, Feeds | 96.7-102.2% | 0.1 ppm | - | - | [5] |
Note: RSDwr refers to the within-laboratory reproducibility, which provides an indication of the variability of a method within a single laboratory over time. True inter-laboratory reproducibility data from large-scale proficiency tests are limited in the public domain. One study comparing Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) noted that a previous inter-laboratory study on the SPE method revealed significant result deviations ranging from 10% to 55%, highlighting the challenges in achieving inter-laboratory consensus.[2]
Experimental Protocols: A Closer Look
Extraction and Saponification
The initial and most critical step in this compound analysis is its extraction from the sample matrix and the saponification of this compound esters to free this compound.
a) Alkaline Hydrolysis (Saponification)
This is the most common initial step. A widely used protocol involves refluxing the sample with a methanolic potassium hydroxide (KOH) solution.
-
Protocol:
b) Extraction of this compound
Following saponification, the non-saponifiable fraction containing this compound is extracted using an organic solvent.
-
Liquid-Liquid Extraction (LLE): This is a common and effective method.
-
To the cooled saponified mixture, add water and an immiscible organic solvent (e.g., n-hexane or cyclohexane).
-
Vortex or shake the mixture vigorously to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous phases.
-
Carefully collect the organic layer containing the this compound.
-
The extraction step may be repeated to improve recovery.[4][5]
-
-
Solid-Phase Extraction (SPE): This method is used for cleanup and concentration of the extract.
Analytical Quantification
The final step is the quantification of this compound in the extract using chromatographic techniques.
a) High-Performance Liquid Chromatography with UV or Diode Array Detection (HPLC-UV/DAD)
This is a widely used and robust method for this compound quantification.
-
Protocol:
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol or isopropanol).
-
Inject an aliquot of the reconstituted sample into the HPLC system.
-
Separation is typically achieved on a C18 reversed-phase column.
-
Detection is performed at the maximum absorbance of this compound, which is around 282 nm.[1][3][5]
-
b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity compared to HPLC-UV/DAD, making it suitable for samples with very low this compound concentrations.
-
Protocol:
-
Sample preparation is similar to that for HPLC-UV/DAD.
-
The LC system separates this compound from other components in the extract.
-
The mass spectrometer is used for detection and quantification, often in Multiple Reaction Monitoring (MRM) mode for high specificity.[4]
-
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and aid in protocol selection, the following diagrams have been generated.
References
- 1. Single-laboratory validation of a method for this compound determination in cereals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development and validation of an alternative method for this compound determination in alder leaves using liquid-liquid extraction and LC-MS/MS after saponification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of this compound in cereals, mixed feed components, and mixed feeds by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Ergosterol Extraction: A Comparative Analysis of Accuracy and Precision
For researchers, scientists, and drug development professionals seeking reliable methods for quantifying fungal biomass, the choice of ergosterol extraction technique is paramount. This guide provides an objective comparison of common this compound extraction methods, supported by experimental data, to aid in the selection of the most appropriate protocol for your research needs.
This compound, a sterol predominantly found in fungal cell membranes, serves as a valuable biomarker for fungal presence and biomass estimation in various samples, including soil, plant tissues, and food products.[1][2][3] The accuracy and precision of this compound quantification are critically dependent on the efficiency of the extraction method employed. This guide delves into a comparative analysis of three widely used techniques: Chloroform-Methanol Extraction, Alkaline Saponification, and Microwave-Assisted Extraction (MAE).
Comparative Analysis of this compound Extraction Methods
The selection of an optimal extraction method hinges on a balance between extraction efficiency, reproducibility, sample throughput, and safety. The following table summarizes the key performance metrics of the three discussed methods based on published experimental data.
| Method | Principle | Reported Accuracy (Yield/Recovery) | Reported Precision (Repeatability/RSD) | Key Advantages | Key Disadvantages |
| Chloroform-Methanol Extraction | Lipid extraction using a biphasic solvent system. | Consistently higher concentrations of this compound reported in both root and growth substrate samples.[1][2][3][4] One study showed that 98% of the total extracted this compound was present in the chloroform layer.[1] | Data on precision is less explicitly stated in the provided results, but consistent high yields suggest good reproducibility. | High extraction efficiency.[1][2][3][4] Shorter processing time and reduced user exposure to hazardous chemicals compared to some other solvent-based methods.[1] | Use of chloroform, a hazardous and volatile solvent. |
| Alkaline Saponification | Hydrolysis of lipids with a strong base (e.g., KOH) in an alcoholic solution to release this compound. | Generally considered a robust method with high this compound concentrations reported for soil samples.[5][6] | One study reported a repeatability of 3.27% and between-day precision of 4.75% for an HPLC method following extraction.[7][8] | Effective in breaking down complex matrices and releasing bound this compound. | Can be time-consuming and involves the use of corrosive reagents. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and sample, accelerating the extraction process. | High extraction yields reported, with optimal conditions yielding 556 ± 26 mg of this compound per 100 g of mushroom by-products.[9] Can achieve good results without a saponification step.[10] | A study on a rapid HPLC method following MAE demonstrated good linearity (R² = 0.999).[11] | Rapid extraction times (e.g., 5-minute method).[10] Reduced solvent consumption.[11] | Requires specialized microwave extraction equipment. |
Experimental Protocols
Detailed methodologies are crucial for replicating experimental results. The following are representative protocols for each of the discussed extraction methods, as described in the cited literature.
Chloroform-Methanol Extraction Protocol
This method is adapted from a procedure used for extracting this compound from root and growth substrate samples.[1]
-
Weigh 300 mg of the sample into a 50 ml centrifuge tube.
-
Add 3 ml of a 2:1 chloroform to methanol solution.
-
Sonicate for 30 minutes at 50 °C in a closed tube.
-
Allow the samples to cool to room temperature, followed by incubation at room temperature for 18 hours.
-
Sonicate again at 50 °C for 20 minutes.
-
Centrifuge at 1000 g for 1 minute.
-
The lower chloroform layer, containing the this compound, is then collected for analysis.
Alkaline Saponification with Liquid-Liquid Extraction (LLE)
This protocol is a modified version of a method used for vegetal feeds.[8]
-
To 15 g of meal, add 45 mL of methanol, 15 mL of ethanol, and 6 g of KOH.
-
Reflux the mixture for 30 minutes at 80°C.
-
Cool the mixture to 20°C and filter.
-
Perform a liquid-liquid extraction of the saponified mixture with n-hexane.
-
The hexane phase containing the this compound is collected and can be analyzed directly by HPLC.
Microwave-Assisted Extraction (MAE) Protocol
This is a rapid method that avoids the need for saponification.[10][11]
-
Place the mushroom sample into a microwave extraction vessel.
-
Add an appropriate extraction solvent (e.g., ethanol).
-
Program the microwave extractor with the desired time and temperature settings (e.g., a rapid 5-minute method).
-
After extraction, the solvent containing the this compound is collected and filtered prior to HPLC analysis.
Experimental Workflow for this compound Quantification
The general workflow for this compound extraction and analysis is a multi-step process that requires careful execution to ensure accurate and precise results. The following diagram illustrates the key stages involved.
Conclusion
The choice of an this compound extraction method should be guided by the specific research question, sample matrix, available equipment, and desired throughput.
-
Chloroform-Methanol Extraction offers high efficiency and is a good option when maximizing yield is the primary goal.[1]
-
Alkaline Saponification is a robust and widely applicable method, particularly for complex samples.[5][6]
-
Microwave-Assisted Extraction stands out for its speed and reduced solvent use, making it ideal for high-throughput applications.[10][11]
Researchers are encouraged to validate their chosen method for their specific sample type to ensure optimal accuracy and precision in this compound quantification.
References
- 1. This compound extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of commonly used extraction methods for this compound in soil samples [international-agrophysics.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. waters.com [waters.com]
A Comparative Analysis of Ergosterol Content in Diverse Fungal Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the variations in ergosterol content across different fungal species is crucial. This compound, a vital component of fungal cell membranes, serves as a primary target for many antifungal drugs. This guide provides a comparative analysis of this compound levels in several key fungal species, supported by established experimental protocols for its quantification.
This document outlines the this compound content in prominent fungal species, details the methodologies for its extraction and measurement, and visually represents the biochemical pathway of its synthesis and the experimental workflow for its analysis. This information is intended to support research efforts in mycology, antifungal drug discovery, and development.
Quantitative Comparison of this compound Content
The concentration of this compound can vary significantly among different fungal species and is influenced by growth conditions and the developmental stage of the fungus. The following table summarizes typical this compound content found in several well-studied fungal species.
| Fungal Species | This compound Content | Method of Quantification | Reference(s) |
| Saccharomyces cerevisiae | 2-10% of dry mass | Not Specified | [1] |
| Candida albicans | ~0.1-0.5% of wet weight | Spectrophotometry | [2] |
| Aspergillus fumigatus (wild type) | 5.99 ± 0.86 µg/mg | High-Pressure Liquid Chromatography (HPLC) | [3][4] |
| Fusarium graminearum | Varies with treatment; baseline not specified | Not Specified | [5] |
| Neurospora crassa | Negligible in conidia, significant in mycelium | Not Specified | [6] |
| Aspergillus versicolor | 2.5 pg/spore | Gas Chromatography-Mass Spectrometry (GC-MS) | [7] |
| Penicillium brevicompactum | 2.6 pg/spore | Gas Chromatography-Mass Spectrometry (GC-MS) | [7] |
| Cladosporium cladosporioides | 3.1 pg/spore | Gas Chromatography-Mass Spectrometry (GC-MS) | [7] |
Note: The reported values are subject to variation based on the specific strain, growth media, temperature, and aeration.
Experimental Protocols for this compound Quantification
The accurate measurement of this compound is fundamental to comparative studies. The most common methods involve saponification to release sterols from cellular lipids, followed by extraction and quantification using spectrophotometry or chromatography.
Key Protocol: Saponification followed by Spectrophotometric Analysis
This method is widely used for the quantification of total this compound content.[8]
1. Cell Harvesting and Preparation:
-
Fungal cells are harvested from culture by centrifugation.
-
The wet weight of the cell pellet is determined.
2. Saponification:
-
A 25% alcoholic potassium hydroxide solution (25g KOH in 35ml sterile distilled water, brought to 100ml with 100% ethanol) is added to the cell pellet.
-
The mixture is vortexed and then incubated in an 85°C water bath for 1 hour to hydrolyze lipids and release this compound.
3. Sterol Extraction:
-
After cooling to room temperature, a mixture of sterile distilled water and n-heptane is added.
-
The suspension is vigorously vortexed for 3 minutes to extract the non-saponifiable lipids, including this compound, into the n-heptane layer.
4. Spectrophotometric Quantification:
-
The heptane layer is transferred to a new tube.
-
The absorbance of the extract is scanned between 240 and 300 nm.[8]
-
This compound is identified by its characteristic four-peaked absorbance curve.[2]
-
The this compound content is calculated based on the absorbance at specific wavelengths, typically around 281.5 nm, using the extinction coefficient of pure this compound.[2]
Alternative Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
For a more detailed analysis of sterol composition, GC-MS is employed.[7]
1. Sample Preparation:
-
Fungal biomass (mycelia or spores) is collected and lyophilized (freeze-dried).
2. Hydrolysis and Silylation:
-
The dried material is hydrolyzed in alkaline methanol.[7]
-
The released sterols are then derivatized by silylation to increase their volatility for gas chromatography.[7]
3. GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer.
-
The different sterols are separated based on their retention times and identified by their unique mass spectra.
-
Quantification is achieved by comparing the peak area of this compound to that of an internal standard.
Visualizing Key Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the this compound biosynthesis pathway and the experimental workflow for its quantification.
Caption: The this compound biosynthesis pathway, highlighting key enzymes (e.g., ERG11) that are targets for antifungal drugs.
Caption: A generalized experimental workflow for the quantification of this compound from fungal samples.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 4. mdpi.com [mdpi.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. davidmoore.org.uk [davidmoore.org.uk]
- 8. Quantitation of this compound Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Ergosterol as a Fungal Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and rapid detection of fungal infections is a critical challenge in clinical diagnostics and a key consideration in the development of new antifungal therapies. Ergosterol, a sterol unique to fungal cell membranes, has emerged as a promising biomarker for quantifying fungal biomass. This guide provides an objective comparison of this compound's specificity against other commonly used fungal biomarkers, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate tools for their work.
Performance Comparison of Fungal Biomarkers
The diagnostic utility of a biomarker is primarily determined by its specificity and sensitivity. Specificity refers to the ability of a test to correctly identify negative cases, while sensitivity measures the ability to correctly identify positive cases. An ideal biomarker would exhibit high levels of both. The following table summarizes the performance metrics of this compound compared to other prominent fungal biomarkers.
| Biomarker | Principle | Sensitivity (%) | Specificity (%) | Advantages | Limitations |
| This compound | Fungal-specific cell membrane component | 78.8[1] | 51.0[1] | Broad-spectrum fungal detection; direct measure of fungal biomass. | Moderate sensitivity and specificity in some studies; requires extraction and chromatography.[2] |
| (1→3)-β-D-Glucan (BDG) | Pan-fungal cell wall component | 76.8[3] | 85.3[3] | Broad-spectrum detection; commercially available assays. | Can be positive in non-fungal contexts (e.g., certain bacteria, hemodialysis).[4] |
| Galactomannan (GM) | Cell wall polysaccharide of Aspergillus spp. | 71 (at 1.0 ODI)[5] | 90 (at 1.0 ODI)[5] | High specificity for Aspergillus infections. | Limited to Aspergillus and a few other fungal species; false positives can occur.[6] |
| Mannan | Cell wall component of Candida spp. | Variable | Variable | Specific for Candida infections. | Less sensitive than other markers; performance varies between assays.[2] |
| Fungal DNA (PCR) | Detection of specific fungal gene sequences | Variable (High) | Variable (High) | High sensitivity and specificity; can identify species. | Susceptible to contamination; standardization across labs is challenging. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are the methodologies for the detection of this compound and other key fungal biomarkers.
This compound Detection via High-Performance Liquid Chromatography (HPLC)
This method involves the extraction of this compound from a sample, followed by quantification using HPLC.
-
Sample Preparation (Saponification and Extraction):
-
To the sample (e.g., serum, tissue homogenate), add a methanolic solution of potassium hydroxide.[2]
-
Heat the mixture at 80°C for 30 minutes to saponify lipids.[2]
-
After cooling, perform a liquid-liquid extraction using n-hexane or a similar non-polar solvent to isolate the non-saponifiable fraction containing this compound.[2]
-
Evaporate the organic solvent and redissolve the residue in the mobile phase for HPLC analysis.[7]
-
-
HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a C18 reversed-phase column.
-
Use an isocratic mobile phase, typically methanol or a mixture of methanol and acetonitrile.
-
Detect this compound using a UV detector at approximately 282 nm.
-
Quantify the this compound concentration by comparing the peak area to a standard curve prepared with pure this compound.
-
(1→3)-β-D-Glucan (BDG) Detection (Fungitell® Assay)
This assay utilizes the Limulus amebocyte lysate (LAL) pathway, which is activated by BDG.
-
Sample Preparation:
-
Collect serum or plasma samples in glucan-free tubes to avoid contamination.
-
Pre-treat the samples with a reagent to inactivate interfering substances.
-
-
Assay Procedure:
-
Add the pre-treated sample to a microplate well containing the LAL reagent.
-
The LAL cascade is initiated in the presence of BDG, leading to the activation of a proclotting enzyme.
-
This enzyme then cleaves a chromogenic substrate, resulting in a color change that is proportional to the amount of BDG present.
-
Measure the absorbance using a microplate reader and calculate the BDG concentration based on a standard curve.
-
Galactomannan (GM) Detection (Platelia™ Aspergillus EIA)
This is a sandwich enzyme immunoassay for the detection of Aspergillus galactomannan.
-
Sample Pre-treatment:
-
ELISA Procedure:
-
Add the supernatant to microplate wells coated with a monoclonal antibody specific for galactomannan.[2]
-
Incubate to allow binding of galactomannan to the antibody.[2]
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated anti-galactomannan monoclonal antibody.[2]
-
After another incubation and wash step, add a chromogenic substrate.[2]
-
The HRP enzyme catalyzes a color change, which is stopped with an acid solution.[2]
-
Measure the optical density, which is proportional to the amount of galactomannan.[2]
-
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the this compound biosynthesis pathway, a typical experimental workflow for biomarker comparison, and the logical relationship of biomarker specificity.
Caption: The this compound biosynthesis pathway, highlighting key enzymes.
Caption: A typical workflow for comparing fungal biomarkers.
Caption: Logical relationship of fungal biomarker specificity.
Conclusion
This compound's presence exclusively in fungal cell membranes makes it a highly specific theoretical biomarker for fungal presence. However, clinical and environmental studies show variable sensitivity and specificity, underscoring the importance of standardized and optimized extraction and detection protocols. When compared to other biomarkers, this compound offers the advantage of being a pan-fungal marker that directly reflects fungal biomass. In contrast, markers like galactomannan and mannan provide higher specificity for particular fungal genera. The choice of biomarker will ultimately depend on the specific research question, the sample type, and the required level of specificity. For broad-spectrum fungal detection and biomass estimation, this compound remains a valuable tool, particularly when used in conjunction with other diagnostic methods for a more comprehensive assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Biomarkers of fungal infection: Expert opinion on the current situation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miravistalabs.com [miravistalabs.com]
- 5. Galactomannan detection for invasive aspergillosis in immunocompromised patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. Regulation of this compound Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Disposal of Ergosterol: A Procedural Guide for Laboratory Professionals
Proper disposal of ergosterol, a key sterol in fungal cell membranes, is a critical aspect of laboratory safety and environmental responsibility.[1] For researchers, scientists, and drug development professionals, adherence to established protocols is essential to mitigate risks and ensure compliance. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound waste, safeguarding both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound and its associated waste with appropriate safety measures. This compound is an air, light, and moisture-sensitive powder.[2][3][4] While not classified with high acute toxicity, it is recognized for its potential to cause long-lasting harmful effects to aquatic life.[2][3][4]
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile rubber or other chemically compatible gloves. Always inspect gloves before use and remove them carefully to avoid skin contamination.[5]
-
Eye Protection: Use safety glasses with side shields or goggles.[6]
-
Lab Coat: A long-sleeved lab coat is required to protect skin and clothing.[5]
-
Respiratory Protection: While not typically required under normal conditions, a NIOSH/MSHA approved respirator with a particle filter should be used if dust formation is significant or if exposure limits are exceeded.[5][6]
Handling Practices:
-
Wash hands thoroughly after handling the material.[2]
-
Prevent release into the environment; do not discharge down drains or into the soil.[2][4][7]
Operational Disposal Plan: A Step-by-Step Guide
The disposal of this compound waste must be managed as hazardous chemical waste, primarily due to its environmental risks.
Step 1: Waste Identification and Segregation
All materials that have come into contact with this compound must be classified as hazardous waste. This includes:
-
Unused, expired, or unwanted this compound powder.
-
Contaminated labware (e.g., vials, pipette tips, weighing boats).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Materials used for cleaning up spills.
This waste must be segregated from other laboratory waste streams like general trash, sharps, and biohazardous waste to prevent dangerous reactions and ensure proper disposal.[8][9]
Step 2: Waste Collection and Containment
Proper containment is crucial to prevent leaks and environmental release.
-
Select a Container: Use a designated, robust, and leak-proof container with a tightly sealing screw cap.[8][9] The container material must be compatible with this compound (e.g., high-density polyethylene).
-
Collect Waste: Carefully place solid this compound waste, including contaminated materials, into the container. Sweep or shovel solid material, avoiding dust creation.[5][6] Do not overfill the container; leave at least one inch of headroom to allow for expansion.[9]
-
Label the Container: Clearly label the container with the words "Hazardous Waste" and the full chemical name, "this compound." Note the composition of any chemical mixtures by percentage or volume.[9]
Step 3: Waste Storage
Hazardous waste must be stored in a designated and properly managed area while awaiting pickup.
-
Designate a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which should be at or near the point of generation.[9][10]
-
Follow Storage Rules: Keep the waste container securely capped at all times, except when adding waste.[7][9] Store the container away from heat sources, sunlight, and incompatible materials such as strong oxidizing agents, acids, and alkalis.[5][11][12]
Step 4: Professional Waste Disposal
Final disposal must be conducted by qualified professionals.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal company to schedule a pickup.[10]
-
Method of Disposal: this compound waste should be disposed of at an approved waste disposal plant.[2][3][6] The specific method will be determined by the disposal company in accordance with local, state, and federal regulations.[13] This often involves controlled incineration.
Quantitative Disposal Guidelines
While specific quantitative limits for this compound are not defined, general laboratory guidelines for hazardous waste accumulation must be followed.
| Guideline Category | Specification | Citation(s) |
| Max. Hazardous Waste Volume | A maximum of 55 gallons of hazardous waste may be stored in a single Satellite Accumulation Area (SAA). | [10] |
| Max. Acutely Toxic Waste | For "P-listed" acutely toxic waste, a maximum of one quart (liquid) or one kilogram (solid) may be accumulated. | [10] |
| Storage Time Limit | Partially filled containers may remain in an SAA for up to one year, provided accumulation limits are not met. | [9] |
| Container Removal Time | Full containers must be removed from the SAA within three calendar days. | [9] |
Note: this compound is not typically "P-listed" as acutely toxic, but institutional policies may vary. Always consult your local EH&S office.
Spill Management Protocol
In the event of a spill, prompt and safe cleanup is essential.
-
Ensure Safety: Wear appropriate PPE, including respiratory protection if significant dust is generated.[5]
-
Contain the Spill: Prevent the powder from spreading.
-
Clean the Spill: Gently sweep or vacuum the solid material (using a HEPA-filtered vacuum) and place it into a sealed hazardous waste container.[2] Avoid creating dust.[4][5]
-
Decontaminate: Clean the spill area with a suitable detergent solution, working from the outside in.
-
Dispose of Materials: All cleanup materials, including contaminated PPE, must be disposed of as hazardous waste.[14]
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. vumc.org [vumc.org]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 12. astechireland.ie [astechireland.ie]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
Navigating the Safe Handling of Ergosterol: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Ergosterol, also known as Provitamin D2. Adherence to these protocols is critical for minimizing exposure risk and maintaining a secure research environment.
Personal Protective Equipment (PPE): The First Line of Defense
When handling this compound, particularly in its solid, powdered form, a comprehensive suite of personal protective equipment is required to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile or neoprene rubber gloves.[1] Inspect gloves prior to use.[1] | Prevents skin contact. |
| Body Protection | Long-sleeved clothing or lab coat.[1] | Protects skin and personal clothing from contamination. |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles.[2] | Protects eyes from dust particles and splashes. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter.[1] | Required when engineering controls are insufficient, during large-scale use, in emergencies, or if dust formation is likely.[1] |
Chemical and Physical Properties
Understanding the properties of this compound is crucial for safe handling and storage.
| Property | Value |
| Appearance | White to off-white crystalline powder or solid.[1][2][3] |
| Odor | Odorless.[1] |
| Molecular Formula | C28H44O.[1] |
| Molecular Weight | 396.64 g/mol .[1] |
| Melting Point | 156 - 166 °C (312.8 - 330.8 °F).[1][2][4] |
| Boiling Point | 250 °C (482 °F).[1][2] |
| Solubility | Practically insoluble in water.[3] Soluble in organic solvents like ethanol, DMSO, and chloroform.[3][5] |
Operational Plan: From Receipt to Disposal
A systematic approach ensures safety at every stage of the handling process.
Pre-Handling and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area.[2] For procedures that may generate dust, such as weighing, use a chemical fume hood.
-
Area Designation: Designate a specific area for handling this compound. Ensure the workspace is clean and uncluttered.
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats), solvents, and waste containers are within reach inside the designated area.
Handling Procedures
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Avoiding Dust: Handle the solid material carefully to avoid the formation of dust and aerosols.[1][3][4]
-
Weighing: Weigh the powder in a chemical fume hood or a ventilated balance enclosure.
-
Solution Preparation: When dissolving, add the solid this compound to the solvent slowly. If preparing an aqueous solution, it is recommended to first dissolve this compound in an organic solvent like ethanol and then dilute with the aqueous buffer.[5] Aqueous solutions should not be stored for more than one day.[5]
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[2] Clean all equipment and the work surface to prevent cross-contamination.
Storage and Transport
-
Container: Keep the container tightly closed when not in use.[1][3]
-
Conditions: Store in a dry, cool, and well-ventilated place.[1][6] Recommended storage temperatures are often refrigerated at 2-8°C.[2]
-
Sensitivities: this compound is sensitive to light, air, and moisture.[2][3][4] Protect from direct light.[6] Storage under an inert gas is also recommended.[3][4]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and alkalis.[1][6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
